4-Piperazin-1-ylquinazoline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-piperazin-1-ylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c1-2-4-11-10(3-1)12(15-9-14-11)16-7-5-13-6-8-16/h1-4,9,13H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTHGJYCURVMAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365399 | |
| Record name | 4-piperazin-1-ylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59215-41-7 | |
| Record name | 4-(1-Piperazinyl)quinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59215-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-piperazin-1-ylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-Piperazinyl)quinazoline dihydrochloride dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-piperazin-1-ylquinazoline (CAS: 59215-41-7): A Core Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-piperazin-1-ylquinazoline, a key heterocyclic scaffold in medicinal chemistry. While direct biological activity of the core compound is not extensively documented, its role as a foundational moiety for the synthesis of potent and selective modulators of various biological targets is well-established. This document will delve into its physicochemical properties, synthesis, and its significant applications in the development of therapeutic agents, supported by quantitative data from key derivatives, detailed experimental protocols, and visualizations of relevant signaling pathways.
Physicochemical Properties
This compound is a small organic molecule with the following key characteristics:
| Property | Value | Reference |
| CAS Number | 59215-41-7 | N/A |
| Molecular Formula | C₁₂H₁₄N₄ | [1][2] |
| Molecular Weight | 214.27 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | Commercially available data |
| Solubility | Soluble in DMSO and methanol | Commercially available data |
| SMILES | C1CN(CCN1)C2=NC=NC3=CC=CC=C23 | N/A |
| InChI | InChI=1S/C12H14N4/c1-2-4-12-10(3-1)11-13-6-5-15-14-11/h1-4,6H,5,7-9H2 | N/A |
Synthesis and Derivatization: An Experimental Overview
The this compound core is typically synthesized as a key intermediate which is then further functionalized. A common synthetic approach involves the nucleophilic substitution of a leaving group on the quinazoline ring with piperazine.
Experimental Protocol: Synthesis of this compound Intermediate
This protocol is a generalized representation based on common synthetic routes for quinazoline derivatives.
Materials:
-
4-Chloroquinazoline
-
Piperazine (anhydrous)
-
Anhydrous acetonitrile (MeCN) or similar aprotic solvent
-
Triethylamine (TEA) or other suitable base
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
To a solution of 4-chloroquinazoline (1.0 eq) in anhydrous acetonitrile, add an excess of anhydrous piperazine (2.0-3.0 eq).
-
Add triethylamine (1.5 eq) to the reaction mixture to act as a base.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable organic solvent like dichloromethane and wash with water to remove excess piperazine and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield this compound as a pure compound.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
This core intermediate is then typically used in subsequent reactions, such as amide bond formation or urea formation, by reacting the secondary amine of the piperazine ring with various electrophiles to generate a library of derivatives.
The Role of this compound in Drug Development
The true value of the this compound scaffold lies in its utility as a template for generating a wide array of pharmacologically active compounds. By modifying the piperazine nitrogen, researchers have developed potent inhibitors and modulators for several important biological targets.
Anticancer Applications
Derivatives of this compound have shown significant promise as anticancer agents, primarily by targeting key receptor tyrosine kinases involved in tumor growth and angiogenesis.
Quantitative Data for Anticancer Derivatives:
| Derivative Class | Target | Example Compound | IC₅₀ | Cell Line |
| Quinazoline-Thioureas | PDGFR | CT53986 | Potent inhibitor (specific value not provided in abstract) | Not specified |
| N-phenyl-quinazolin-4-amines | Tubulin | Compound 7a | 0.029-0.147 µM | Various cancer cell lines |
| Quinolin-2-one bearing thiazoles | VEGFR-2 | Not specified | 46.83 ± 2.4 nM | Not specified |
Platelet-Derived Growth Factor Receptor (PDGFR) Signaling
Derivatives have been identified as potent inhibitors of PDGFR phosphorylation.[3] PDGFR signaling is crucial for cell proliferation and migration.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling
This pathway is critical for angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. Certain derivatives of this compound have demonstrated potent VEGFR-2 inhibitory activity.
References
- 1. Identification of 4-piperazin-1-yl-quinazoline template based aryl and benzyl thioureas as potent, selective, and orally bioavailable inhibitors of platelet-derived growth factor (PDGF) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 4-piperazin-1-ylquinazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-piperazin-1-ylquinazoline, a key heterocyclic scaffold in medicinal chemistry. Due to its prevalence in a variety of biologically active compounds, a thorough understanding of its fundamental characteristics is essential for researchers in drug discovery and development. This document summarizes available data, provides detailed experimental protocols for property determination, and explores the biological context of this important molecule, including its role as a pharmacophore in targeting signaling pathways such as the Platelet-Derived Growth Factor (PDGF) receptor pathway.
Introduction
The quinazoline ring system is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrimidine ring. This scaffold is of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The incorporation of a piperazine moiety at the 4-position of the quinazoline ring often imparts favorable pharmacokinetic properties and provides a versatile handle for further chemical modification.[1] Notably, derivatives of this compound have been identified as potent inhibitors of various protein kinases, including the Platelet-Derived Growth Factor Receptor (PDGFR), highlighting their therapeutic potential.[4]
This guide focuses on the fundamental physicochemical properties of the parent compound, this compound, which are critical for understanding its behavior in biological systems and for the rational design of new therapeutic agents.
Physicochemical Properties
| Property | Value | Data Type | Source |
| Molecular Formula | C₁₂H₁₄N₄ | - | [5] |
| Molecular Weight | 214.27 g/mol | - | [5] |
| CAS Number | 59215-41-7 | - | [5] |
| Boiling Point | 411.0 ± 25.0 °C | Predicted | [5] |
| Density | 1.201 ± 0.06 g/cm³ | Predicted | [5] |
| pKa | 8.60 ± 0.10 | Predicted | [5] |
| Melting Point | Not available | - | - |
| Solubility | Not available | - | - |
| LogP | Not available | - | - |
It is important to note that the boiling point, density, and pKa values are predicted and should be confirmed by experimental determination.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and the experimental determination of its key physicochemical properties.
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from established methods for the synthesis of 4-(piperazin-1-yl)quinazoline derivatives.[6] The general two-step procedure involves the chlorination of a quinazolin-4-one precursor followed by nucleophilic substitution with piperazine.
Step 1: Synthesis of 4-chloroquinazoline
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend quinazolin-4-one (1 equivalent) in an excess of phosphorus oxychloride (POCl₃, ~5-10 equivalents).
-
Reaction Conditions: Add a catalytic amount of N,N-dimethylformamide (DMF). Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, carefully quench the reaction mixture by slowly pouring it onto crushed ice with vigorous stirring.
-
Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms. Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4-chloroquinazoline can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve 4-chloroquinazoline (1 equivalent) in a suitable solvent such as acetonitrile or isopropanol in a round-bottom flask.
-
Addition of Piperazine: Add an excess of piperazine (2-3 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent and wash with water to remove excess piperazine and any inorganic salts. Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to yield this compound.
Determination of Melting Point
The melting point can be determined using a standard melting point apparatus. A small amount of the purified, dry crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.
Determination of Solubility
The solubility of this compound can be determined in various solvents (e.g., water, ethanol, DMSO, dichloromethane) using the shake-flask method. A saturated solution is prepared by adding an excess of the compound to a known volume of the solvent and shaking at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the filtered supernatant is then determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
Determination of pKa
The pKa can be determined by potentiometric titration.[7] A solution of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture) is titrated with a standardized solution of a strong acid or base. The pH of the solution is measured as a function of the titrant volume, and the pKa is determined from the inflection point of the resulting titration curve.
Determination of LogP
The octanol-water partition coefficient (LogP) can be determined using the shake-flask method. A solution of the compound is prepared in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and the concentration of the compound in both the octanol and water phases is determined. The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Biological Context and Signaling Pathways
Derivatives of this compound are known to be potent inhibitors of the Platelet-Derived Growth Factor Receptor (PDGFR), a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and survival.[4] Aberrant PDGFR signaling is implicated in various diseases, including cancer and fibrosis.[8][9]
The inhibition of PDGFR by these compounds typically occurs through competitive binding at the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades.
PDGF Receptor Signaling Pathway
The following diagram illustrates the general mechanism of PDGF receptor activation and the downstream signaling pathways that are inhibited by this compound derivatives.
Caption: PDGF Receptor Signaling Pathway and its inhibition.
Experimental and logical Workflows
Synthetic and Purification Workflow
The following diagram outlines a typical workflow for the synthesis and purification of this compound.
Caption: Synthetic and Purification Workflow.
Conclusion
This compound is a fundamentally important scaffold in the field of medicinal chemistry. While a complete experimental dataset of its physicochemical properties is not yet available, this guide provides the most current predicted data and outlines the necessary experimental protocols for their determination. A thorough understanding of these properties, in conjunction with knowledge of the biological pathways targeted by its derivatives, will continue to facilitate the design and development of novel and effective therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. ijfmr.com [ijfmr.com]
- 3. mdpi.com [mdpi.com]
- 4. Identification of 4-piperazin-1-yl-quinazoline template based aryl and benzyl thioureas as potent, selective, and orally bioavailable inhibitors of platelet-derived growth factor (PDGF) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 59215-41-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Copper mediated one-pot synthesis of quinazolinones and exploration of piperazine linked quinazoline derivatives as anti-mycobacterial agents - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08644D [pubs.rsc.org]
- 7. uregina.ca [uregina.ca]
- 8. researchgate.net [researchgate.net]
- 9. sinobiological.com [sinobiological.com]
An In-depth Technical Guide to 4-piperazin-1-ylquinazoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-piperazin-1-ylquinazoline. This compound belongs to a class of nitrogen-containing heterocyclic molecules that are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Quinazoline and piperazine moieties are considered privileged structures in drug discovery, and their combination in a single scaffold has led to the development of numerous compounds with a wide range of therapeutic applications.
Core Molecular Data
The fundamental chemical properties of this compound are summarized in the table below. This data is essential for its identification, characterization, and use in experimental settings.
| Property | Value |
| Molecular Formula | C₁₂H₁₄N₄ |
| Molecular Weight | 214.27 g/mol |
| CAS Number | 59215-41-7 |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, which is a common strategy for the preparation of related quinazoline derivatives. A representative synthetic route involves the initial formation of a quinazolinone precursor, followed by chlorination and subsequent nucleophilic substitution with piperazine.
Step 1: Synthesis of Quinazolin-4(3H)-one
A common method for the synthesis of the quinazolinone core is the reaction of anthranilic acid with formamide.
-
Reactants: Anthranilic acid, Formamide.
-
Procedure:
-
A mixture of anthranilic acid and an excess of formamide is heated at 120-130°C for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting solid is typically precipitated by the addition of water.
-
The crude quinazolin-4(3H)-one is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.
-
Step 2: Chlorination to 4-chloroquinazoline
The hydroxyl group of the quinazolinone is then converted to a chlorine atom, which is a good leaving group for the subsequent substitution reaction.
-
Reactants: Quinazolin-4(3H)-one, Phosphorus oxychloride (POCl₃), a catalytic amount of N,N-dimethylaniline.
-
Procedure:
-
Quinazolin-4(3H)-one is refluxed in an excess of phosphorus oxychloride, often with a catalytic amount of N,N-dimethylaniline, for a few hours.
-
After the reaction is complete, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully quenched with crushed ice and neutralized with a base (e.g., sodium bicarbonate solution).
-
The precipitated 4-chloroquinazoline is filtered, washed with water, and dried.
-
Step 3: Synthesis of this compound
The final step is the nucleophilic aromatic substitution of the chlorine atom with piperazine.
-
Reactants: 4-chloroquinazoline, Piperazine, a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile), and a base (e.g., potassium carbonate or triethylamine) to scavenge the HCl byproduct.
-
Procedure:
-
4-chloroquinazoline is dissolved in a suitable solvent, and an excess of piperazine is added.
-
A base is added to the mixture, which is then heated to reflux for several hours.
-
The reaction is monitored by TLC.
-
Once the starting material is consumed, the solvent is evaporated.
-
The residue is partitioned between water and an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
-
The Structure-Activity Relationship of 4-Piperazin-1-ylquinazoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-piperazin-1-ylquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. These derivatives have garnered substantial interest for their diverse pharmacological activities, most notably as kinase inhibitors in oncology. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, focusing on their anticancer properties. It summarizes key quantitative data, details relevant experimental protocols, and visualizes important biological pathways and experimental workflows.
Core Structure and Pharmacological Significance
The this compound core consists of a quinazoline ring system linked at the 4-position to a piperazine moiety. This scaffold has proven to be a versatile template for the design of inhibitors targeting various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2] Modifications at several positions on both the quinazoline and piperazine rings, as well as the terminal substituent on the piperazine, have profound effects on the potency and selectivity of these compounds.
Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize the in vitro biological activity of various this compound derivatives against key cancer-related targets and cell lines. The data is compiled from multiple studies to facilitate a comparative analysis of the SAR.
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
Table 1: Inhibitory Activity of this compound Derivatives against EGFR Kinase
| Compound ID | R1 (Quinazoline) | R2 (Piperazine) | Target | IC50 (nM) | Reference |
| Gefitinib | 7-OCH3, 6-Cl | - | EGFR (wild-type) | 80 - 100 | [3] |
| Erlotinib | 6,7-di(OCH2CH2OCH3) | - | EGFR (wild-type) | 100 | [3] |
| Lapatinib | 6-(5-((methylsulfonyl)methyl)furan-2-yl) | - | EGFR & HER2 | 160 (EGFR), 100 (HER2) | [3] |
| Compound 5 | - | 3-Cl-phenyl | EGFR | 1 | [2] |
| Compound 8 | - | Urea-linked aryl | EGFR (wt) | 0.8 | [2] |
| Compound 8 | - | Urea-linked aryl | EGFR (T790M/L858R) | 2.7 | [2] |
| Compound 21 | - | - | EGFR (T790M) | 10.2 | [3] |
| Compound 22 | - | - | EGFR (T790M) | 16.1 | [3] |
| Compound 4i | Thiazole derivative | - | EGFR (wt) | 2.17 | [4] |
| Compound 4j | Thiazole derivative | - | EGFR (wt) | 16.32 | [4] |
| Compound 8b | 6-phenoxy | 2-Cl-benzyl | EGFR-TK | 1.37 | [1] |
| Compound 6d | - | - | EGFR | 69 | [5] |
Note: Direct comparison of IC50 values should be made with caution as assay conditions may vary between studies.
SAR Insights for EGFR Inhibition:
-
Substitutions on the Quinazoline Core: Electron-donating groups at the 6 and 7-positions of the quinazoline ring are generally favorable for activity.[2]
-
Piperazine Substituents: The nature of the substituent on the distal nitrogen of the piperazine ring is a critical determinant of potency. Aromatic and heteroaromatic groups, often with electron-withdrawing substituents, have been shown to enhance inhibitory activity.[2] The presence of a chloro-substituent in the meta position of an aniline residue on the piperazine moiety significantly increased inhibitory activity.[2]
-
Linker Moiety: For derivatives with more complex side chains, the linker between the piperazine and the terminal group influences activity. Urea and thiourea linkers have been successfully employed.[2]
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Kinase Inhibition
Table 2: Inhibitory Activity of this compound and Related Derivatives against VEGFR-2 Kinase
| Compound ID | R1 (Quinoline/Quinazoline) | R2 (Piperazine) | Target | IC50 (nM) | Reference |
| Sorafenib | - | - | VEGFR-2 | 51.41 | [6] |
| Compound 4q | 7-Chloro-quinoline | - | VEGFR-2 | 1380 | [7] |
| Compound 11 | Quinoxaline | - | VEGFR-2 | 190 | [8] |
| 6-fluoro-4-(piperazin-1-yl)quinolin-2(1H)-one derivative 1 | 6-Fluoro-quinolin-2(1H)-one | N-acetyl-N-(4-phenylthiazol-2-yl) | VEGFR-2 | 46.83 | [6] |
| 6-fluoro-4-(piperazin-1-yl)quinolin-2(1H)-one derivative 2 | 6-Fluoro-quinolin-2(1H)-one | N-acetyl-N-(4-(4-chlorophenyl)thiazol-2-yl) | VEGFR-2 | 51.09 | [6] |
| Compound 7z | 4-piperazinylquinolin-2(1H)-one | - | VEGFR-2 | 38.76 | [9] |
Note: The table includes closely related quinoline and quinoxaline derivatives to provide a broader SAR context.
SAR Insights for VEGFR-2 Inhibition:
-
Heterocyclic Core: While the quinazoline core is prevalent, related scaffolds like quinoline and quinoxaline also yield potent VEGFR-2 inhibitors.[6][7][8]
-
Substitutions on the Piperazine: Complex amide-containing side chains attached to the piperazine ring, particularly those incorporating thiazole moieties, have shown promising VEGFR-2 inhibitory activity.[6]
-
Halogenation: Halogen substitution on the core heterocyclic ring, such as a 6-fluoro group on a quinolinone, can contribute to potent inhibition.[6]
In Vitro Antiproliferative Activity
Table 3: Cytotoxicity (IC50/GI50 in µM) of this compound Derivatives against Various Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |
| Quinazoline Schiff base 1 | MCF-7 | Breast Cancer | 6.246 | [10] |
| Quinazoline Schiff base 2 | MCF-7 | Breast Cancer | 5.910 | [10] |
| Quinazoline-sulfonamide 4d | MCF-7 | Breast Cancer | 2.5 | [10] |
| Compound 4b | MCF-7 | Breast Cancer | 0.06 | [11] |
| Compound 4b | HepG2 | Liver Cancer | 0.08 | [11] |
| Dihalogenated derivative | T-47D | Breast Cancer | 2.73 | [6] |
| Compound 6d | NCI-H460 | Lung Cancer | 0.789 | [5] |
| Compound 11g | HeLa | Cervical Cancer | - (Highest activity) | [12] |
SAR Insights for Antiproliferative Activity:
-
The antiproliferative activity generally correlates with the inhibition of target kinases like EGFR and VEGFR-2.
-
The specific chemical modifications that enhance kinase inhibition often translate to potent cytotoxicity against cancer cell lines that are dependent on those signaling pathways.
-
The presence of sulfonamide and Schiff base moieties has also been shown to contribute to the cytotoxic effects of quinazoline derivatives.[10][13]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. The following sections provide representative protocols for key experiments cited in the evaluation of this compound derivatives.
General Synthesis of this compound Derivatives
A common synthetic route involves the nucleophilic substitution of a 4-chloroquinazoline precursor with a suitable piperazine derivative.
Step 1: Synthesis of the 4-Chloroquinazoline Intermediate Substituted anthranilic acids are reacted with formamide or other reagents to yield the corresponding 4(3H)-quinazolinone. This intermediate is then chlorinated, typically using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), to produce the 4-chloroquinazoline.
Step 2: Coupling with Piperazine The 4-chloroquinazoline is reacted with the desired N-substituted or unsubstituted piperazine in a suitable solvent such as ethanol or isopropanol, often in the presence of a base like potassium carbonate or triethylamine, to facilitate the nucleophilic aromatic substitution reaction. The reaction mixture is typically heated under reflux for several hours.[14]
Step 3: Final Modification (if necessary) If the desired substituent on the piperazine is not present from the start, further synthetic steps can be carried out. For example, if the starting piperazine is unsubstituted, the free secondary amine can be reacted with various electrophiles (e.g., acyl chlorides, sulfonyl chlorides, alkyl halides) to introduce the final R2 group.[14]
In Vitro EGFR Kinase Inhibition Assay (Luminescence-based)
This assay measures the ability of a compound to inhibit the enzymatic activity of EGFR by quantifying ATP consumption.
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase reaction buffer. A DMSO control should be included.
-
Kinase Reaction: In each well of the plate, add the test compound, the EGFR enzyme, and the substrate.
-
Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced (or remaining ATP) using the luminescence-based detection kit according to the manufacturer's instructions. This typically involves adding a reagent that converts ADP to ATP, followed by a luciferase/luciferin reaction to generate a luminescent signal.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.[3][15]
Cell Proliferation/Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[10]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).[12]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment relative to the DMSO control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 or GI50 value.[16]
Visualizations of Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to the SAR of this compound derivatives.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound derivatives.
Caption: Logical relationship of structural modifications to the biological activity of this compound derivatives.
Caption: General experimental workflow for the development and evaluation of this compound derivatives as kinase inhibitors.
Conclusion
The this compound scaffold remains a highly fruitful area of research for the development of novel therapeutics, particularly in the field of oncology. The extensive body of work on these derivatives has established clear structure-activity relationships that continue to guide the design of more potent and selective inhibitors. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to build upon this knowledge and develop the next generation of this compound-based drugs. Further exploration of modifications to this versatile core, coupled with rigorous biological evaluation, holds the promise of delivering new and effective treatments for a range of diseases.
References
- 1. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 5. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, in vitro antiproliferative evaluation and in silico studies of new VEGFR-2 inhibitors based on 4-piperazinylquinolin-2(1H)-one scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Antiproliferative and Apoptotic Effects of a Novel Quinazoline Carrying Substituted-Sulfonamides: In Vitro and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpras.com [ijpras.com]
- 15. ijpcat.com [ijpcat.com]
- 16. benchchem.com [benchchem.com]
The Ascendancy of 4-Piperazin-1-ylquinazolines: A Technical Guide to Synthesis, Biological Evaluation, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold remains a cornerstone in medicinal chemistry, particularly in the pursuit of novel kinase inhibitors for oncology. Among its numerous derivatives, the 4-piperazin-1-ylquinazoline core has emerged as a privileged structure, demonstrating significant potential in the development of targeted therapeutics. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel this compound analogs, with a focus on their role as potent anticancer agents. We delve into detailed experimental protocols, present a comprehensive summary of their biological activities, and visually dissect the key signaling pathways they modulate.
A Versatile Scaffold: Synthesis of this compound Analogs
The synthetic route to this compound analogs typically commences with the construction of the quinazoline core, followed by the introduction of the piperazine moiety at the C4 position. A common and efficient method involves the initial preparation of 4-chloroquinazoline from readily available starting materials like anthranilic acid. This chlorinated intermediate then serves as a versatile electrophile for nucleophilic aromatic substitution with a variety of substituted piperazines, allowing for the generation of a diverse library of analogs.
A general synthetic pathway is outlined below. The initial step often involves the cyclization of anthranilic acid with formamide or a derivative to yield quinazolin-4(3H)-one. Subsequent chlorination, typically with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), affords the key 4-chloroquinazoline intermediate. The final step is the nucleophilic substitution reaction between 4-chloroquinazoline and the desired piperazine derivative.
Probing Biological Activity: Quantitative Analysis
The anticancer potential of novel this compound analogs is typically evaluated through a series of in vitro assays. These include cytotoxicity screening against a panel of cancer cell lines and specific kinase inhibition assays to determine their potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the effectiveness of these compounds.
Below are tables summarizing the biological activity of representative this compound analogs and related compounds from various studies.
Table 1: In Vitro Anticancer Activity of this compound Analogs
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound A | A549 (Lung) | MTT | 5.2 | [1] |
| HepG2 (Liver) | MTT | 3.8 | [1] | |
| K562 (Leukemia) | MTT | 7.1 | [1] | |
| PC-3 (Prostate) | MTT | 4.5 | [1] | |
| Compound B | A2780 (Ovarian) | Proliferation | 0.04 | [2] |
| Compound C | MOLM-13 (Leukemia) | MTS | <0.05 | |
| MV4-11 (Leukemia) | MTS | <0.05 | ||
| Compound 7a | HepG2 (Liver) | Proliferation | 0.029 | |
| A549 (Lung) | Proliferation | 0.147 |
Table 2: Kinase Inhibitory Activity of this compound Analogs
| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Reference |
| Analog 75 | PDGFRβ | Phosphorylation | 50-200 | [3] |
| Flt-3 | Phosphorylation | 30-100 | [3] | |
| c-Kit | Phosphorylation | 50-200 | [3] | |
| Compound 6b | PI3Kα | Kinase Assay | 13.6 | [4] |
| PHA-848125 | CDK2 | Kinase Assay | 3 | [2] |
Deciphering the Mechanism: Key Signaling Pathways
The anticancer effects of many this compound analogs are attributed to their ability to inhibit key protein kinases involved in cancer cell proliferation, survival, and angiogenesis. Two of the most prominent signaling pathways targeted by these compounds are the Epidermal Growth Factor Receptor (EGFR)/Vascular Endothelial Growth Factor Receptor (VEGFR) pathway and the Phosphoinositide 3-kinase (PI3K)/Akt pathway.
The EGFR/VEGFR signaling cascade plays a critical role in tumor growth and the formation of new blood vessels that supply nutrients to the tumor.[5][6] Inhibition of these receptors can effectively halt these processes.
The PI3K/Akt pathway is another crucial signaling cascade that is often dysregulated in cancer, promoting cell survival and proliferation.[7][8] Targeting this pathway can induce apoptosis (programmed cell death) in cancer cells.
Experimental Protocols
To ensure the reproducibility and standardization of research in this area, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of the this compound core and for key biological assays.
Synthesis of 4-(Piperazin-1-yl)quinazoline
This protocol outlines a general two-step synthesis of the 4-(piperazin-1-yl)quinazoline core.
Step 1: Synthesis of 4-Chloroquinazoline
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine anthranilic acid (1 equivalent) and formamide (excess, e.g., 5-10 equivalents).
-
Cyclization: Heat the reaction mixture to 150-160 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Add cold water to precipitate the product, quinazolin-4(3H)-one. Filter the solid, wash with cold water, and dry.
-
Chlorination: To the dried quinazolin-4(3H)-one (1 equivalent) in a separate flask, add phosphorus oxychloride (POCl₃, excess, e.g., 5-10 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction: Heat the mixture to reflux (around 110 °C) for 2-4 hours. Monitor the reaction by TLC.
-
Isolation: After completion, carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice with vigorous stirring. The product, 4-chloroquinazoline, will precipitate. Filter the solid, wash thoroughly with cold water, and dry.
Step 2: Synthesis of 4-(Piperazin-1-yl)quinazoline Analogs
-
Reaction Setup: In a suitable solvent such as isopropanol or acetonitrile, dissolve 4-chloroquinazoline (1 equivalent) and the desired substituted piperazine (1.1-1.5 equivalents).
-
Reaction: Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents), to the mixture. Heat the reaction to reflux and stir for 4-12 hours, monitoring by TLC.
-
Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane mixtures) to afford the pure 4-(piperazin-1-yl)quinazoline analog.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) (e.g., 150 µL), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for measuring the inhibitory activity of compounds against a specific protein kinase using a luminescence-based assay that quantifies ATP consumption.
-
Reagent Preparation: Prepare the kinase reaction buffer, kinase/substrate solution, and a serial dilution of the this compound analog.
-
Reaction Setup: In a white 96-well plate, add the test compound at various concentrations.
-
Kinase Reaction Initiation: Add the kinase/substrate mixture to the wells, followed by the addition of ATP to initiate the reaction.
-
Incubation: Incubate the plate at room temperature or 30°C for a specified period (e.g., 30-60 minutes).
-
Signal Generation: Add a detection reagent that contains luciferase and its substrate. The amount of light produced is inversely proportional to the kinase activity (as ATP is consumed by the kinase).
-
Luminescence Reading: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
Conclusion
The this compound scaffold represents a highly promising platform for the development of novel kinase inhibitors with potent anticancer activity. The synthetic accessibility of this core allows for extensive structure-activity relationship (SAR) studies, leading to the optimization of potency and selectivity against various oncogenic kinases. The detailed experimental protocols and an understanding of the key signaling pathways provided in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. Future efforts will likely focus on the discovery of next-generation analogs with improved pharmacokinetic properties and the ability to overcome drug resistance mechanisms.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. promega.com [promega.com]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum Sensing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cusabio.com [cusabio.com]
Biological Activity Screening of 4-Piperazin-1-ylquinazoline Library: A Technical Guide
This technical guide provides a comprehensive overview of the biological activity screening of 4-piperazin-1-ylquinazoline libraries, tailored for researchers, scientists, and drug development professionals. The quinazoline scaffold, particularly when substituted with a piperazine moiety at the 4-position, is a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. This document details the significant anticancer, antimicrobial, and central nervous system (CNS) activities exhibited by this class of compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Anticancer Activity
The this compound core is a well-established pharmacophore in oncology, with numerous derivatives exhibiting potent cytotoxic effects against a variety of cancer cell lines.[1][2] The primary mechanism of action for many of these compounds is the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival.[3]
Inhibition of Receptor Tyrosine Kinases (RTKs)
A significant number of this compound derivatives function as inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][5] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing autophosphorylation and the subsequent activation of downstream signaling pathways that regulate cell growth, proliferation, and angiogenesis.[3][6] The inhibition of the EGFR signaling pathway is a key mechanism for many quinazoline-based anticancer drugs.[6] Some compounds have also been developed as dual inhibitors of EGFR and HER2.[7]
Figure 1: EGFR Signaling Pathway Inhibition.
Other Anticancer Mechanisms
Beyond RTK inhibition, these compounds have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[7][8] For instance, certain derivatives have been found to arrest the cell cycle in the G0/G1 or G2/M phase.[7][8] Inhibition of other critical pathways, such as the Wnt/β-catenin and PI3K/mTOR signaling pathways, has also been reported.[9][10]
Quantitative Anticancer Activity
The cytotoxic potential of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency. The following tables summarize the in vitro anticancer activity of selected compounds from this library against various human cancer cell lines.
Table 1: Cytotoxicity (IC50 in µM) of Quinazoline Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinazoline Schiff base 1 | MCF-7 (Breast) | 6.246 | [4] |
| Quinazoline Schiff base 2 | MCF-7 (Breast) | 5.910 | [4] |
| Quinazolinone-1,2,3-triazole (4-Isopropyl) | MCF-7 (Breast) | 10.16 | [4] |
| Quinazolinone-1,2,3-triazole (2-Bromo) | MCF-7 (Breast) | 11.23 | [4] |
| Quinazoline-sulfonamide 4d | MCF-7 (Breast) | 2.5 | [4] |
| Quinazoline-sulfonamide 4f | MCF-7 (Breast) | 5 | [4] |
| Quinazoline-oxymethyltriazole 8k (72h) | MCF-7 (Breast) | 11.32 | [4] |
| Quinazoline-oxymethyltriazole 8a (72h) | MCF-7 (Breast) | 12.96 | [4] |
| Compound 21 | HeLa (Cervical) | 2.81 | [6] |
| Compound 21 | MDA-MB-231 (Breast) | 1.85 | [6] |
| Compound 23 | HeLa (Cervical) | 2.15 | [6] |
| Compound 23 | MDA-MB-231 (Breast) | 1.96 | [6] |
| Gefitinib | HeLa (Cervical) | 4.3 | [6] |
| Gefitinib | MDA-MB-231 (Breast) | 28.3 | [6] |
| Erlotinib | HepG2 (Liver) | 25 | [6] |
| Erlotinib | MCF-7 (Breast) | 20 | [6] |
| Dihalogenated derivative | T-47D (Breast) | 2.73 | [5] |
| Compound 8a (72h) | HCT-116 (Colon) | 5.33 | [11] |
| Compound 8a (72h) | HepG2 (Liver) | 7.94 | [11] |
| Compound 4 | Caco-2 (Colon) | 23.31 | [12] |
| Compound 4 | HepG2 (Liver) | 53.29 | [12] |
| Compound 4 | MCF-7 (Breast) | 72.22 | [12] |
Antimicrobial Activity
The hybridization of the quinoline/quinazoline core with a piperazine moiety has yielded compounds with significant antimicrobial properties.[13][14] These derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.[13][15]
Mechanism of Antimicrobial Action
The precise mechanisms of action are still under investigation for many derivatives, but potential targets include bacterial enzymes essential for survival, such as DNA gyrase, tyrosyl-tRNA synthetase, and pyruvate kinase.[13][16] Some compounds are also believed to disrupt the integrity of the bacterial cell membrane.[13]
Quantitative Antimicrobial Activity
The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 2: Antimicrobial Activity (MIC in µM) of Piperazinyl-Quinoline/Quinazoline Derivatives
| Compound/Derivative | Microorganism | MIC (µM) | Reference |
| Compound 1a | Staphylococcus aureus | 3.9 - 7.8 | [14] |
| Compound 1a | Pseudomonas aeruginosa | 3.9 - 7.8 | [14] |
| Compound 1a | Bacillus subtilis | 3.9 - 7.8 | [14] |
| Compound 1a | Escherichia coli | 3.9 - 7.8 | [14] |
| Compound 2a | Staphylococcus aureus | 3 - 12 | [13] |
| Compound 2a | Pseudomonas aeruginosa | 3 - 12 | [13] |
| Compound 2a | Escherichia coli | 3 - 12 | [13] |
| Compound 3 | Staphylococcus aureus | 2 | [13] |
| Compound 4 | Gram-positive bacteria | 0.03 - 32 | [13] |
| Compound 5k | Staphylococcus aureus | 10 | [13] |
Central Nervous System (CNS) Activity
Derivatives of 4-piperazin-1-yl-dihydro-quinolinone have shown potential as agents targeting the central nervous system. These compounds have been found to be potent antagonists of 5-HT1A, 5-HT2, and D2 receptors, suggesting potential applications as atypical antipsychotics.[17] Other piperazine derivatives have demonstrated anxiolytic-like and antidepressant-like activities, potentially mediated through serotonergic, noradrenergic, and dopaminergic pathways.[18]
Experimental Protocols
Detailed methodologies are crucial for the reproducible screening of compound libraries. Below are protocols for common assays used to evaluate the biological activities of this compound derivatives.
Figure 2: General Cytotoxicity Screening Workflow.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]
-
Principle: Viable cells with active NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble purple formazan.[4] The amount of formazan produced is directly proportional to the number of living cells.[4]
-
Materials:
-
Novel quinazoline compounds
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO)
-
96-well flat-bottom plates
-
-
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[4]
-
Compound Treatment: Prepare serial dilutions of the quinazoline derivatives in the culture medium. Replace the old medium with 100 µL of the medium containing different concentrations of the test compounds. Include vehicle control (e.g., DMSO) and positive control (a known anticancer drug).[6]
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
-
Data Analysis: Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.[6] The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[6]
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Figure 3: Antimicrobial Screening Workflow.
-
Principle: A standardized suspension of microorganisms is tested against a range of concentrations of the antimicrobial agent in a liquid medium to identify the lowest concentration that inhibits growth.
-
Materials:
-
Test compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth, Sabouraud Dextrose Broth)
-
96-well microtiter plates
-
-
Protocol:
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates.
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the diluted inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature for fungi.
-
MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity.[15]
-
Conclusion
The this compound scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. Libraries based on this core have demonstrated significant potential in oncology, infectious diseases, and neurology. The systematic screening of these libraries, utilizing robust and reproducible experimental protocols as outlined in this guide, is essential for the identification and optimization of lead compounds. Further exploration of the structure-activity relationships and mechanisms of action will undoubtedly pave the way for the development of novel and effective drugs.
References
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antitumor activity evaluation of quinazoline derivatives bearing piperazine-1-carbodithioate moiety at C4-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpras.com [ijpras.com]
- 16. researchgate.net [researchgate.net]
- 17. Structure-activity relationship studies of CNS agents. XII. 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones: new 5-HT1A, 5-HT2 and D2 ligands with a potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 4-piperazin-1-ylquinazoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the spectroscopic characterization of 4-piperazin-1-ylquinazoline, a core heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Due to its prevalence in various pharmacologically active agents, a thorough understanding of its structural and electronic properties through spectroscopic analysis is crucial. This document outlines the expected spectral data based on analyses of closely related derivatives and provides detailed, generalized experimental protocols for acquiring such data via Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. Furthermore, this guide illustrates a typical experimental workflow and a relevant biological signaling pathway, the Platelet-Derived Growth Factor (PDGF) receptor pathway, which is a known target for derivatives of this scaffold.
Introduction
This compound is a key pharmacophore found in a multitude of compounds exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties. The quinazoline ring system, fused a pyrimidine and a benzene ring, provides a rigid framework for ligand-receptor interactions, while the piperazine moiety offers a versatile site for substitution to modulate pharmacokinetic and pharmacodynamic properties. Spectroscopic characterization is fundamental to confirming the identity, purity, and structural intricacies of newly synthesized derivatives of this scaffold. This guide serves as a comprehensive resource for researchers engaged in the synthesis and characterization of this compound and its analogues.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Quinazoline H | 7.5 - 8.5 | m | - |
| Piperazine H (N-CH₂) | 3.2 - 3.4 | t | ~5 |
| Piperazine H (N-CH₂) | 3.0 - 3.2 | t | ~5 |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |
| Quinazoline C (Aromatic) | 120 - 160 |
| Piperazine C (N-CH₂) | 45 - 55 |
Solvent: DMSO-d₆
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₁₂H₁₄N₄ |
| Molecular Weight | 214.27 g/mol |
| Exact Mass | 214.1218 Da |
| Predicted [M+H]⁺ | 215.1291 |
Infrared (IR) Spectroscopy
Table 4: Predicted FT-IR Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Piperazine) | 3250 - 3350 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2800 - 3000 | Medium |
| C=N Stretch (Quinazoline) | 1610 - 1630 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |
| C-N Stretch | 1250 - 1350 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 5: Predicted UV-Vis Absorption Data for this compound
| Transition | Predicted λmax (nm) | Solvent |
| π → π | 240 - 300 | Acetonitrile |
| n → π | 310 - 425 | Acetonitrile |
Note: The UV-Vis absorption spectra of quinazoline derivatives typically consist of two main bands. The shorter wavelength band is attributed to the π → π transition in the aromatic ring, and the longer wavelength band is due to the n → π* transition.[3][4]*
Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Spectral Width: ~16 ppm
-
Acquisition Time: 3-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Pulse Angle: 30 degrees
-
Number of Scans: 16-32
-
-
¹³C NMR:
-
Spectral Width: ~220-240 ppm
-
Pulse Sequence: Proton-decoupled
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Pulse Angle: 45 degrees
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, coupling constants, and integrals to elucidate the structure. For more complex structures, 2D NMR experiments like COSY, HSQC, and HMBC can be employed for complete assignment.[5][6]
-
Mass Spectrometry (MS)
-
Sample Preparation (for Electrospray Ionization - ESI):
-
Prepare a stock solution of the sample at approximately 1 mg/mL in an organic solvent like methanol or acetonitrile.[7]
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with a suitable solvent system, often a mixture of water and an organic solvent (e.g., 50:50 acetonitrile:water) with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.[7]
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Instrument Parameters (for a typical ESI-MS):
-
Ionization Mode: Positive ion mode is generally used for nitrogen-containing heterocyclic compounds.
-
Capillary Voltage: 3-5 kV
-
Drying Gas Flow and Temperature: Optimize based on the instrument and solvent system (e.g., 5-10 L/min, 300-350 °C).
-
Nebulizer Pressure: Optimize for a stable spray (e.g., 30-50 psi).
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺).
-
Analyze the isotopic pattern to confirm the elemental composition.
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) to induce fragmentation and analyze the resulting fragment ions. The fragmentation pattern of piperazine derivatives is often characterized by the cleavage of the piperazine ring.[8][9]
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[10]
-
-
Instrument Parameters (for a typical FT-IR spectrometer):
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Background Scan: Collect a background spectrum of the clean, empty ATR crystal before running the sample.
-
-
Data Analysis:
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the sample in a UV-transparent solvent (e.g., acetonitrile, methanol, or ethanol) at a known concentration (e.g., 1 mg/mL).
-
Dilute the stock solution to a concentration that results in an absorbance reading between 0.1 and 1.0 AU (typically in the µM range).
-
Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.
-
-
Instrument Parameters (for a typical UV-Vis spectrophotometer):
-
Wavelength Range: 200 - 800 nm
-
Scan Speed: Medium
-
Data Interval: 1 nm
-
Blank Correction: Use the solvent-filled cuvette to record a baseline spectrum.
-
-
Data Analysis:
-
The instrument software will subtract the blank spectrum from the sample spectrum.
-
Identify the wavelengths of maximum absorbance (λmax).
-
If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).[14]
-
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and spectroscopic characterization of chemical compounds.
PDGF Receptor Signaling Pathway
Derivatives of this compound have been identified as inhibitors of the Platelet-Derived Growth Factor (PDGF) receptor, a key player in cell proliferation and angiogenesis.[15][16][17]
Caption: Inhibition of the PDGF receptor signaling cascade by a this compound derivative.
References
- 1. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. researchgate.net [researchgate.net]
- 4. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. longdom.org [longdom.org]
- 15. sinobiological.com [sinobiological.com]
- 16. sinobiological.com [sinobiological.com]
- 17. Platelet-derived growth factor receptor - Wikipedia [en.wikipedia.org]
In Silico Modeling of 4-piperazin-1-ylquinazoline Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in silico modeling of 4-piperazin-1-ylquinazoline derivatives, a significant scaffold in medicinal chemistry. We will explore the computational methodologies used to investigate their interactions with various biological targets, present key quantitative data from relevant studies, and visualize the associated signaling pathways and experimental workflows.
Introduction
The this compound core is a privileged scaffold in drug discovery, forming the basis of numerous compounds with a wide range of therapeutic applications, particularly in oncology. In silico modeling plays a crucial role in understanding the structure-activity relationships (SAR) of these molecules, predicting their binding modes, and optimizing their properties for enhanced efficacy and safety. This guide will delve into the common computational techniques applied to this class of compounds, including molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.
Key Biological Targets and Signaling Pathways
Derivatives of this compound have been extensively studied as inhibitors of various protein kinases that are often dysregulated in cancer. The primary targets include Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR). Inhibition of these receptor tyrosine kinases can disrupt downstream signaling cascades, thereby impeding tumor growth, proliferation, and angiogenesis.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
EGFR is a transmembrane protein that, upon binding to its ligands (e.g., EGF), dimerizes and autophosphorylates its tyrosine kinase domain. This activation triggers a cascade of intracellular signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[1][2] this compound derivatives can act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its activation.
Platelet-Derived Growth Factor Receptor (PDGFR) Signaling Pathway
Similar to EGFR, PDGFR is a receptor tyrosine kinase that plays a vital role in cell growth, proliferation, and migration.[3][4] Ligand binding induces receptor dimerization and autophosphorylation, activating downstream pathways such as the RAS-MAPK and PI3K-AKT cascades.[3] this compound derivatives have been identified as potent inhibitors of PDGFR phosphorylation.[5]
Quantitative Data Summary
The following tables summarize key quantitative data from various in silico and in vitro studies on this compound derivatives.
Table 1: In Vitro Inhibitory Activity
| Compound Class | Target | Assay | IC50 (nM) | Reference |
| 4-piperazinylquinazolines | PDGFR | Cellular Phosphorylation | <250 | [6] |
| Quinazoline Derivatives | ABL Kinase | Biochemical | 46 | [7] |
| Quinazoline Derivatives | c-KIT Kinase | Biochemical | 75 | [7] |
| 2,4-diaminoquinazolines | PAK4 | Biochemical | 60 | [8] |
| Benzonaphthyridinone | mTORC1 | Cellular | 2 | [9][10] |
| Benzonaphthyridinone | mTORC2 | Cellular | 10 | [9][10] |
Table 2: Molecular Docking and Dynamics Simulation Data
| Compound Class | Target | Docking Score (kcal/mol) | Key Interacting Residues | Simulation Stability (RMSD) | Reference |
| 4-anilino quinazolines | EGFR | -7.46 | Not specified | Stable | [11] |
| Quinazolin-4(3H)-one hybrids | VEGFR2 | -12.407 | Not specified | Stable (1-2 Å) | [12] |
| Piperazine Propyl-4-oxo-3,4-dihydroquinazolines | DNA | -25.979 | DG 13, DG 5, DC 4 | Not specified | [2] |
Experimental Protocols for In Silico Modeling
A typical in silico drug design workflow for investigating this compound interactions involves several key steps, from target preparation to detailed simulation and analysis.
Molecular Docking Protocol
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[12][13][14][15]
-
Protein Preparation:
-
The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed.
-
Polar hydrogens and Kollman charges are added to the protein.
-
The protein structure is energy minimized to relieve any steric clashes.
-
-
Ligand Preparation:
-
The 2D structure of the this compound derivative is drawn using chemical drawing software.
-
The 2D structure is converted to a 3D conformation.
-
Gasteiger charges are assigned, and non-polar hydrogens are merged.
-
The ligand's geometry is optimized using a suitable force field.
-
-
Grid Generation:
-
A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.
-
-
Docking Simulation:
-
A search algorithm (e.g., Lamarckian Genetic Algorithm) is used to explore different conformations and orientations of the ligand within the grid box.[11]
-
A scoring function is used to estimate the binding affinity for each pose.
-
-
Analysis of Results:
-
The docked poses are clustered and ranked based on their binding energy.
-
The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are analyzed.
-
Molecular Dynamics (MD) Simulation Protocol
MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time.[11][16][17]
-
System Preparation:
-
The best-docked pose of the ligand-protein complex from molecular docking is used as the starting structure.
-
The complex is solvated in a periodic box of water molecules.
-
Ions are added to neutralize the system.
-
-
Energy Minimization:
-
The energy of the entire system is minimized to remove bad contacts and relax the structure.
-
-
Equilibration:
-
The system is gradually heated to the desired temperature (e.g., 300 K) under NVT (constant number of particles, volume, and temperature) ensemble.
-
The pressure of the system is then equilibrated under NPT (constant number of particles, pressure, and temperature) ensemble.
-
-
Production Run:
-
A long-timescale MD simulation is performed (typically nanoseconds to microseconds) to generate a trajectory of the system's dynamics.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD) is calculated to assess the stability of the complex.
-
Root Mean Square Fluctuation (RMSF) is analyzed to identify flexible regions of the protein.
-
Binding free energy calculations (e.g., MM-PBSA/GBSA) can be performed to provide a more accurate estimation of binding affinity.
-
Intermolecular interactions are monitored throughout the simulation.
-
Conclusion
In silico modeling is an indispensable tool in the development of this compound-based therapeutics. Through molecular docking, molecular dynamics simulations, and other computational methods, researchers can gain a detailed understanding of the molecular interactions driving their biological activity. This knowledge facilitates the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles, ultimately accelerating the discovery of new and effective drugs. The methodologies and data presented in this guide serve as a valuable resource for professionals engaged in the exciting field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. sinobiological.com [sinobiological.com]
- 4. Platelet-derived growth factors and their receptors: structural and functional perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dasher.wustl.edu [dasher.wustl.edu]
- 12. Molecular Docking - An easy protocol [protocols.io]
- 13. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sites.ualberta.ca [sites.ualberta.ca]
- 15. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 16. Molecular Dynamics (MD) Simulations, step by step protocol [protocols.io]
- 17. bio-protocol.org [bio-protocol.org]
Unveiling the Therapeutic Potential of 4-Piperazin-1-ylquinazoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-piperazin-1-ylquinazoline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides a comprehensive overview of the potential therapeutic targets of this core structure, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to facilitate further research and drug development efforts.
Key Therapeutic Targets and Quantitative Data
The this compound moiety has been incorporated into numerous derivatives that exhibit potent inhibitory activity against several key therapeutic targets, primarily in the areas of oncology and inflammation. The following tables summarize the available quantitative data for these interactions.
| Derivative Structure/Name | Target | IC50/Ki Value | Assay Type | Reference |
| 4-[4-(N-Substituted carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazolines | βPDGFR | <250 nM | Cellular Phosphorylation Assay | [1] |
| 75 (CT53518) | Flt-3, βPDGFR, c-Kit | 50-200 nM | Receptor Phosphorylation Assay | [1] |
| Compound 5 (a 4-anilino-quinazoline derivative) | EGFR | 1 nM | Kinase Assay | [2] |
| Vandetanib (Reference) | EGFR | 11 nM | Kinase Assay | [2] |
| Compound 8 (a 4-arylamino-quinazoline derivative) | EGFRwt | 0.8 nM | Kinase Assay | [2] |
| Compound 8 (a 4-arylamino-quinazoline derivative) | EGFRT790M/L858R | 2.7 nM | Kinase Assay | [2] |
| Afatinib (Reference) | EGFRwt | 0.6 nM | Kinase Assay | [2] |
| Afatinib (Reference) | EGFRT790M/L858R | 3.5 nM | Kinase Assay | [2] |
Signaling Pathways and Mechanism of Action
The therapeutic effects of this compound derivatives are primarily attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
Derivatives of this compound have been identified as potent inhibitors of EGFR, a receptor tyrosine kinase that plays a crucial role in the development and progression of many cancers.[2] Inhibition of EGFR blocks downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately leading to decreased cell proliferation and survival.[3][4][5]
Platelet-Derived Growth Factor Receptor (PDGFR) Signaling Pathway
Certain this compound derivatives have demonstrated potent and selective inhibition of PDGFR phosphorylation.[1][6] PDGFRs are receptor tyrosine kinases that play a critical role in angiogenesis, cell growth, and migration.[7][8][9][10] By inhibiting PDGFR, these compounds can disrupt tumor vascularization and growth.
Other Potential Targets
While the primary focus has been on receptor tyrosine kinases, derivatives of this compound have also been investigated as norepinephrine reuptake inhibitors and cannabinoid receptor 2 (CB2) modulators . Further research is required to elucidate the precise mechanism of action and to quantify the activity of the core this compound structure against these targets.
Experimental Protocols
The following are generalized protocols for key assays used to characterize the inhibitory activity of this compound derivatives. Specific details may vary based on the exact derivative and laboratory conditions.
EGFR Kinase Assay (Luminescent)
This assay measures the enzymatic activity of EGFR and the inhibitory potential of test compounds.
Materials:
-
Recombinant EGFR enzyme
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (this compound derivatives)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
Test compound or vehicle (DMSO)
-
EGFR enzyme
-
Kinase substrate
-
-
Initiation: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value by fitting the data to a dose-response curve.
Cellular PDGFR Phosphorylation Assay
This assay determines the ability of a compound to inhibit the phosphorylation of PDGFR in a cellular context.
Materials:
-
Cells expressing PDGFR (e.g., NIH3T3)
-
Cell culture medium and supplements
-
PDGF ligand (e.g., PDGF-BB)
-
Test compounds (this compound derivatives)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-PDGFR and anti-total-PDGFR
-
Detection system (e.g., ELISA, Western blot, or Meso Scale Discovery)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.
-
Serum Starvation: To reduce basal receptor phosphorylation, serum-starve the cells for a defined period (e.g., 4-24 hours).
-
Compound Treatment: Pre-incubate the cells with serial dilutions of the test compounds for a specific time (e.g., 1-2 hours).
-
Ligand Stimulation: Stimulate the cells with a specific concentration of PDGF ligand for a short period (e.g., 5-15 minutes) to induce receptor phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and then lyse them with lysis buffer.
-
Detection:
-
ELISA/MSD: Transfer the cell lysates to an antibody-coated plate to capture PDGFR. Detect phosphorylated and total PDGFR using specific detection antibodies.
-
Western Blot: Separate lysate proteins by SDS-PAGE, transfer to a membrane, and probe with anti-phospho-PDGFR and anti-total-PDGFR antibodies.
-
-
Data Analysis: Quantify the levels of phosphorylated PDGFR relative to total PDGFR. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Conclusion
The this compound scaffold represents a versatile platform for the development of potent and selective inhibitors of key therapeutic targets. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the potential of this chemical series. Future investigations should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds and on elucidating their activity against a broader range of targets to fully realize their therapeutic promise.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Identification of 4-piperazin-1-yl-quinazoline template based aryl and benzyl thioureas as potent, selective, and orally bioavailable inhibitors of platelet-derived growth factor (PDGF) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Platelet-derived growth factors and their receptors: structural and functional perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sinobiological.com [sinobiological.com]
- 9. sinobiological.com [sinobiological.com]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
4-piperazin-1-ylquinazoline and its derivatives as privileged structures in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 4-piperazin-1-ylquinazoline core is a well-established "privileged structure" in medicinal chemistry. Its remarkable versatility allows it to interact with a wide array of biological targets, leading to the development of potent therapeutic agents across various disease areas. This guide provides a comprehensive overview of this scaffold, detailing its synthesis, biological activities, and the key signaling pathways it modulates, with a focus on its applications in oncology and infectious diseases.
A Privileged Scaffold: Diverse Biological Activities
The unique combination of the rigid quinazoline ring system and the flexible, basic piperazine moiety endows these derivatives with favorable physicochemical properties, including enhanced aqueous solubility and oral bioavailability.[1] This structural motif has been successfully employed to design molecules with a range of biological activities.
Anticancer Activity
A significant body of research has focused on this compound derivatives as potent anticancer agents, primarily through the inhibition of various protein kinases crucial for tumor growth and proliferation.
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound ID | Target(s) | Cell Line | IC50 (µM) | Reference |
| C9 | EGFR | A549 (Lung) | Not specified, activity comparable to Gefitinib | [2] |
| HepG2 (Liver) | ||||
| K562 (Leukemia) | ||||
| PC-3 (Prostate) | ||||
| 3d | Not specified | NCI (Lung) | 1.1 ± 0.03 | [3] |
| MCF-7 (Breast) | ||||
| B1 | PARP | HCT-15 (Colon) | 2.89 ± 0.78 | [4] |
| HCC1937 (Breast) | 3.26 ± 0.38 | [4] | ||
| 6c | CDK2, EGFR, VEGFR-2, HER2 | HepG2 (Liver) | Not specified | [5] |
| MCF-7 (Breast) | ||||
| MDA-MB-231 (Breast) | ||||
| HeLa (Cervical) |
Antibacterial Activity
The this compound scaffold has also been explored for the development of novel antibacterial agents, showing promise against both Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity of Selected this compound Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| PRP7A8 | S. aureus | 12.5 | [6] |
| B. subtilis | 25 | [6] | |
| E. coli | 25 | [6] | |
| P. aeruginosa | 12.5 | [6] | |
| 5k | S. aureus | 10 (µM) | [7] |
| 8b, 8e, 8f, 8m, 8n, 8v | M. tuberculosis H37Rv | 2-16 | [8] |
Other Therapeutic Areas
While oncology and infectious diseases have been the primary focus, the versatility of the this compound core suggests its potential in other therapeutic areas. For instance, broader research into piperazine and quinazoline derivatives has revealed antiviral and anti-inflammatory properties, indicating that this privileged scaffold could be further exploited for these applications.[2][9][10]
Key Signaling Pathways
The anticancer efficacy of many this compound derivatives stems from their ability to inhibit receptor tyrosine kinases (RTKs) like the Platelet-Derived Growth Factor Receptor (PDGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).
PDGFR Signaling Pathway
The Platelet-Derived Growth Factor (PDGF) signaling pathway plays a crucial role in cell proliferation, migration, and survival.[11] Dysregulation of this pathway is implicated in various cancers. This compound derivatives have been designed to inhibit PDGFR phosphorylation, thereby blocking downstream signaling.[11]
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels.[5] In cancer, this process is essential for tumor growth and metastasis. Several this compound derivatives act as potent inhibitors of VEGFR, thereby suppressing tumor-induced angiogenesis.[5]
Experimental Protocols
The development of novel this compound derivatives involves a multi-step process encompassing chemical synthesis and biological evaluation.
Synthesis of this compound Derivatives
A general and efficient synthetic route to this compound aryl ureas involves a convergent approach.[12]
Step 1: Synthesis of 4-chloroquinazoline
-
Methyl anthranilate is treated with a chlorinating agent, such as thionyl chloride or phosphorus oxychloride, to yield the corresponding acyl chloride.
-
The acyl chloride is then reacted with an appropriate amine source to form the quinazolinone ring.
-
Subsequent chlorination of the quinazolinone affords 4-chloroquinazoline.
Step 2: Synthesis of 4-(1-piperazinyl)-quinazoline
-
4-chloroquinazoline is reacted with tert-butyl 1-piperazinecarboxylate in the presence of a base.
-
The tert-butoxycarbonyl (Boc) protecting group is removed using an acid, such as trifluoroacetic acid, to yield the key intermediate, 4-(1-piperazinyl)-quinazoline.[12]
Step 3: Synthesis of the Final Urea Derivatives
-
A series of aromatic amines are converted to their corresponding isocyanates using triphosgene.
-
These isocyanates are then reacted in situ with 4-(1-piperazinyl)-quinazoline to furnish the final 4-quinazolinyl piperazine aryl urea derivatives.[12]
Biological Evaluation: Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer agents.[13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[13]
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting a dose-response curve.
Biological Evaluation: Antibacterial Activity (Agar Well Diffusion Method)
The agar well diffusion method is a widely used technique to evaluate the antibacterial activity of new compounds.
Materials:
-
Bacterial strain of interest
-
Nutrient agar plates
-
This compound test compounds
-
Positive control (a known antibiotic)
-
Negative control (solvent used to dissolve the compounds)
-
Sterile cork borer or pipette tip
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test bacteria.
-
Plate Inoculation: Evenly spread the bacterial inoculum over the surface of the nutrient agar plates.
-
Well Creation: Create wells in the agar using a sterile cork borer.
-
Compound Addition: Add a specific volume of the test compound solution, positive control, and negative control to separate wells.
-
Incubation: Incubate the plates at the optimal temperature for the bacterial strain for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth has been inhibited. A larger zone of inhibition indicates greater antibacterial activity.
Drug Discovery Workflow
The development of this compound derivatives as therapeutic agents, particularly as kinase inhibitors, follows a structured workflow from initial design to preclinical evaluation.
Conclusion
The this compound scaffold continues to be a highly valuable and versatile core in medicinal chemistry. Its ability to be readily synthesized and modified, coupled with its favorable pharmacological properties, has led to the discovery of numerous potent and selective inhibitors for a range of therapeutic targets. The extensive research into its anticancer and antibacterial activities, along with its potential in other disease areas, ensures that this privileged structure will remain a cornerstone of drug discovery efforts for the foreseeable future. This guide provides a foundational understanding for researchers looking to explore and exploit the therapeutic potential of this remarkable chemical entity.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of 4-piperazin-1-yl-quinazoline template based aryl and benzyl thioureas as potent, selective, and orally bioavailable inhibitors of platelet-derived growth factor (PDGF) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinazoline synthesis [organic-chemistry.org]
- 13. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 4-piperazin-1-yl-quinazoline dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the synthesis of 4-piperazin-1-yl-quinazoline dihydrochloride, a key intermediate in the development of various biologically active compounds. The protocol is presented in a step-by-step format, suitable for use in a laboratory setting.
Synthesis Pathway Overview
The synthesis of 4-piperazin-1-yl-quinazoline dihydrochloride is typically achieved through a multi-step process. The general strategy involves the initial formation of the quinazoline ring system, followed by the introduction of the piperazine moiety at the 4-position, and concluding with the formation of the dihydrochloride salt. A common route begins with the cyclization of an anthranilic acid derivative to form a quinazolinone, which is then chlorinated to yield a 4-chloroquinazoline intermediate. This reactive intermediate subsequently undergoes nucleophilic substitution with a protected piperazine, followed by deprotection and salt formation.
Caption: General workflow for the synthesis of 4-piperazin-1-yl-quinazoline dihydrochloride.
Experimental Protocol
This protocol is divided into four main stages, starting from the commercially available 4-chloroquinazoline.
Stage 1: Synthesis of tert-Butyl 4-(quinazolin-4-yl)piperazine-1-carboxylate
This step involves the nucleophilic substitution of the chlorine atom on the 4-chloroquinazoline with tert-butyl 1-piperazinecarboxylate.
Materials:
-
4-Chloroquinazoline
-
tert-Butyl 1-piperazinecarboxylate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a solution of 4-chloroquinazoline in acetonitrile, add tert-butyl 1-piperazinecarboxylate and potassium carbonate.
-
Heat the reaction mixture to reflux and stir for several hours until the reaction is complete (monitor by TLC).
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield tert-butyl 4-(quinazolin-4-yl)piperazine-1-carboxylate.
Stage 2: Synthesis of 4-(Piperazin-1-yl)quinazoline (Free Base)
This stage involves the deprotection of the Boc-protected piperazine intermediate.
Materials:
-
tert-Butyl 4-(quinazolin-4-yl)piperazine-1-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve tert-butyl 4-(quinazolin-4-yl)piperazine-1-carboxylate in dichloromethane.
-
Add trifluoroacetic acid dropwise to the solution at room temperature.
-
Stir the mixture for a few hours until the deprotection is complete (monitor by TLC).
-
Remove the solvent and excess TFA under reduced pressure.
-
Neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give 4-(piperazin-1-yl)quinazoline as a solid.[1]
Stage 3: Formation of 4-piperazin-1-yl-quinazoline dihydrochloride
This final step converts the free base into its dihydrochloride salt.
Materials:
-
4-(Piperazin-1-yl)quinazoline
-
Hydrochloric acid (HCl) solution in a suitable solvent (e.g., 2M HCl in diethyl ether or HCl gas in isopropanol)
-
Anhydrous diethyl ether or isopropanol
Procedure:
-
Dissolve the 4-(piperazin-1-yl)quinazoline free base in a minimal amount of a suitable solvent like isopropanol.
-
To this solution, add a stoichiometric excess (at least 2 equivalents) of a hydrochloric acid solution slowly with stirring.
-
A precipitate of the dihydrochloride salt should form. If precipitation is slow, it can be induced by cooling the mixture in an ice bath or by adding a less polar co-solvent like anhydrous diethyl ether.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold solvent (e.g., diethyl ether) to remove any residual impurities.
-
Dry the product under vacuum to obtain 4-piperazin-1-yl-quinazoline dihydrochloride.
Data Presentation
The following table summarizes the expected yield and key characterization data for the intermediate and final products.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Analytical Data (HRMS m/z [M+H]⁺) |
| 4-(Piperazin-1-yl)quinazoline (Free Base) | C₁₂H₁₄N₄ | 214.27 | 91.5[1] | 120.3-121.2[1] | 215.1299[1] |
| 4-Piperazin-1-yl-quinazoline dihydrochloride | C₁₂H₁₆Cl₂N₄ | 287.19 | - | - | - |
Note: The yield and melting point for the dihydrochloride salt can vary depending on the specific conditions and purity.
Mandatory Visualizations
Caption: Detailed experimental workflow for the synthesis of 4-piperazin-1-yl-quinazoline dihydrochloride.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 4-Piperazin-1-ylquinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the in vitro cytotoxic effects of 4-piperazin-1-ylquinazoline compounds. Quinazoline derivatives are a significant class of heterocyclic compounds, with many exhibiting potent anticancer properties by targeting critical cellular pathways. The 4-piperazin-1-yl moiety is a common feature in many biologically active quinazolines, influencing their pharmacokinetic and pharmacodynamic properties. Accurate assessment of their cytotoxic potential is a cornerstone of the preclinical drug development process.
This document outlines detailed protocols for widely accepted cytotoxicity assays, including the MTT, LDH, and apoptosis-based assays. It also includes a framework for data presentation and visualization of experimental workflows and relevant signaling pathways to facilitate robust and reproducible research.
Data Presentation: Quantitative Cytotoxicity of this compound Derivatives
The cytotoxic potential of novel compounds is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table provides a template for summarizing the IC50 values of various this compound derivatives against a panel of human cancer cell lines for comparative analysis. A lower IC50 value is indicative of higher cytotoxic activity.
| Compound/Derivative | Cell Line | Tissue of Origin | Incubation Time (h) | IC50 (µM) | Reference |
| Example Compound A | MCF-7 | Breast Adenocarcinoma | 48 | Data | Citation |
| Example Compound A | HCT-116 | Colorectal Carcinoma | 48 | Data | Citation |
| Example Compound A | A549 | Lung Carcinoma | 48 | Data | Citation |
| Example Compound B | MCF-7 | Breast Adenocarcinoma | 48 | Data | Citation |
| Example Compound B | HCT-116 | Colorectal Carcinoma | 48 | Data | Citation |
| Example Compound B | A549 | Lung Carcinoma | 48 | Data | Citation |
Experimental Protocols
A multi-assay approach is recommended to build a comprehensive cytotoxic profile of the test compounds, assessing different aspects of cell health, including metabolic activity, membrane integrity, and the induction of programmed cell death (apoptosis).
MTT Assay: Assessment of Metabolic Activity and Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[1] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[2] The amount of formazan produced, which is quantified spectrophotometrically, is directly proportional to the number of viable cells.[2][3]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom microtiter plates
-
This compound derivative stock solution in DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the this compound test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[4] Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only). Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.[4]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.[4][5] Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6] Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[2][6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5][6] A reference wavelength of 630 nm can be used to subtract background absorbance.[2][6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using non-linear regression analysis.
Lactate Dehydrogenase (LDH) Assay: Assessment of Membrane Integrity
Principle: The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[3][7] LDH is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon cell lysis.[8][9] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[10] The amount of formazan is proportional to the amount of LDH released, which is indicative of the level of cytotoxicity.[10]
Materials:
-
Cells and compounds prepared as in the MTT assay
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to set up controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a specific volume (e.g., 50 µL) of the cell-free supernatant from each well to a new 96-well plate.[10]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions.[3] Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.[3][6]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[3][6]
-
Stop Reaction and Absorbance Measurement: Add 50 µL of the stop solution (if provided in the kit) to each well.[3][6] Measure the absorbance at 490 nm using a microplate reader.[3][10] A reference wavelength of 680 nm can be used for background correction.[6]
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls.
Apoptosis Assays: Detection of Programmed Cell Death
Principle: Many anticancer drugs, including quinazoline derivatives, induce apoptosis or programmed cell death.[11] Apoptosis assays are crucial for elucidating the mechanism of action of a cytotoxic compound.[12] Common methods include Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, and caspase activity assays.[12][13] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.
Materials:
-
Cells and compounds prepared as in the MTT assay (typically in 6-well plates for flow cytometry)
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Protocol (Annexin V/PI Staining):
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the this compound compound at various concentrations for the desired time.
-
Cell Harvesting: Following treatment, harvest both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to the cell suspension.[6]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[6]
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[6] The analysis will differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), and late apoptotic/necrotic cells (Annexin V+ and PI+).
Visualization of Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflows and a key signaling pathway often implicated in the cytotoxic effects of quinazoline derivatives.
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: General workflow for in vitro cytotoxicity testing of novel compounds.
Potential Signaling Pathway: PI3K/Akt Inhibition
Many quinazoline derivatives exert their anticancer effects by inhibiting key signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt pathway.[14] Inhibition of this pathway can lead to the induction of apoptosis.
Caption: PI3K/Akt signaling pathway and potential inhibition by quinazolines.
References
- 1. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bds.berkeley.edu [bds.berkeley.edu]
- 6. benchchem.com [benchchem.com]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. caymanchem.com [caymanchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 13. researchgate.net [researchgate.net]
- 14. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 4-Piperazin-1-ylquinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its derivatives, particularly those substituted at the 4-position with a piperazine ring, have demonstrated significant potential as potent inhibitors of various protein kinases. These kinases are critical regulators of cellular signaling pathways that, when dysregulated, drive the progression of diseases like cancer.
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 4-piperazin-1-ylquinazoline derivatives to identify novel kinase inhibitors. The key signaling pathways often targeted by this class of compounds include the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR cascade.
Section 1: Target Signaling Pathways
The this compound scaffold shows a high affinity for the ATP-binding pocket of many kinases. Understanding the targeted pathways is crucial for designing effective screening strategies and interpreting results.
1.1 Epidermal Growth Factor Receptor (EGFR) Signaling
EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and survival.[1] Activating mutations and overexpression of EGFR are common drivers in non-small-cell lung cancer (NSCLC).[2] Quinazoline-based molecules like gefitinib and erlotinib are established first-generation EGFR inhibitors.[1][2] High-throughput screening can identify novel derivatives with improved selectivity for mutant EGFR forms or those capable of overcoming resistance.[3][4]
Caption: EGFR signaling pathway and the inhibitory action of quinazoline derivatives.
1.2 Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling
VEGF and its receptor, VEGFR-2, are the primary mediators of angiogenesis—the formation of new blood vessels.[5] This process is essential for tumor growth and metastasis, making VEGFR-2 a key target in oncology.[6] Several this compound and related quinoline derivatives have been developed as potent VEGFR-2 inhibitors, with screening assays revealing IC₅₀ values in the nanomolar range.[7][8]
Caption: VEGFR-2 signaling pathway, a key driver of tumor angiogenesis.
1.3 PI3K/Akt/mTOR Signaling
The PI3K/Akt/mTOR pathway is a central signaling network that regulates cell growth, proliferation, and metabolism.[9] Its aberrant activation is one of the most frequent occurrences in human cancers, making it an attractive target for drug development.[10] Quinazoline-based compounds have been successfully developed as potent inhibitors of key kinases within this cascade, including PI3K and mTOR.[11][12]
Caption: The PI3K/Akt/mTOR pathway, a central regulator of cell growth.
Section 2: High-Throughput Screening (HTS) Workflow
A tiered HTS approach is recommended to efficiently screen a library of this compound derivatives, progressing from broad, high-capacity screens to more specific, lower-throughput assays.
Caption: A typical workflow for high-throughput screening of kinase inhibitors.
Section 3: Experimental Protocols
The following protocols provide a framework for the key experiments in the HTS cascade.
3.1 Protocol: Cell-Based Antiproliferative Assay (Primary Screen)
This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HCT-116) in 96-well plates at a pre-optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a stock solution of each derivative in DMSO. Serially dilute the compounds in culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., Staurosporine).
-
Treatment: Add 10 µL of the diluted compound solutions to the respective wells. For a primary screen, a single high concentration (e.g., 10 µM) is often used.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Compounds exceeding a defined threshold (e.g., >50% inhibition) are considered primary hits.
3.2 Protocol: In Vitro Kinase Inhibition Assay (Secondary Screen)
This protocol describes a generic biochemical assay to measure the direct inhibitory effect of hit compounds on the target kinase (e.g., VEGFR-2, EGFR).
-
Reagents: Prepare assay buffer, recombinant kinase, substrate (peptide or protein), and ATP.
-
Compound Plating: In a 384-well plate, add serially diluted compounds in DMSO.
-
Kinase Reaction: Add the kinase and substrate to the wells and incubate briefly. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent (e.g., an antibody that recognizes the phosphorylated substrate in a LANCE Ultra or HTRF format).
-
Data Acquisition: Read the plate on a compatible plate reader (e.g., measuring the ratio of fluorescence at two wavelengths).
-
Analysis: Convert the signal to percent inhibition and plot against compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
3.3 Protocol: Western Blot Analysis for Pathway Modulation
This assay confirms that the compound inhibits the intended target within a cellular context.
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Starve the cells (if necessary to reduce basal signaling) and then treat with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with the appropriate growth factor (e.g., EGF for EGFR, VEGF for VEGFR-2) for a short period (e.g., 15-30 minutes) to activate the pathway.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA or non-fat milk) and incubate with a primary antibody against the phosphorylated form of the target or a downstream effector (e.g., p-Akt, p-EGFR). Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Re-probe the blot with an antibody for the total protein to confirm equal loading. A decrease in the phosphorylated protein signal relative to the total protein indicates target inhibition.
Section 4: Data Presentation
Quantitative data from screening should be organized for clear comparison.
Table 1: In Vitro VEGFR-2 Kinase Inhibition and Cellular Antiproliferative Activity
| Compound ID | VEGFR-2 IC₅₀ (nM) | Antiproliferative IC₅₀ (µM) vs. T-47D Cells | Reference |
| Sorafenib (Ref) | 51.41 ± 2.3 | 5.47 - 9.18 | [7][8] |
| Derivative 1 | 46.83 ± 2.4 | N/A | [7] |
| Derivative 2 | 51.09 ± 2.6 | N/A | [7] |
| Derivative 3 | 38.76 | N/A | [5] |
| Compound 8h | 60.27 | 4.92 - 14.37 (vs. various cells) | [8] |
| Compound 8l | 93.50 | 4.92 - 14.37 (vs. various cells) | [8] |
| Data presented as mean ± SD where available. N/A indicates data not available in the cited source. |
Table 2: EGFR/HER2 Kinase Inhibition and Gastric Cancer Cell Growth Inhibition
| Compound ID | EGFR Kinase IC₅₀ (nM) | HER2 Kinase IC₅₀ (nM) | GI₅₀ vs. KATOIII Cells (nM) | GI₅₀ vs. Snu-5 Cells (nM) | Reference |
| Staurosporine (Ref) | 15.14 | 21.20 | N/A | N/A | [13] |
| Compound C3 | 37.24 | 45.83 | 84.76 | 48.26 | [13][14] |
| GI₅₀ is the concentration for 50% of maximal inhibition of cell proliferation. |
Table 3: Cytotoxicity of Piperazine-Vindoline Conjugates
| Compound ID | Cell Line | GI₅₀ (µM) | Reference |
| Conjugate 23 | MDA-MB-468 (Breast Cancer) | 1.00 | [15] |
| Conjugate 25 | HOP-92 (Lung Cancer) | 1.35 | [15] |
Section 5: Troubleshooting and Considerations
-
Compound Solubility: Piperazine derivatives can have variable solubility. Ensure compounds are fully dissolved in the DMSO stock. Precipitates in the culture medium can lead to inaccurate results.[16]
-
Solvent Toxicity: High concentrations of DMSO can be toxic to cells. Always include a vehicle control with the highest concentration of DMSO used in the experiment to differentiate compound effects from solvent effects.[16]
-
Cell Seeding Density: The number of cells plated can influence the apparent cytotoxicity of a compound. Optimize and maintain a consistent cell density for all assays.[16]
-
Off-Target Effects: Significant cytotoxicity in normal (non-cancerous) cell lines can indicate off-target effects. Consider counter-screening against a normal cell line (e.g., MCF 10A) to determine a therapeutic window.[5]
References
- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 2. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, in vitro antiproliferative evaluation and in silico studies of new VEGFR-2 inhibitors based on 4-piperazinylquinolin-2(1H)-one scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, antitumor, and VEGFR-2 inhibition activities of novel 4-anilino-2-vinyl-quinazolines: Molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
- 13. High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione (C3), as a novel EGFR—HER2 dual inhibitor in gastric tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione (C3), as a novel EGFR-HER2 dual inhibitor in gastric tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
Application Notes: 4-Piperazin-1-ylquinazoline Derivatives as Kinase Inhibitors in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and experimental protocols for utilizing derivatives of 4-piperazin-1-ylquinazoline as kinase inhibitors in various cell line models. This class of compounds has demonstrated significant potential in targeting key signaling pathways implicated in cancer cell proliferation and survival.
Introduction
The quinazoline scaffold is a prominent heterocyclic structure in medicinal chemistry, known for its diverse pharmacological activities. When combined with a piperazine moiety at the 4-position, the resulting this compound core serves as a versatile template for the development of potent kinase inhibitors. Derivatives of this core have been shown to exhibit significant anti-proliferative and pro-apoptotic effects in a range of cancer cell lines by targeting critical cellular signaling pathways, most notably the PI3K/Akt pathway. These compounds often act as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of downstream substrates, thereby disrupting signal transduction and impeding tumor cell growth.
Mechanism of Action
Derivatives of this compound primarily exert their anti-cancer effects by inhibiting protein kinases that are crucial for cell survival and proliferation. A key target for this class of compounds is the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is frequently hyperactivated in human cancers. By inhibiting PI3Kα, these compounds prevent the phosphorylation and subsequent activation of Akt, a central node in this pathway. This disruption leads to the downstream inhibition of pro-survival signals, ultimately resulting in cell cycle arrest and the induction of apoptosis.
Data Presentation
The following table summarizes the in vitro anti-proliferative activity of representative this compound derivatives against various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit cell growth by 50%.
| Compound Derivative | Target Kinase(s) | Cell Line | IC50 (µM) | Reference |
| Substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amine (Compound 7a) | Tubulin | A549 (Lung) | 0.029 | [1] |
| HCT-116 (Colon) | 0.054 | [1] | ||
| MCF-7 (Breast) | 0.147 | [1] | ||
| HepG2 (Liver) | 0.045 | [1] | ||
| 4-Aminoquinazoline derivative (Compound 6b) | PI3Kα | HCT-116 (Colon) | 0.0136 (enzymatic) | [2] |
| SK-HEP-1 (Liver) | Not specified | [2] | ||
| MDA-MB-231 (Breast) | Not specified | [2] | ||
| SNU638 (Gastric) | Not specified | [2] | ||
| A549 (Lung) | Not specified | [2] | ||
| MCF-7 (Breast) | Not specified | [2] | ||
| 4-(piperazin-1-yl)quinolin-2(1H)-one derivative | VEGFR-2 | T-47D (Breast) | 2.73 | [3] |
Mandatory Visualizations
Caption: PI3K/Akt Signaling Pathway Inhibition.
Caption: Cell Viability Assay Workflow.
Experimental Protocols
Herein are detailed protocols for key experiments to assess the efficacy of this compound derivatives in cell lines.
Protocol 1: Cell Viability/Cytotoxicity Assay (CellTiter-Glo®)
This protocol determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.[1][4][5]
Materials and Reagents:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound derivative (and appropriate solvent, e.g., DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture the desired cancer cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells in a 96-well opaque-walled plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL).
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in culture medium. A typical starting concentration range is 0.1 nM to 10 µM.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest compound dose.
-
Carefully remove the old medium from the cell plate and add 100 µL of the medium containing the various concentrations of the inhibitor or controls.
-
Incubate for a desired period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[5]
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[5]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[5]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[5]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5]
-
Measure the luminescence using a plate reader.[5]
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Calculate the percent inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: In Vitro Kinase Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[3]
Materials and Reagents:
-
Purified target kinase and its specific substrate
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
This compound derivative
-
ADP-Glo™ Kinase Assay Kit
-
384-well white plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the inhibitor in DMSO, then dilute further into the kinase buffer to create a 2X compound solution.
-
Prepare a 2X kinase/substrate solution in kinase buffer.
-
Prepare a 2X ATP solution in kinase buffer. The final ATP concentration should ideally be at the Km value for the specific kinase.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the 2X inhibitor solution or control (DMSO for 0% inhibition).
-
Add 2.5 µL of the 2X kinase/substrate solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 3: Western Blot Analysis of PI3K/Akt Pathway
This protocol is used to assess the phosphorylation status of key proteins in the PI3K/Akt pathway following treatment with the inhibitor.[6]
Materials and Reagents:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound derivative
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA buffer supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
PVDF membrane
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-p-Akt (Ser473), rabbit anti-Akt, rabbit anti-p-PI3K, and mouse anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.[6]
-
Treat cells with varying concentrations of the inhibitor (e.g., 0, 1, 5, 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control.[6]
-
After treatment, wash cells twice with ice-cold PBS.[6]
-
Lyse the cells by adding ice-cold RIPA buffer with inhibitors.[6]
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 20 minutes at 4°C.[6]
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer, then denature by heating at 95-100°C for 5-10 minutes.[6]
-
Load 20-40 µg of protein per lane on an SDS-polyacrylamide gel.[6]
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.[6]
-
Wash the membrane three times for 10 minutes each with TBST.[6]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL detection reagents to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities to determine the relative changes in protein phosphorylation. β-actin is commonly used as a loading control.
-
References
Experimental design for in vivo studies with 4-piperazin-1-ylquinazoline in animal models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs, particularly in oncology. The 4-piperazin-1-ylquinazoline moiety is a key pharmacophore found in several potent kinase inhibitors. This document provides detailed application notes and experimental protocols for the in vivo evaluation of this compound in animal models, focusing on its potential as an anticancer agent targeting receptor tyrosine kinases (RTKs). These protocols are designed to guide researchers in pharmacology, drug metabolism, and toxicology to generate robust and reproducible data for preclinical drug development.
Disclaimer: These protocols are intended for guidance and should be adapted based on institutional guidelines (e.g., IACUC), preliminary in vitro data for the specific batch of this compound, and the specific research question.
I. Preclinical In Vivo Efficacy Evaluation
A. Animal Models
The choice of animal model is critical for evaluating the antitumor efficacy of this compound. Given that many quinazoline derivatives target kinases like EGFR, VEGFR, and HER2, xenograft models using human cancer cell lines with known mutations or overexpression of these receptors are highly recommended.[1][2][3][4]
Recommended Models:
-
Non-Small Cell Lung Cancer (NSCLC):
-
Breast Cancer:
-
BT-474 (HER2-overexpressing) to evaluate HER2-targeted activity.
-
MCF-7 (ER-positive, low HER2) as a control.
-
-
Hepatocellular Carcinoma (HCC):
-
HepG2 (VEGFR-2 expressing) to assess anti-angiogenic potential.[2]
-
Animal Specifications:
-
Species: Athymic Nude (nu/nu) or SCID mice.
-
Age: 6-8 weeks.
-
Sex: Female (for breast cancer models) or as appropriate for the cell line.
-
Supplier: Reputable vendors (e.g., Charles River, The Jackson Laboratory).
-
Acclimatization: Minimum of 7 days before experimental manipulation.
B. Experimental Design and Workflow
The following workflow outlines a typical in vivo efficacy study.
Caption: Workflow for a typical in vivo xenograft study.
C. Experimental Protocols
1. Tumor Xenograft Implantation
-
Objective: To establish solid tumors from a human cancer cell line in immunocompromised mice.
-
Materials:
-
Cancer cell line of interest (e.g., NCI-H1975).
-
Sterile PBS, Trypsin-EDTA.
-
Matrigel® Basement Membrane Matrix.
-
Syringes (1 mL) with 27-gauge needles.
-
-
Protocol:
-
Culture cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA and wash with sterile PBS.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.
-
Inject 0.1 mL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
Monitor mice for tumor growth.
-
2. Dosing and Administration
-
Objective: To administer this compound to tumor-bearing mice.
-
Vehicle Preparation: A common vehicle for oral administration of quinazoline derivatives is 0.5% Hydroxypropyl Methylcellulose (HPMC) + 0.1% Tween® 80 in sterile water.[5]
-
Dose Selection: Based on literature for similar quinazoline kinase inhibitors, initial dose-range finding studies could start with doses of 25, 50, and 100 mg/kg, administered once daily (QD) or twice daily (BID) by oral gavage.[3][4][5]
-
Protocol:
-
Prepare a suspension of this compound in the chosen vehicle.
-
Randomize mice into treatment groups (n=8-10 per group) when average tumor volume reaches 150-200 mm³.
-
Group 1: Vehicle control (e.g., 0.5% HPMC + 0.1% Tween 80).
-
Group 2: this compound (e.g., 50 mg/kg, QD).
-
Group 3: Positive control (e.g., Erlotinib at 50 mg/kg, QD).[3]
-
-
Administer the formulation by oral gavage at a volume of 10 mL/kg.
-
Monitor tumor volume and body weight 2-3 times per week. Tumor volume is calculated as (Length x Width²)/2.
-
Continue treatment for 21-28 days or until tumors in the control group reach the predetermined endpoint size.
-
3. Endpoint and Tissue Collection
-
Objective: To collect tumor and organ samples for pharmacodynamic and toxicity analysis.
-
Protocol:
-
At the end of the study, record final body weights and tumor volumes.
-
Euthanize mice according to approved IACUC protocols.
-
Excise tumors and record their weights.
-
Divide the tumor: one part for snap-freezing in liquid nitrogen (for Western blot) and the other for fixation in 10% neutral buffered formalin (for histology).
-
Collect major organs (liver, kidney, spleen, heart, lungs) for histopathological analysis of toxicity.[6]
-
D. Data Presentation
Table 1: Representative In Vivo Antitumor Efficacy Data
| Treatment Group | Dose (mg/kg, QD) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | 1520 ± 185 | - | +2.5 ± 1.1 |
| This compound | 50 | 684 ± 95 | 55.0 | -1.8 ± 1.5 |
| Erlotinib (Positive Control) | 50 | 593 ± 88 | 61.0 | -3.2 ± 1.9 |
Tumor Growth Inhibition (TGI) % is calculated as: [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100.
II. Pharmacokinetic (PK) Studies
A. Objective
To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in an animal model, typically rats or mice.
B. Experimental Design
-
Animals: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g).
-
Administration Routes:
-
Intravenous (IV) bolus (e.g., 5 mg/kg) to determine clearance and volume of distribution.
-
Oral gavage (PO) (e.g., 20 mg/kg) to determine oral bioavailability.
-
-
Sample Collection: Serial blood samples are collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) via tail vein or saphenous vein.
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound are quantified using a validated LC-MS/MS method.
C. PK Workflow
Caption: Workflow for a typical pharmacokinetic study.
D. Data Presentation
Table 2: Representative Pharmacokinetic Parameters
| Parameter | IV Administration (5 mg/kg) | PO Administration (20 mg/kg) |
| Cmax (ng/mL) | 1250 | 850 |
| Tmax (h) | 0.08 | 1.0 |
| AUC₀-t (ng·h/mL) | 2800 | 5600 |
| t₁/₂ (h) | 4.5 | 4.8 |
| Clearance (mL/min/kg) | 29.8 | - |
| Vd (L/kg) | 11.5 | - |
| Oral Bioavailability (%) | - | 50.0 |
Data are hypothetical and based on typical values for small molecule kinase inhibitors.
III. Toxicology Studies
A. Objective
To assess the safety profile of this compound and determine the maximum tolerated dose (MTD).
B. Acute Toxicity Study (Dose Range Finding)
-
Animals: Mice or rats.
-
Protocol:
-
Administer single escalating doses of the compound to different groups of animals.
-
Monitor for clinical signs of toxicity (e.g., changes in behavior, appearance, body weight) for 7-14 days.[7]
-
Perform necropsy and histopathology on major organs.
-
The MTD is defined as the highest dose that does not cause mortality or serious toxicity.
-
C. Repeat-Dose Toxicity Study
-
Animals: Rats or dogs.
-
Protocol:
-
Administer the compound daily for a set period (e.g., 14 or 28 days) at three dose levels (low, mid, high) based on the MTD.
-
Include a vehicle control group.
-
Monitor clinical signs, body weight, and food consumption.
-
Collect blood for hematology and clinical chemistry analysis at the end of the study.
-
Perform a full necropsy and histopathological examination of all major organs.[8]
-
IV. Signaling Pathway Analysis (Pharmacodynamics)
A. Objective
To confirm that this compound inhibits the intended signaling pathway in vivo.
B. Protocol (Western Blot)
-
Materials:
-
Tumor lysates from the efficacy study.
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK).
-
Secondary antibodies.
-
-
Procedure:
-
Homogenize snap-frozen tumor samples in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of the target proteins.
-
Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
-
C. Signaling Pathway Diagram
Caption: Potential inhibition of RTK signaling pathways.
References
- 1. In vivo efficacy studies of novel quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors, in lung cancer xenografts (NCI-H1975) mice models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antitumor activity of erlotinib (OSI-774, Tarceva) alone or in combination in human non-small cell lung cancer tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Testing of Erlotinib in a Transgenic Alveolar Rhabdomyosarcoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lapatinib Plasma and Tumor Concentrations and Effects on HER Receptor Phosphorylation in Tumor | PLOS One [journals.plos.org]
- 6. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 7. Toxicology and pharmacokinetics of piperaquine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. novartis.com [novartis.com]
Application Notes and Protocols for Cell-Based Assays of Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine and its derivatives are a versatile class of heterocyclic compounds with significant therapeutic potential across various fields, including oncology, neuroscience, and infectious diseases.[1] The piperazine ring is a common scaffold in numerous FDA-approved drugs, valued for its favorable pharmacokinetic properties.[1] These compounds exert their biological effects through diverse mechanisms of action, such as inhibiting cancer cell proliferation, modulating key signaling pathways, and interacting with specific neurotransmitter receptors.[1][2]
These application notes provide detailed protocols for a range of cell-based assays to evaluate the biological activity of piperazine derivatives. The included methodologies cover the assessment of cytotoxicity, the analysis of cell cycle progression and apoptosis, and the characterization of interactions with specific molecular targets and signaling pathways.
Data Presentation: Quantitative Activity of Piperazine Derivatives
The biological activity of piperazine derivatives is often quantified by metrics such as the half-maximal inhibitory concentration (IC50), 50% growth inhibition (GI50), or the inhibitory constant (Ki). Lower values for these metrics are indicative of higher potency. The following tables summarize the in vitro activity of selected piperazine derivatives from various studies.
Table 1: Cytotoxicity of Piperazine Derivatives against Cancer Cell Lines
| Piperazine Derivative | Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| PCC | SNU-475 | Human Liver Cancer | 6.98 ± 0.11 (IC50) | |
| PCC | SNU-423 | Human Liver Cancer | 7.76 ± 0.45 (IC50) | |
| Benzothiazole-Piperazine Derivative 1d | HUH-7 | Hepatocellular Carcinoma | 1.23 (GI50) | |
| Benzothiazole-Piperazine Derivative 1d | MCF-7 | Breast Cancer | 0.98 (GI50) | |
| Benzothiazole-Piperazine Derivative 1d | HCT-116 | Colorectal Cancer | 1.54 (GI50) | |
| Novel Piperazine Derivative | K562 | Chronic Myeloid Leukemia | 0.06 - 0.16 (GI50) | |
| Quinolinequinone-Piperazine (QQ1) | ACHN | Renal Cancer | ~2.5 (IC50) | [3] |
Table 2: Receptor Binding Affinity of Piperazine Derivatives
| Piperazine Derivative | Target Receptor | Binding Affinity (Ki, nM) | Reference |
| Compound 6a | 5-HT1A | 1.28 | [4] |
| Compound 17b | Sigma-1 (σ1) | 181 | [5] |
| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | Sigma-1 (σ1) | 0.96 ± 0.05 | [6] |
| Compound 1 | Sigma-1 (σ1) | 3.2 | [7] |
| Compound 11 | Histamine H3 | 6.2 | [8] |
| Compound 11 | Sigma-1 (σ1) | 4.41 | [8] |
| Compound 3w | Dopamine D2 | 1.25 | [9] |
| Compound 3w | 5-HT1A | 0.98 | [9] |
| Compound 3w | 5-HT2A | 2.13 | [9] |
Experimental Protocols
Here, we provide detailed methodologies for key cell-based assays to characterize the activity of piperazine derivatives.
Cytotoxicity and Cell Viability Assays
A fundamental step in the evaluation of novel compounds is the assessment of their cytotoxic effects. The following protocols describe common colorimetric and luminescence-based assays to measure cell viability and cytotoxicity.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[2][10]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[11] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the piperazine derivative in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[11]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of yellow MTT to purple formazan crystals by viable cells.[2][11]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a dose-response curve.[12]
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 3-5 minutes.[13] Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13]
-
Stop Reaction: Add the stop solution provided in the kit to each well.[13]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.[13]
-
Data Analysis: Determine cytotoxicity by comparing the LDH activity in the treated wells to that of untreated (spontaneous release) and maximum LDH release (lysis control) wells.
This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Neutral Red Incubation: Remove the treatment medium and add 100 µL of pre-warmed medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours at 37°C.
-
Washing: Discard the Neutral Red solution and wash the cells with 150 µL of PBS.
-
Destaining: Add 150 µL of destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid) to each well.
-
Shaking: Shake the plate on a microplate shaker for 10 minutes to extract the dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of viable cells compared to the untreated control.
Apoptosis and Cell Cycle Analysis
To understand the mechanism of cytotoxicity, it is crucial to investigate whether the piperazine derivatives induce programmed cell death (apoptosis) or affect cell cycle progression.
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat the cells with the piperazine compound at various concentrations. Include a no-treatment control.
-
Incubation: Incubate the cells for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells once with cold PBS.[7]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 5-10 µL of PI staining solution.[5][11]
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 4 hours.[11]
This flow cytometry-based method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with the piperazine derivative as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[4] Incubate on ice for at least 30 minutes.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 0.1 mg/mL) and RNase A (e.g., 2 mg/mL).[4]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[4]
-
Analysis: Analyze the samples by flow cytometry. The DNA content is proportional to the PI fluorescence intensity.
Receptor Binding and Functional Assays
Many piperazine derivatives exert their effects by interacting with specific receptors, particularly G-protein coupled receptors (GPCRs) in the central nervous system.
This assay determines the affinity of a piperazine derivative for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Protocol (Example for 5-HT1A Receptor):
-
Membrane Preparation: Prepare membranes from cells expressing the human 5-HT1A receptor or from brain tissue.[14]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a radioligand (e.g., [3H]8-OH-DPAT), and varying concentrations of the piperazine derivative in an appropriate assay buffer.[14][15]
-
Incubation: Incubate the plate for 60-120 minutes at room temperature or 37°C.[15][16]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.[14]
This assay measures the functional activity of a piperazine derivative at a GPCR by quantifying changes in the intracellular second messenger cyclic AMP (cAMP).[17][18]
Protocol (Luminescence-based):
-
Cell Seeding: Seed cells expressing the GPCR of interest in a 96-well plate.
-
Compound Treatment: Treat the cells with the piperazine derivative. For Gi-coupled receptors, cells are typically pre-stimulated with forskolin to induce a measurable level of cAMP.[18]
-
Cell Lysis and Detection: After incubation, lyse the cells and add the detection reagents according to the manufacturer's protocol (e.g., cAMP-Glo™ Assay).
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal is inversely proportional to the cAMP concentration.
-
Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Signaling Pathway Analysis
Piperazine derivatives can modulate intracellular signaling pathways. Western blotting is a common technique to analyze changes in the expression and phosphorylation status of key proteins within these pathways.
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer.
Protocol:
-
Cell Culture and Treatment: Culture cells and treat with the piperazine derivative for the desired time.
-
Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of key pathway proteins (e.g., Akt, p-Akt) overnight at 4°C.[19]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Signal Detection: Detect the chemiluminescent signal using an imaging system.[19]
-
Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of piperazine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 5. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 6. Dopamine D2-like receptors on human peripheral blood lymphocytes: a radioligand binding assay and immunocytochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. clyte.tech [clyte.tech]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. resources.revvity.com [resources.revvity.com]
- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 19. benchchem.com [benchchem.com]
Application of 4-piperazin-1-ylquinazoline in Cancer Cell Proliferation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-piperazin-1-ylquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for their potent anti-cancer properties. Derivatives of this scaffold have demonstrated significant efficacy in inhibiting the proliferation of a wide range of cancer cell lines. Their mechanism of action often involves the targeted inhibition of key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and VEGFR-2 pathways. This document provides detailed application notes, experimental protocols, and data regarding the use of this compound derivatives in cancer cell proliferation studies.
Mechanism of Action
Derivatives of this compound exert their anti-proliferative effects through multiple mechanisms, primarily by acting as kinase inhibitors. Two of the most significant pathways targeted by these compounds are:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Many this compound derivatives have been shown to inhibit key kinases in this pathway, such as PI3K and mTOR, leading to the dephosphorylation of downstream effectors like Akt, S6 ribosomal protein, and 4E-BP1. This inhibition results in cell cycle arrest and apoptosis.
-
VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. Certain this compound analogs effectively block the tyrosine kinase activity of VEGFR-2, thereby inhibiting downstream signaling cascades responsible for endothelial cell proliferation, migration, and survival.
Data Presentation
The following tables summarize the in vitro anti-proliferative activity of various this compound and related derivatives against several human cancer cell lines.
Table 1: Anti-proliferative Activity (IC50 in µM) of this compound Derivatives
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Compound 7a | Multiple | Multiple | 0.029 - 0.147 | [1] |
| Compound 8f | A549 | Lung Cancer | 1.58 - 2.27 | [2] |
| MCF-7 | Breast Cancer | 1.58 - 2.27 | [2] | |
| HeLa | Cervical Cancer | 1.58 - 2.27 | [2] | |
| HT29 | Colorectal Cancer | 1.58 - 2.27 | [2] | |
| HCT-116 | Colorectal Cancer | 1.58 - 2.27 | [2] | |
| Compound 8m | A549 | Lung Cancer | 1.84 - 3.27 | [2] |
| MCF-7 | Breast Cancer | 1.84 - 3.27 | [2] | |
| HeLa | Cervical Cancer | 1.84 - 3.27 | [2] | |
| HT29 | Colorectal Cancer | 1.84 - 3.27 | [2] | |
| HCT-116 | Colorectal Cancer | 1.84 - 3.27 | [2] | |
| Compound 8q | A549 | Lung Cancer | 1.47 - 4.68 | [2] |
| MCF-7 | Breast Cancer | 1.47 - 4.68 | [2] | |
| HeLa | Cervical Cancer | 1.47 - 4.68 | [2] | |
| HT29 | Colorectal Cancer | 1.47 - 4.68 | [2] | |
| HCT-116 | Colorectal Cancer | 1.47 - 4.68 | [2] | |
| Compound C9 | A549 | Lung Cancer | < 10 | [3][4][5] |
| HepG2 | Liver Cancer | < 10 | [3][4][5] | |
| K562 | Leukemia | < 10 | [3][4][5] | |
| PC-3 | Prostate Cancer | < 10 | [3][4][5] |
Table 2: VEGFR-2 Kinase Inhibitory Activity
| Compound ID | Target | IC50 (nM) | Reference |
| 6-fluoro-4-(piperazin-1-yl)quinolin-2(1H)-one derivative 1 | VEGFR-2 | 46.83 ± 2.4 | [6] |
| 6-fluoro-4-(piperazin-1-yl)quinolin-2(1H)-one derivative 2 | VEGFR-2 | 51.09 ± 2.6 | [6] |
| Sorafenib (Reference) | VEGFR-2 | 51.41 ± 2.3 | [6] |
| Compound 4q (7-chloro-4-(piperazin-1-yl)quinoline derivative) | VEGFR-2 | 1380 | [7] |
| Sorafenib (Reference) | VEGFR-2 | 330 | [7] |
Signaling Pathway Diagrams
References
- 1. Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antiproliferative activity of 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Antimicrobial Testing Protocols for Quinazolinone-Piperazine Hybrids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the antimicrobial efficacy of novel quinazolinone-piperazine hybrid compounds. The methodologies outlined below follow standardized guidelines for antimicrobial susceptibility testing (AST), ensuring accuracy and reproducibility of results. The primary assays described are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC) using the broth microdilution method.
Introduction
Quinazolinone and piperazine moieties are prominent pharmacophores known for a wide spectrum of biological activities, including antimicrobial effects.[1][2] The hybridization of these two scaffolds presents a promising strategy for the development of new antimicrobial agents to combat the growing threat of drug-resistant pathogens.[1][2][3] Standardized testing of these novel hybrid molecules is critical to determine their potency and spectrum of activity. The protocols herein are based on widely accepted methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6][7]
Data Presentation: Summarized Antimicrobial Activity
The quantitative results of antimicrobial testing, specifically the MIC and MBC values, are crucial for comparing the potency of different quinazolinone-piperazine hybrids. Data should be organized in a clear, tabular format for straightforward interpretation. The MBC/MIC ratio is also calculated to determine whether a compound has a bactericidal (killing) or bacteriostatic (inhibitory) effect. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[8]
Table 1: Representative Antimicrobial Activity of Quinazolinone-Piperazine Hybrids
| Compound ID | Test Organism | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| QZ-PIP-01 | Staphylococcus aureus | 25923 | 8 | 16 | 2 |
| QZ-PIP-01 | Escherichia coli | 25922 | 16 | 64 | 4 |
| QZ-PIP-01 | Pseudomonas aeruginosa | 27853 | 32 | >128 | >4 |
| QZ-PIP-01 | Candida albicans | 10231 | 64 | >128 | >2 |
| QZ-PIP-02 | Staphylococcus aureus | 25923 | 4 | 8 | 2 |
| QZ-PIP-02 | Escherichia coli | 25922 | 8 | 32 | 4 |
| QZ-PIP-02 | Pseudomonas aeruginosa | 27853 | 16 | 128 | 8 |
| QZ-PIP-02 | Candida albicans | 10231 | 32 | >128 | >4 |
| Ciprofloxacin | Escherichia coli | 25922 | 0.015 | 0.03 | 2 |
| Fluconazole | Candida albicans | 10231 | 0.5 | 2 | 4 |
Disclaimer: The data presented in this table are for illustrative purposes only and may not represent the exact values for all strains or compounds. Actual values must be determined experimentally.
Experimental Workflow
The overall process for determining the antimicrobial activity of the synthesized hybrids involves several key stages, from initial compound and inoculum preparation to the final determination of MIC and MBC values.
Caption: Workflow for MIC and MBC Determination.
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution
This protocol details the determination of the MIC using the broth microdilution method in 96-well microtiter plates, a standard and widely used technique.[1][9][10]
Materials:
-
Quinazolinone-piperazine hybrid compounds
-
Sterile 96-well microtiter plates (U-bottom)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial and/or fungal strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)[11][12]
-
Standard antibiotics (e.g., Ciprofloxacin, Fluconazole) as positive controls
-
Dimethyl sulfoxide (DMSO) or other appropriate solvent
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or nephelometer
-
Multichannel pipette
-
Incubator
Procedure:
-
Preparation of Compound Stock Solution:
-
Dissolve the quinazolinone-piperazine hybrid compound in a minimal amount of sterile DMSO to prepare a high-concentration stock solution (e.g., 1280 µg/mL).
-
-
Preparation of Bacterial/Fungal Inoculum:
-
From a fresh agar plate (18-24 hours culture), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[13]
-
Dilute this standardized suspension in the appropriate sterile broth (e.g., CAMHB) to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[14]
-
-
Preparation of the Microtiter Plate:
-
Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard the final 100 µL from well 10.[13]
-
This creates a range of compound concentrations. Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (broth only, no inoculum).
-
-
Inoculation:
-
Add 100 µL of the diluted microbial inoculum to wells 1 through 11. Do not add inoculum to well 12.
-
The final volume in each well (1-11) is now 200 µL.
-
-
Incubation:
-
Seal the plate (e.g., with an adhesive film) to prevent evaporation.
-
Incubate the plate at 37°C for 18-24 hours for most bacteria or at 27-30°C for 24-48 hours for fungi.[1]
-
-
Determination of MIC:
Protocol 2: Minimum Bactericidal Concentration (MBC) Assay
The MBC is determined following the MIC assay to ascertain the concentration required to kill the microorganism.[15][16]
Materials:
-
MIC plate from the previous protocol
-
Sterile Mueller-Hinton Agar (MHA) plates (or other appropriate solid medium)
-
Micropipette
-
Incubator
Procedure:
-
Subculturing from MIC Plate:
-
From each well of the MIC plate that showed no visible growth (the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.[8]
-
Spot-plate the aliquot onto a sterile MHA plate. Be sure to label the plate clearly to correspond with the well concentration.
-
-
Incubation:
-
Incubate the MHA plates under the same conditions as the initial MIC plate incubation (e.g., 37°C for 18-24 hours).
-
-
Determination of MBC:
Quality Control
To ensure the validity of the results, quality control measures are essential.[11]
-
QC Strains: Always include a standard quality control strain (e.g., E. coli ATCC 25922, S. aureus ATCC 25923) for which the MIC of the control antibiotic is known. The results should fall within the acceptable range specified by CLSI or EUCAST guidelines.[11][12][17]
-
Controls: The growth control well (no compound) must show distinct turbidity. The sterility control well (no inoculum) must remain clear.
-
Solvent Control: If the solvent (e.g., DMSO) is used at a concentration that might affect microbial growth, a solvent control well (broth, inoculum, and the highest concentration of solvent used) should be included.
By adhering to these detailed protocols, researchers can generate reliable and comparable data on the antimicrobial properties of novel quinazolinone-piperazine hybrids, facilitating the identification of promising new drug candidates.
References
- 1. galaxypub.co [galaxypub.co]
- 2. ijpras.com [ijpras.com]
- 3. scispace.com [scispace.com]
- 4. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 5. ESCMID: EUCAST [escmid.org]
- 6. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 7. EUCAST: EUCAST - Home [eucast.org]
- 8. benchchem.com [benchchem.com]
- 9. protocols.io [protocols.io]
- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. microbiologyclass.net [microbiologyclass.net]
- 12. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 13. benchchem.com [benchchem.com]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. bsac.org.uk [bsac.org.uk]
Pharmacokinetic Profiling of 4-Piperazin-1-ylquinazoline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the pharmacokinetic profiling of 4-piperazin-1-ylquinazoline derivatives. The following sections outline standard in vitro and in vivo assays crucial for characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds, which are vital for the advancement of drug candidates.
Introduction
The this compound scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. A thorough understanding of their pharmacokinetic (PK) properties is essential for optimizing drug-like characteristics, predicting human dose, and ensuring safety and efficacy. This guide details the protocols for key PK assays, including in vitro metabolic stability, plasma protein binding, and in vivo pharmacokinetic studies in rodent models.
In Vitro Pharmacokinetic Assays
Metabolic Stability in Liver Microsomes
Metabolic stability assays are crucial for determining a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs) located in the liver.[1][2] A high metabolic turnover can lead to rapid clearance and poor bioavailability.
Quantitative Data Summary
| Compound/Analog | Test System | Half-life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg) | Reference |
| Analog A | Human Liver Microsomes (HLM) | 45 | 15.4 | [3] |
| Analog B | Human Liver Microsomes (HLM) | >60 | <11.5 | [3] |
| Analog C | Human Liver Microsomes (HLM) | 25 | 27.7 | [3] |
| Compound 14f | Human and Mouse Liver Microsomes | Good stability (% remaining after 30 min was high) | Not specified | [4] |
| Other derivatives (unspecified) | Human and Mouse Liver Microsomes | Poor stability | Not specified | [4] |
Experimental Protocol: Metabolic Stability in Liver Microsomes
This protocol is designed to assess the rate of metabolism of a test compound in liver microsomes.
Materials:
-
Test compound (this compound derivative)
-
Liver microsomes (human, rat, mouse, or dog)[1]
-
NADPH (cofactor)[5]
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard (for LC-MS/MS analysis)
-
Control compounds (with known high and low metabolic stability)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and dilute to the final working concentration (e.g., 1-10 µM) in phosphate buffer.[5]
-
Add liver microsomes (final protein concentration 0.5 mg/mL) to the wells of a 96-well plate.[5]
-
Add the test compound to the wells containing the microsomes and pre-incubate at 37°C for a short period.
-
Initiate the metabolic reaction by adding NADPH (final concentration ~1 mM). For a negative control, add buffer instead of NADPH.
-
Incubate the plate at 37°C.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.[5]
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.
-
Determine the half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the parent compound.
Experimental Workflow: In Vitro Metabolic Stability Assay
Caption: Workflow for the in vitro metabolic stability assay using liver microsomes.
Plasma Protein Binding (PPB)
Plasma protein binding (PPB) determines the extent to which a drug binds to proteins in the blood plasma.[6][7] The unbound fraction of the drug is generally considered to be pharmacologically active and available for distribution and elimination.[7]
Quantitative Data Summary
| Compound | Species | Protein Binding (%) | Method | Reference |
| ICI D1694 (quinazoline antifolate) | Rat | ≥ 90% | Not specified | [8] |
Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis
Equilibrium dialysis is considered the gold standard for determining PPB.[6][7]
Materials:
-
Test compound
-
Plasma (human, rat, mouse, or dog)[6]
-
Phosphate buffered saline (PBS), pH 7.4
-
Equilibrium dialysis device (e.g., RED device) with a semi-permeable membrane (MWCO 12-14 kDa)[6]
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound and spike it into plasma to achieve the desired final concentration (typically 1-5 µM).[6][7]
-
Add the compound-spiked plasma to one chamber of the dialysis unit (the plasma chamber).
-
Add an equal volume of PBS to the other chamber (the buffer chamber).[6]
-
Seal the unit and incubate at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to reach equilibrium.[7]
-
After incubation, take samples from both the plasma and buffer chambers.
-
The concentrations of the compound in both chambers are determined by LC-MS/MS.[6]
-
The percentage of plasma protein binding is calculated using the concentrations in the plasma and buffer chambers.
Experimental Workflow: Plasma Protein Binding Assay
Caption: Workflow for the plasma protein binding assay using equilibrium dialysis.
In Vivo Pharmacokinetic Studies
In vivo PK studies in animal models, such as rats or mice, are essential for understanding the complete ADME profile of a compound in a living organism.[9] These studies provide key parameters like clearance, volume of distribution, half-life, and oral bioavailability.
Quantitative Data Summary
| Compound | Species | Route | Dose (mg/kg) | CL (ml/min/kg) | t½ (h) | Bioavailability (F%) | Reference |
| ICI D1694 | Rat | i.v. | 100 | 10.7 | 0.5 (beta) | - | [8] |
| ICI D1694 | Mouse | i.v. | 100 | 27 | 0.5 (beta) | - | [8] |
| ICI D1694 | Mouse | p.o. | Not specified | - | - | ~10-20% | [8] |
| Compound 20 | Rat | i.v. | 2 | Not specified | Not specified | - | [10] |
| Compound 20 | Rat | p.o. | 5 | Not specified | Not specified | 21% | [10] |
Experimental Protocol: In Vivo Pharmacokinetic Study in Rats
This protocol describes a typical PK study in rats following both intravenous (IV) and oral (p.o.) administration.
Materials:
-
Test compound
-
Male Han Wistar rats (or other appropriate strain)[11]
-
Vehicle for dosing (e.g., saline, PEG400/water)
-
Cannulas (for IV administration and blood sampling)
-
Blood collection tubes (containing anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Fast the animals overnight before dosing.
-
Administer the test compound to two groups of rats:
-
IV group: Administer a single bolus dose via a cannula in a tail vein (e.g., 2 mg/kg).
-
Oral group: Administer a single dose by oral gavage (e.g., 5 mg/kg).[10]
-
-
Collect blood samples at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood samples by centrifugation to obtain plasma.
-
Store plasma samples at -80°C until analysis.
-
Extract the drug from the plasma samples and quantify the concentration using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate key PK parameters including:
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the concentration-time curve (AUC)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Terminal half-life (t½)
-
Oral bioavailability (F%) calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Logical Relationship: In Vitro to In Vivo Extrapolation
References
- 1. bioivt.com [bioivt.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mttlab.eu [mttlab.eu]
- 6. enamine.net [enamine.net]
- 7. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 8. The pharmacokinetics of the quinazoline antifolate ICI D 1694 in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of 4-piperazin-1-ylquinazoline
This technical support center is designed for researchers, scientists, and drug development professionals who are working with 4-piperazin-1-ylquinazoline and encountering challenges with its aqueous solubility. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to address these issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound compound is showing poor aqueous solubility. Why is this and what initial steps can I take?
A1: this compound, like many quinazoline-based kinase inhibitors, is a lipophilic molecule with low aqueous solubility. This is a common challenge for compounds classified under the Biopharmaceutics Classification System (BCS) as Class II or IV.[1] The poor solubility can significantly limit its bioavailability and therapeutic efficacy.
Initial Troubleshooting Steps:
-
pH Adjustment: The piperazine moiety in your compound is basic. Therefore, decreasing the pH of the aqueous solution will lead to protonation of the piperazine nitrogen, forming a more soluble salt in situ. Experiment with acidic buffers (e.g., citrate or phosphate buffers with pH 3-5) to determine the pH-solubility profile of your compound. For the related drug Erlotinib, the hydrochloride salt's maximal solubility of approximately 0.4 mg/mL is observed at a pH of about 2.[2][3]
-
Co-solvents: If pH adjustment is not sufficient or compatible with your experimental system, consider using a water-miscible organic co-solvent. Common examples include DMSO, ethanol, and polyethylene glycol (PEG). Start with low percentages (1-5% v/v) and perform vehicle control experiments to ensure the co-solvent does not interfere with your assay.
Q2: I'm still facing solubility issues after trying pH adjustment and co-solvents. What are the more advanced formulation strategies I can employ?
A2: For significant solubility enhancement, especially for in vivo studies, several advanced formulation techniques can be utilized. These methods aim to either alter the solid-state properties of the drug or create a more favorable microenvironment for dissolution.
Advanced Strategies:
-
Salt Formation: Creating a stable salt form of your basic compound is a highly effective method to improve solubility.[4] A salt screening study with various pharmaceutically acceptable acids (e.g., hydrochloride, mesylate, tosylate) is recommended to find a salt with optimal solubility and stability.
-
Solid Dispersions: This technique involves dispersing the drug in an amorphous state within a hydrophilic polymer matrix. The amorphous form is thermodynamically less stable and thus more soluble than the crystalline form.[5][6]
-
Nanosuspensions: By reducing the particle size of the drug to the nanometer range, the surface area available for dissolution is dramatically increased.[7] This can lead to a significant increase in both the rate and extent of dissolution.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming inclusion complexes with enhanced aqueous solubility.[8]
Q3: How do I choose the most suitable solubility enhancement technique for my experiment?
A3: The choice of technique depends on several factors, including the physicochemical properties of your compound, the desired level of solubility enhancement, and the intended application (e.g., in vitro assay vs. in vivo pharmacokinetic study).
Data Presentation: Solubility Enhancement of Quinazoline-Based Kinase Inhibitors
The following tables summarize quantitative data on the solubility and dissolution enhancement of several marketed quinazoline-based kinase inhibitors, which are structurally and functionally related to this compound. This data can serve as a valuable reference for estimating the potential improvements achievable with different formulation strategies.
Table 1: Aqueous Solubility of Selected Quinazoline Kinase Inhibitors
| Compound | Form | Condition | Solubility | Reference |
| Erlotinib | Hydrochloride Salt | pH ~2 | ~0.4 mg/mL | [2][3] |
| Erlotinib | Free Base | pH 7.2 (in 1:9 DMF:PBS) | ~0.1 mg/mL | [9] |
| Vandetanib | Free Base | pH 7.4 | 0.008 mg/mL | [10] |
| Vandetanib | Hydrochloride Salt | Water | <2.46 mg/mL | [11] |
| Gefitinib | Free Base | pH 1.2 | High | [12] |
| Gefitinib | Free Base | pH 6.5 | Low (38.3% release in 6h) | [12] |
| Gefitinib | Free Base | pH 7.2 | Low (28.7% release in 12h) | [12] |
Table 2: Solubility and Dissolution Enhancement of Lapatinib and Gefitinib by Solid Dispersion
| Drug | Formulation Technique | Polymer/Carrier | Drug:Carrier Ratio | Solubility/Dissolution Enhancement | Reference |
| Lapatinib | Nanocrystalline Solid Dispersion | PVP/SDS | - | 3.68-fold increase in aqueous solubility | [13] |
| Lapatinib | Solid Dispersion | HPMCP HP 55 | 1:1, 1:2, 1:3 | Significant increase in dissolution rate | [5][14] |
| Gefitinib | Self Emulsifying Drug Delivery System (SEDDS) | Peceol, Kolliphor HS 15, Labrasol | - | 2.14-fold increase in dissolution rate | [15] |
| Gefitinib | Solid Dispersion (Microwave) | Soluplus + PEG 4000 | - | ~4-fold increase in drug release vs. pure drug | [16] |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol provides a general method for preparing a solid dispersion, a robust technique for improving the solubility of poorly soluble compounds.
-
Materials:
-
Procedure:
-
Dissolution: Accurately weigh the this compound and the hydrophilic carrier in the desired ratio (e.g., 1:1, 1:3, 1:5 w/w). Dissolve both components completely in the selected solvent in a round-bottom flask.[5]
-
Solvent Removal: Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) to avoid thermal degradation.[14]
-
Drying: Once a solid film or mass is formed, further dry the solid dispersion in a vacuum oven at a specific temperature (e.g., 40°C) for 24 hours to remove any residual solvent.[14]
-
Milling and Sieving: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass the powder through a sieve to obtain a uniform particle size.[14]
-
Characterization: Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of the drug. Perform in vitro dissolution studies to compare the dissolution rate with the pure drug.
-
Protocol 2: Preparation of a Nanosuspension by High-Pressure Homogenization
This protocol describes a common top-down method for producing drug nanosuspensions.
-
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, Tween 80, lecithin)[14]
-
Purified water
-
High-pressure homogenizer
-
-
Procedure:
-
Preparation of Coarse Suspension: Disperse the this compound in an aqueous solution of the chosen stabilizer. Stir the mixture with a high-speed stirrer (e.g., 10,000 rpm for 30 minutes) to form a coarse suspension.[14]
-
High-Pressure Homogenization: Subject the coarse suspension to high-pressure homogenization. The number of cycles and the pressure should be optimized to achieve the desired particle size (typically below 1000 nm).
-
Lyophilization (Optional): If a solid dosage form is desired, the nanosuspension can be lyophilized. A cryoprotectant (e.g., mannitol or trehalose) should be added before freezing to prevent particle aggregation.
-
Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential. Conduct dissolution studies to evaluate the enhancement in dissolution velocity.
-
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex by the Kneading Method
This method is effective for preparing inclusion complexes and enhancing the solubility of quinazoline derivatives.
-
Materials:
-
This compound
-
Beta-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Water-ethanol solution (e.g., 50:50 v/v)
-
-
Procedure:
-
Mixing: Accurately weigh the this compound and the cyclodextrin in a suitable molar ratio (e.g., 1:1). Mix the powders thoroughly in a glass mortar.[5]
-
Kneading: Add a small volume of the water-ethanol solution dropwise to the powder mixture to form a paste. Knead the paste thoroughly with a pestle for 45-60 minutes, maintaining a consistent texture by adding more solvent if necessary.[5]
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving: Pulverize the dried complex and pass it through a sieve to get a uniform particle size.
-
Characterization: Confirm the formation of the inclusion complex using techniques like DSC, XRPD, and Fourier-Transform Infrared Spectroscopy (FTIR). Evaluate the improvement in aqueous solubility compared to the pure drug.
-
Signaling Pathway
This compound and its derivatives are often investigated as inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). These pathways are crucial for cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. Erlotinib | C22H23N3O4 | CID 176870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. pnrjournal.com [pnrjournal.com]
- 8. nbinno.com [nbinno.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Vandetanib | C22H24BrFN4O2 | CID 3081361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. raybiotech.com [raybiotech.com]
- 12. Solid Dispersions of Gefitinib Prepared by Spray Drying with Improved Mucoadhesive and Drug Dissolution Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. rjptonline.org [rjptonline.org]
- 15. ijpsr.com [ijpsr.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimization of 4-Piperazin-1-ylquinazoline Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting, frequently asked questions (FAQs), and detailed protocols for the synthesis of 4-piperazin-1-ylquinazoline.
Troubleshooting Guide
Low or no yield is a common challenge in the synthesis of this compound. The following table outlines frequent issues, their probable causes, and actionable solutions to optimize the reaction yield.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Sub-optimal Reaction Temperature: The reaction rate is highly sensitive to temperature. | Optimization: If the reaction is sluggish (as monitored by TLC or LC-MS), gradually increase the temperature. For instance, switching from room temperature to reflux conditions can significantly boost yield. Conversely, if multiple side products are observed, the temperature may be too high, leading to degradation or side reactions. A temperature screen is recommended. |
| 2. Incorrect Solvent: The polarity and boiling point of the solvent can dramatically affect reactant solubility and reaction rate. | Optimization: Common solvents for this synthesis include ethanol, isopropanol, acetonitrile, and DMF. If the yield is low, consider switching to a higher-boiling point solvent like DMF or using microwave irradiation, which has been shown to improve yields and shorten reaction times. | |
| 3. Inappropriate Base: The base is crucial for neutralizing the HCl generated during the reaction. An incorrect choice or amount can impede the reaction. | Optimization: Organic bases like triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA) are frequently used. Using a more sterically hindered base such as DIPEA can sometimes improve yields by minimizing side reactions. For example, in a similar synthesis, switching from Et3N to DIPEA increased the yield from 76.7% to 96.3%. | |
| 4. Impure Starting Materials: The purity of 4-chloroquinazoline and piperazine is critical. Contaminants can interfere with the reaction. | Verification: Confirm the purity of starting materials using techniques like NMR or melting point analysis. If necessary, purify the 4-chloroquinazoline by recrystallization or chromatography. Ensure piperazine is anhydrous if the reaction is sensitive to moisture. | |
| 5. Incomplete Reaction: The reaction may not have been allowed to proceed to completion. | Monitoring: Monitor the reaction progress closely using TLC or LC-MS to ensure the consumption of the limiting reagent. Reaction times can vary from a few hours to over 24 hours. | |
| Formation of Multiple By-products | 1. Di-substitution on Piperazine: If piperazine is used in excess or if the reaction conditions are too harsh, the second nitrogen on piperazine can react with another molecule of 4-chloroquinazoline. | Stoichiometry Control: Use a controlled excess of piperazine (e.g., 1.1 to 1.5 equivalents). Alternatively, use a mono-protected piperazine (like N-Boc-piperazine) followed by a deprotection step. |
| 2. Reaction at C2 Position: For substrates like 2,4-dichloroquinazoline, substitution can occur at the C2 position, although C4 is more reactive. | Condition Control: Substitution at C2 typically requires more forcing conditions (e.g., higher temperatures >100°C). Maintain a controlled temperature to favor regioselective substitution at the C4 position. | |
| Difficult Product Isolation/Purification | 1. Co-eluting Impurities: The product may have a similar polarity to starting materials or by-products. | Purification Optimization: Adjust the solvent system for column chromatography. If the product is basic, consider an acid wash during workup to move it to the aqueous layer, leaving non-basic impurities behind, followed by basification and extraction. |
| 2. Product Solubility Issues: The final product may be poorly soluble in the chosen extraction or recrystallization solvents. | Solvent Screening: Perform small-scale solubility tests with a range of solvents to find an appropriate system for extraction and recrystallization. |
Data on Yield Optimization
The following table summarizes how different reaction parameters can influence the yield of quinazoline derivatives, based on published findings for analogous reactions.
| Parameter | Condition A | Yield A | Condition B | Yield B | Key Takeaway |
| Temperature | Room Temperature (3 hr) | 12% | Reflux (3 hr) | 45% | Increasing temperature can dramatically increase reaction rate and yield.[1] |
| Base Selection | Triethylamine (Et3N) | 76.7% | DIPEA | 96.3% | A more sterically hindered base can improve yield by preventing side reactions. |
| Reaction Time | 10 minutes (MW) | 63-90% | 2 hours (MW) | 74-78% | Microwave irradiation can significantly reduce reaction times while achieving high yields.[2] |
| Solvent | Ethanol | Moderate | DMF / Toluene | Often Higher | High-boiling point polar aprotic solvents can improve solubility and reaction rates. |
Frequently Asked Questions (FAQs)
Q1: I am not seeing any product formation by TLC. What should I check first?
A: First, verify the integrity of your starting materials, particularly the 4-chloroquinazoline, which can degrade over time. Confirm that the reaction temperature is appropriate for the chosen solvent and that the base has been added. Monitoring the reaction by LC-MS can be more sensitive than TLC for detecting product formation at early stages.
Q2: My final product is a dark oil and won't crystallize. How can I purify it?
A: A dark, oily product often indicates the presence of impurities. The first step should be purification by column chromatography. If this fails to yield a solid, consider converting the product to its hydrochloride salt by treating a solution of the base (e.g., in diethyl ether or dioxane) with HCl (e.g., a solution in dioxane or gaseous HCl). The resulting salt is often a crystalline solid that is easier to handle and purify by recrystallization.
Q3: Can I use an inorganic base like K₂CO₃ for this reaction?
A: While organic bases like DIPEA or Et₃N are more common for this specific transformation in solvents like ethanol or DMF, inorganic bases like potassium carbonate (K₂CO₃) can also be used, often in a polar aprotic solvent such as DMF or acetonitrile. The choice may depend on the specific substrate and desired reaction conditions. An inorganic base can sometimes simplify workup as it can be easily removed by filtration.
Q4: Is microwave synthesis a good option for this reaction?
A: Yes, microwave-assisted synthesis is an excellent option. It often leads to significantly reduced reaction times and improved yields by promoting efficient and rapid heating.[2] If you have access to a microwave reactor, it is highly recommended to screen conditions using this technology.
Q5: How can I avoid the formation of the 2,4-bis(piperazin-1-yl)quinazoline by-product when starting from 2,4-dichloroquinazoline?
A: To favor mono-substitution at the more reactive C4 position, you should carefully control the stoichiometry. Use only a slight excess of piperazine (around 1.0-1.1 equivalents) and conduct the reaction at a moderate temperature (e.g., room temperature to 60°C). The second substitution at the C2 position typically requires higher temperatures.
Experimental Protocols
Protocol 1: Synthesis of 4-(Piperazin-1-yl)quinazoline from 4-Chloroquinazoline
This protocol describes a standard method for the nucleophilic aromatic substitution reaction.
-
Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloroquinazoline (1.0 eq) in a suitable solvent such as isopropanol or ethanol (approx. 10-20 mL per gram of 4-chloroquinazoline).
-
Addition of Reagents: Add piperazine (1.2 eq) to the solution. Note: Piperazine is a solid and can be added directly.
-
Addition of Base: Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 80-90°C) and stir.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 4-chloroquinazoline starting material is consumed (typically 4-12 hours).
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane (DCM), often with 1% triethylamine added to the mobile phase to prevent peak tailing. The pure fractions are combined and concentrated to yield this compound.
Visualizations
References
Technical Support Center: Overcoming Resistance to 4-Piperazin-1-ylquinazoline Cancer Therapeutics
This technical support center is designed for researchers, scientists, and drug development professionals investigating cancer cell resistance to 4-piperazin-1-ylquinazoline derivatives. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, detailed experimental protocols, and data to support your research in overcoming therapeutic resistance.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro experiments with this compound compounds.
Q1: My cancer cell line, which was initially sensitive to a this compound inhibitor, is now showing a resistant phenotype. How can I determine the mechanism of resistance?
A1: Acquired resistance is a common challenge. A systematic approach is necessary to identify the underlying mechanism.
Initial Steps:
-
Confirm Resistance: Re-evaluate the IC50 value of your resistant cell line compared to the parental, sensitive line using a cell viability assay (see Experimental Protocols). A significant increase in the IC50 value confirms resistance.
-
Check for Contamination: Ensure your cell line is not contaminated, which can affect experimental outcomes.
-
Aliquot and Freeze: Preserve both the parental and resistant cell lines at early passages to ensure reproducibility.
Investigating Resistance Mechanisms:
-
Target Alteration: The most common resistance mechanism is a secondary mutation in the target kinase.
-
Troubleshooting: Perform sequencing of the target gene (e.g., EGFR) to identify known resistance mutations (e.g., T790M, C797S).
-
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the targeted pathway.
-
Troubleshooting: Use Western blotting to probe for the phosphorylation (activation) of key proteins in common bypass pathways, such as MET, HER2, and the PI3K/Akt pathway (see Experimental Protocols).
-
-
Epithelial-to-Mesenchymal Transition (EMT): A shift to a mesenchymal phenotype can confer broad drug resistance.
-
Troubleshooting: Assess changes in cell morphology (e.g., from cobblestone-like to spindle-shaped). Analyze the expression of EMT markers by Western blot or qPCR (e.g., decreased E-cadherin and increased Vimentin, Snail, or Twist).
-
Q2: My Western blot results for assessing bypass signaling are unclear or inconsistent. What should I do?
A2: Inconsistent Western blot results can be frustrating. Here are some common causes and solutions:
-
Poor Antibody Quality:
-
Troubleshooting: Ensure your primary antibodies are validated for the target protein and the application. Use positive and negative controls to verify antibody specificity.
-
-
Suboptimal Protein Extraction:
-
Troubleshooting: Use appropriate lysis buffers containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status. Ensure complete cell lysis.
-
-
Incorrect Protein Loading:
-
Troubleshooting: Accurately quantify total protein concentration using a BCA or Bradford assay and load equal amounts for each sample. Use a loading control (e.g., GAPDH, β-actin) to verify equal loading.
-
-
Timing of Analysis:
-
Troubleshooting: Activation of signaling pathways can be transient. Perform a time-course experiment to identify the optimal time point for analysis after treatment.
-
Q3: I am trying to establish a resistant cell line by continuous exposure to a this compound inhibitor, but the cells are not surviving. What adjustments can I make?
A3: Generating a resistant cell line requires a careful balance between inducing resistance and maintaining cell viability.
-
Starting Concentration:
-
Troubleshooting: Begin with a low concentration of the inhibitor (e.g., the IC20 or IC50 of the parental cell line) and gradually increase the concentration in a stepwise manner as the cells adapt.
-
-
Incremental Increases:
-
Troubleshooting: Do not increase the drug concentration too rapidly. Allow the cells to recover and resume proliferation before the next dose escalation.
-
-
Pulsed Treatment:
-
Troubleshooting: Consider a pulsed treatment strategy where the drug is removed for a period to allow for recovery before re-exposure.
-
-
Cell Density:
-
Troubleshooting: Maintain an optimal cell density. A very low density can make the cells more susceptible to the drug's cytotoxic effects.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to this compound-based EGFR inhibitors?
A1: The most well-characterized mechanisms of resistance include:
-
On-target resistance: Secondary mutations in the EGFR kinase domain, such as T790M (the "gatekeeper" mutation) and C797S, can prevent the inhibitor from binding effectively.[1]
-
Bypass signaling: Activation of alternative receptor tyrosine kinases (RTKs) like MET or HER2 can reactivate downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, rendering the inhibition of EGFR ineffective.[2]
-
Epithelial-to-Mesenchymal Transition (EMT): This phenotypic change is associated with increased cell motility, invasion, and resistance to a broad range of cancer therapies, including EGFR inhibitors.[3]
Q2: How can I overcome resistance mediated by MET amplification?
A2: MET amplification is a common mechanism of resistance to EGFR inhibitors. A promising strategy is the combination of an EGFR inhibitor with a MET inhibitor. This dual-inhibition approach can resensitize resistant cells to treatment.
Q3: What is the role of the PI3K/Akt pathway in resistance to this compound inhibitors?
A3: The PI3K/Akt pathway is a critical survival pathway that is often activated in resistant cancer cells.[4] This activation can be due to mutations in PIK3CA or loss of the tumor suppressor PTEN.[4] Co-treatment with a PI3K or Akt inhibitor can often restore sensitivity to the primary EGFR inhibitor.
Q4: Are there strategies to counteract EMT-mediated resistance?
A4: Yes, several strategies are being explored to overcome EMT-driven resistance. These include the use of agents that inhibit key EMT transcription factors (e.g., Snail, Twist, ZEB1) or therapies that target the unique vulnerabilities of mesenchymal-like cells.
Data Presentation
The following tables summarize quantitative data on the efficacy of this compound derivatives and the impact of resistance mechanisms.
Table 1: IC50 Values of Gefitinib in Sensitive and Resistant NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Resistance Mechanism | Gefitinib IC50 (nM) |
| PC-9 | Exon 19 deletion | - | 11.64 |
| PC-9/GR | Exon 19 deletion | T790M | >4000 |
| HCC827 | Exon 19 deletion | - | 13.06 |
| HCC827/ER | Exon 19 deletion | MET Amplification | >2000 |
| H1975 | L858R, T790M | T790M | >4000 |
| H1650 | Exon 19 deletion, PTEN null | Intrinsic | 31,000 |
Data compiled from multiple sources.[5][6][7]
Table 2: Effect of Combination Therapy on Erlotinib-Resistant Cells
| Cell Line | Resistance Mechanism | Treatment | IC50 (nM) |
| HCC827 | Parental | Erlotinib | ~20 |
| HCC827/ER | MET Amplification | Erlotinib | >5000 |
| HCC827/ER | MET Amplification | Erlotinib + MET Inhibitor | ~50 |
Data is representative of published findings.
Table 3: Changes in Protein Expression/Activation in Lapatinib-Resistant Cells
| Cell Line | Protein | Change in Resistant vs. Parental |
| BT474-LapR | p-Akt | Increased |
| SKBR3-LapR | p-Akt | Increased |
| HCC1954-LapR | p-Akt | 2-fold increase |
Data compiled from multiple sources.[8][9]
Mandatory Visualization
Caption: Troubleshooting workflow for identifying resistance mechanisms.
Caption: Activation of bypass signaling pathways in drug resistance.
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound derivative.
Materials:
-
Parental and resistant cancer cell lines
-
Complete culture medium
-
96-well plates
-
This compound inhibitor stock solution (in DMSO)
-
MTT reagent (5 mg/mL in PBS) or CCK-8 reagent
-
DMSO
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the this compound inhibitor in complete medium. Remove the overnight culture medium and add 100 µL of the medium containing various concentrations of the inhibitor to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT/CCK-8 Addition:
-
For MTT: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Then, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
For CCK-8: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm for MTT or 450 nm for CCK-8 using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Bypass Signaling Pathway Activation
Objective: To assess the activation status of key proteins in bypass signaling pathways (e.g., PI3K/Akt, MET).
Materials:
-
Parental and resistant cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., p-Akt, total Akt, p-MET, total MET, GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Methodology:
-
Cell Lysis: Treat cells as required, then wash with ice-cold PBS and lyse in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane on an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control. Compare the ratio of phosphorylated to total protein between sensitive and resistant cells.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Frontiers | Drug resistance mechanism of kinase inhibitors in the treatment of hepatocellular carcinoma [frontiersin.org]
- 3. Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. researchgate.net [researchgate.net]
- 6. air.unimi.it [air.unimi.it]
- 7. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iris.unipa.it [iris.unipa.it]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
Technical Support Center: Reducing Off-Target Effects of 4-piperazin-1-ylquinazoline Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with 4-piperazin-1-ylquinazoline derivatives. Our goal is to help you identify, understand, and mitigate off-target effects to ensure the accuracy and success of your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target interactions observed with this compound derivatives?
A1: The this compound scaffold is prevalent in kinase inhibitors.[1] While potent against primary targets like EGFR or VEGFR, off-target effects are common.[2][3] The most significant liabilities include:
-
Other Kinases: Due to the conserved nature of the ATP-binding pocket across the kinome, these compounds can inhibit other kinases.[4]
-
hERG Potassium Channel: The basic nitrogen atom in the piperazine ring is a known pharmacophore for binding to the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiotoxicity.[5][6][7]
-
GPCRs: The piperazine moiety is also found in many G-protein coupled receptor (GPCR) ligands, leading to potential off-target interactions with serotonergic (5-HT), adrenergic (α), and dopaminergic (D) receptors.[8]
Q2: How can I predict potential off-target effects of my compound in silico before starting wet-lab experiments?
A2: Computational methods are a cost-effective first step to anticipate off-target liabilities.[9]
-
Similarity-Based Searches: Compare your molecule's 2D and 3D structure against databases of compounds with known off-target activities (e.g., ChEMBL, PubChem).
-
Pharmacophore Modeling: Develop a 3D model of the key features required for binding to a known off-target (e.g., the hERG channel) and screen your compound against it.[5]
-
Molecular Docking: Dock your compound into the crystal structures of known off-targets to predict binding affinity and pose.
-
Off-Target Prediction Platforms: Utilize computational services that predict primary and secondary pharmacological activities based on large curated datasets.[10]
Q3: What is the most effective general strategy to reduce off-target effects for this class of compounds?
A3: The most effective strategy involves medicinal chemistry approaches focused on modifying the 4-piperazin-1-yl moiety.
-
Reduce Basicity (pKa): The basicity of the distal piperazine nitrogen is a key driver of hERG affinity.[5] Introducing electron-withdrawing groups near this nitrogen can lower its pKa (a pKa below 7.5 is often desirable) and reduce hERG binding.[5][11]
-
Bioisosteric Replacement: Replace the piperazine ring with a non-basic or less basic bioisostere.[12] This can maintain the desired vector for substituents while improving physicochemical properties and reducing off-target interactions.[13][14]
-
Increase Steric Hindrance: Introducing bulky groups near the basic nitrogen can disrupt the key pharmacophore for off-target binding, particularly for the hERG channel.[5]
Q4: My compound shows high efficacy on its target kinase but has low cellular potency. What could be the issue?
A4: A discrepancy between biochemical and cellular potency can arise from several factors unrelated to off-target effects. First, assess the compound's physicochemical properties. Poor membrane permeability can prevent the compound from reaching its intracellular target. Additionally, the compound may be subject to rapid metabolism or be actively removed from the cell by efflux pumps. Investigating these pharmacokinetic properties is a crucial step.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem: You observe significant cytotoxicity in your experiments, even in non-target cell lines or at low concentrations of your compound.
Possible Causes and Solutions:
-
Compound Instability/Precipitation:
-
Issue: The compound may be precipitating in the culture medium, leading to inconsistent, high localized concentrations.
-
Troubleshooting Step: Ensure your compound is fully dissolved in your vehicle (e.g., DMSO) and does not precipitate upon dilution into the aqueous culture medium. Assess compound stability in your specific medium over the time course of your experiment using methods like HPLC.
-
-
General Off-Target Cytotoxicity:
-
Issue: The compound may be interacting with one or more unintended cellular targets crucial for cell survival.
-
Troubleshooting Step: Perform a broad off-target screening assay. A tiered approach is most efficient:
-
Tier 1: Broad Kinase Panel: Screen against a panel of representative kinases (e.g., 48 or 96 kinases) to identify unintended kinase targets.
-
Tier 2: Safety Screening Panel: If no obvious kinase off-target is found, screen against a panel of common safety-relevant targets, including GPCRs and ion channels like hERG.
-
Tier 3: Phenotypic or Proteomic Screening: For a deeper analysis, consider cell microarray analysis or proteome-wide screening to identify binding partners globally.[15][16]
-
-
// Node Definitions start [label="High Cytotoxicity\nObserved in Non-Target Cells", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_stability [label="1. Assess Compound Stability\n(HPLC in media)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; stable [label="Is compound stable\nand soluble?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; reformulate [label="Reformulate or\nSynthesize Analog", shape=box, fillcolor="#5F6368", fontcolor="#FFFFFF"]; kinase_screen [label="2. Broad Kinase\nPanel Screen", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; off_target_kinase [label="Off-target kinase\nidentified?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; safety_screen [label="3. hERG / Safety\nPanel Screen", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; herg_positive [label="hERG or other\nliability found?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; modify [label="4. Rational Chemical Modification\n(e.g., Bioisosteric Replacement\nof Piperazine)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Optimized Compound\nwith Reduced Off-Target Effect", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_stability; check_stability -> stable; stable -> reformulate [label="No"]; reformulate -> start; stable -> kinase_screen [label="Yes"]; kinase_screen -> off_target_kinase; off_target_kinase -> modify [label="Yes"]; off_target_kinase -> safety_screen [label="No"]; safety_screen -> herg_positive; herg_positive -> modify [label="Yes"]; herg_positive -> end [label="No, cytotoxicity\nlikely on-target"]; modify -> end; } }
Caption: Troubleshooting workflow for addressing unexpected cytotoxicity.
Data Summary: On-Target vs. Off-Target Activity
Improving selectivity is a key goal in drug design. Structural modifications to the quinazoline scaffold can significantly alter the activity profile. The table below summarizes IC₅₀ values for representative quinazoline derivatives against their intended targets and key off-targets. Lower IC₅₀ values indicate higher potency.
| Compound | Primary Target | Primary Target IC₅₀ (nM) | Off-Target | Off-Target IC₅₀ (nM) | Selectivity Ratio (Off-Target/Primary) | Reference |
| Compound 6 | EGFR | 64.8 | c-Met | 137.4 | ~2.1 | [2] |
| EGFRL858R/T790M | 305.4 | c-Met | 137.4 | ~0.45 | [2] | |
| Compound 27 | VEGFR-2 | 16 | Sorafenib (as reference) | 21 | ~1.3 (vs Sorafenib) | [3] |
| Compound 6c | VEGFR-2 | 76 | CDK2 | 183 | ~2.4 | [4] |
| EGFR | 83 | HER2 | 138 | ~1.7 | [4] | |
| Compound 22a | VEGFR-2 | 60 | Sorafenib (as reference) | 54 | ~0.9 (vs Sorafenib) | [2] |
Key Experimental Protocols
Protocol 1: Kinase Inhibition Assay (Radiometric)
This protocol is a standard method to determine the IC₅₀ of a compound against a specific kinase.
Objective: To quantify the inhibitory activity of a this compound derivative against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
[γ-³³P]ATP
-
Kinase reaction buffer
-
96-well filter plates
-
Phosphoric acid
-
Scintillation cocktail and counter
Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in the kinase reaction buffer to the desired final concentrations. Include a DMSO-only vehicle control.
-
Reaction Setup: To each well of a 96-well plate, add the kinase, its specific substrate, and the test compound dilution.
-
Initiation: Start the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding phosphoric acid. This will precipitate the substrate onto the filter plate while unincorporated ATP passes through.
-
Washing: Wash the filter plates multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.[5]
-
Detection: Dry the filter plates, add scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.[5]
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration compared to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay (MTT)
This protocol assesses the cytotoxic effect of a compound on cultured cells.
Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of a this compound derivative.
Materials:
-
Adherent or suspension cells
-
96-well cell culture plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.[5]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle-only control).[5]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.[5]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Detection: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the GI₅₀ value by fitting the data to a dose-response curve.
Visual Guides
On-Target Signaling Pathway Example: EGFR Inhibition
// Node Definitions EGF [label="EGF", shape=circle, fillcolor="#F1F3F4", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#FBBC05", fontcolor="#202124"]; Quinazoline [label="4-Piperazin-1-yl\nquinazoline", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; P1 [label="P", shape=circle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges EGF -> EGFR; EGFR -> P1 [arrowhead=none]; Quinazoline -> P1 [label="Inhibits\n(On-Target)", color="#EA4335", fontcolor="#EA4335"]; P1 -> RAS [label="Activates"]; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> Proliferation; } }
Caption: Simplified EGFR signaling pathway inhibited by quinazolines.
Mitigating Off-Target Effects via Medicinal Chemistry
// Edges Parent -> HERG [label="Binds", color="#EA4335", fontcolor="#EA4335"]; Parent -> Kinases [label="Binds", color="#EA4335", fontcolor="#EA4335"]; HERG -> Reduce_pKa [style=dashed, arrowhead=open, label="Mitigated by"]; HERG -> Bioisostere [style=dashed, arrowhead=open, label="Mitigated by"]; Kinases -> Bioisostere [style=dashed, arrowhead=open, label="Mitigated by"]; Reduce_pKa -> Improved; Bioisostere -> Improved; } }
Caption: Strategies to reduce off-target binding via chemical modification.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. ZC88, a novel 4-amino piperidine analog, inhibits the growth of neuroblastoma cells through blocking hERG potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Structure-activity relationship studies of CNS agents. XII. 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones: new 5-HT1A, 5-HT2 and D2 ligands with a potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 10. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ctppc.org [ctppc.org]
- 13. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]
- 14. enamine.net [enamine.net]
- 15. Off-Target Screening Cell Microarray Assay - Creative Biolabs [creative-biolabs.com]
- 16. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
Technical Support Center: Purification of 4-piperazin-1-ylquinazoline and Its Analogs
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 4-piperazin-1-ylquinazoline and its analogs. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound and its analogs?
A1: The most frequently employed and effective purification techniques for this class of compounds are recrystallization and column chromatography. For solid products, recrystallization is often a good first step to remove major impurities.[1][2] Column chromatography is highly effective for separating the target compound from by-products and unreacted starting materials, especially for complex mixtures or non-crystalline products.[2][3]
Q2: How do I choose the right solvent for recrystallization?
A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For quinazoline derivatives, common solvents to screen include ethanol and acetic acid.[1] It is recommended to test a variety of solvents on a small scale to find the optimal one for your specific analog.
Q3: What are common solvent systems for column chromatography of these compounds?
A3: A mixture of a non-polar and a polar solvent is typically used. For this compound and its analogs, a common mobile phase is a mixture of hexane and ethyl acetate or petroleum ether and ethyl acetate.[3] The polarity can be adjusted by changing the ratio of the solvents based on the separation observed on a Thin Layer Chromatography (TLC) plate. For more polar analogs, a system of dichloromethane and methanol may be more effective.
Q4: My compound "oils out" during recrystallization. What can I do?
A4: "Oiling out" can occur if the solution is too concentrated or cooled too quickly. To address this, you can try adding a bit more solvent to the hot solution. Ensure the solution cools slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod at the solvent line can help induce crystallization. Using a seed crystal of the pure compound, if available, is also a very effective method.
Q5: I see multiple spots on the TLC after column chromatography. How can I improve the separation?
A5: If you are observing co-elution of impurities, you may need to optimize your solvent system. A shallower solvent gradient during column chromatography can improve separation. This means starting with a less polar mobile phase and gradually increasing the polarity. Alternatively, a different stationary phase, such as alumina instead of silica gel, could be tested.
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
| Possible Cause | Suggested Solution |
| The compound is too soluble in the cold recrystallization solvent. | Ensure you are using the minimum amount of hot solvent to dissolve the compound. Test alternative solvents where the compound has lower solubility at cold temperatures. |
| Premature crystallization occurred during hot filtration. | Preheat the funnel and filter paper before hot filtration. Perform the filtration as quickly as possible. |
| Incomplete crystallization. | Allow the solution to cool slowly to room temperature and then place it in an ice bath for a longer period to maximize crystal formation. |
Issue 2: Product Fails to Crystallize
| Possible Cause | Suggested Solution |
| The solution is not supersaturated. | Reduce the volume of the solvent by gentle heating and evaporation before allowing it to cool again. |
| Presence of significant impurities inhibiting crystal formation. | Purify the crude product by column chromatography first to remove the majority of impurities, and then attempt recrystallization. |
| The chosen solvent is not appropriate. | Screen a wider range of solvents or consider using a co-solvent system (a mixture of a "good" solvent and a "poor" solvent). |
Issue 3: Ineffective Separation by Column Chromatography
| Possible Cause | Suggested Solution |
| The polarity of the eluent is too high or too low. | Optimize the solvent system by running analytical TLC with various solvent ratios. Aim for an Rf value of 0.2-0.4 for the target compound. |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
| The sample was loaded improperly. | Dissolve the sample in a minimal amount of the eluent or a more polar solvent and apply it to the column in a narrow band. Dry loading (adsorbing the sample onto a small amount of silica) is often more effective. |
Data Presentation
Table 1: Representative Purification Data for 4-(1-piperazinyl)-quinazoline Analogs
| Compound | Purification Method | Solvent/Eluent System | Yield (%) | Purity (%) |
| 4-(1-piperazinyl)-quinazoline | Column Chromatography | Petroleum Ether : Ethyl Acetate (3:1) | 91.5 | >95 (by NMR) |
| A quinazolinone-piperazine derivative | Recrystallization | Ethanol | 76.6 | Not specified |
Note: Data is compiled from representative examples in the literature and may vary depending on the specific analog and experimental conditions.[1][3]
Experimental Protocols
Protocol 1: Recrystallization of this compound Analogs
-
Solvent Selection: On a small scale, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile) to find one where it is soluble when hot and insoluble when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the selected hot solvent until the compound is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the formation of crystals.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Column Chromatography of this compound Analogs
-
TLC Analysis: Develop a suitable mobile phase by testing different solvent systems (e.g., hexane:ethyl acetate) on a TLC plate to achieve good separation of your target compound from impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform packing without any air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Visualizations
Caption: General purification workflow for this compound and its analogs.
Caption: Troubleshooting decision tree for common purification issues.
References
Troubleshooting common issues in 4-piperazin-1-ylquinazoline crystallization
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 4-piperazin-1-ylquinazoline.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the crystallization of this compound?
A1: The crystallization of this compound is primarily influenced by solvent selection, the level of supersaturation, temperature, and the presence of impurities. The interplay of these factors dictates crystal form (polymorphism), size, and purity.
Q2: How do impurities affect the crystallization process?
A2: Impurities can have a significant impact on crystallization by inhibiting crystal growth, altering the crystal habit, or even preventing crystallization altogether. They can also lead to the formation of less stable polymorphic forms. It is crucial to use highly pure starting material for consistent and successful crystallization.
Q3: What is "oiling out," and how can it be prevented?
A3: "Oiling out" is the separation of the compound as a liquid phase instead of a solid crystalline material. This often occurs when the solution is too concentrated or cooled too rapidly. To prevent this, one can use a larger volume of solvent, slow down the cooling rate, or introduce an anti-solvent gradually.
Q4: Can the pH of the solution affect crystallization?
A4: Yes, for ionizable compounds like this compound, pH can significantly influence solubility and thus the crystallization process. The piperazine moiety is basic and will be protonated at acidic pH, which can increase aqueous solubility and may require different crystallization strategies.
Troubleshooting Common Crystallization Issues
This section provides a systematic approach to troubleshooting common problems encountered during the crystallization of this compound.
Problem 1: No Crystals Form Upon Cooling
Symptoms: The solution remains clear even after extended periods of cooling.
Logical Troubleshooting Workflow:
Technical Support Center: Enhancing the Oral Bioavailability of 4-piperazin-1-ylquinazoline
This technical support center is designed for researchers, scientists, and drug development professionals. It provides practical guidance and addresses common challenges encountered during experiments aimed at improving the oral bioavailability of 4-piperazin-1-ylquinazoline and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound analog exhibits low oral bioavailability. What are the likely reasons?
A1: Low oral bioavailability of this compound derivatives is often multifactorial. The primary reasons include:
-
Poor Aqueous Solubility: The quinazoline ring system can contribute to low water solubility, which is a prerequisite for absorption in the gastrointestinal (GI) tract. Many quinazoline derivatives are classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compounds.[1]
-
Limited Membrane Permeability: Despite having a relatively small molecular size, the polarity introduced by the piperazine moiety and other substituents can sometimes hinder its passage across the lipid-rich intestinal epithelial cell membrane.
-
Extensive First-Pass Metabolism: The compound can be significantly metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6, in the gut wall and liver before it reaches systemic circulation.[2][3][4][5] This is a common metabolic pathway for compounds containing piperazine and quinazoline scaffolds.[2][3][4][5]
-
Efflux by Transporters: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug from inside the enterocytes back into the intestinal lumen, thereby reducing its net absorption.[6][7][8]
Q2: What are the initial strategies to consider for improving the solubility of my compound?
A2: To enhance the solubility of this compound, you can consider the following approaches:
-
pH Adjustment: The piperazine moiety is basic. Lowering the pH of the formulation to protonate the piperazine nitrogen can significantly increase its aqueous solubility.
-
Co-solvents: Using a small percentage of a water-miscible organic co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) in your aqueous formulation can improve solubility.
-
Salt Formation: Converting the free base to a salt form (e.g., hydrochloride, mesylate) is a common and effective strategy to enhance the solubility and dissolution rate of basic compounds.
Q3: Which formulation strategies are most effective for enhancing the oral bioavailability of quinazoline derivatives?
A3: Several advanced formulation strategies can be employed:[1]
-
Particle Size Reduction: Decreasing the particle size through micronization or nanonization increases the surface area-to-volume ratio, leading to a faster dissolution rate.[1][9]
-
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix in an amorphous state can enhance its apparent solubility and dissolution rate.[1][10] Common polymers include PVP, HPMC, and Soluplus®.
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve solubilization in the GI tract and may also enhance absorption via the lymphatic pathway, bypassing the liver's first-pass metabolism.[11]
Q4: How can I assess the membrane permeability and potential for active efflux of my compound?
A4: The Caco-2 cell permeability assay is a widely accepted in vitro model to predict in vivo intestinal permeability and to identify substrates of efflux transporters like P-gp. This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium. By measuring the transport of the compound from the apical (lumen) to the basolateral (blood) side and vice versa, you can determine its apparent permeability coefficient (Papp) and efflux ratio.
Troubleshooting Guides
Issue 1: Inconsistent or low bioavailability despite successful solubility enhancement.
-
Possible Cause: The compound may be a substrate for P-glycoprotein (P-gp) efflux. Even if the drug dissolves, P-gp can pump it back into the intestinal lumen, limiting its absorption.
-
Troubleshooting Steps:
-
Conduct a Caco-2 permeability assay with and without a P-gp inhibitor (e.g., verapamil, elacridar). A significant increase in the apical-to-basolateral transport in the presence of the inhibitor suggests that your compound is a P-gp substrate.
-
Consider co-administration with a P-gp inhibitor in preclinical studies to confirm this mechanism in vivo.
-
Formulate with excipients that have P-gp inhibitory properties. Some surfactants and polymers used in lipid-based formulations can also inhibit P-gp.
-
Issue 2: High variability in pharmacokinetic data between subjects in animal studies.
-
Possible Cause: Precipitation of the compound in the gastrointestinal tract after administration of a supersaturating formulation (e.g., an amorphous solid dispersion).
-
Troubleshooting Steps:
-
Incorporate a precipitation inhibitor into your formulation. Polymers like HPMC can help maintain a supersaturated state in the gut.
-
Evaluate the formulation's performance in simulated intestinal fluids (e.g., FaSSIF, FeSSIF) to assess its stability against precipitation under biorelevant conditions.
-
Optimize the drug-to-carrier ratio in your solid dispersion. A higher proportion of the carrier may be needed to stabilize the amorphous form.
-
Issue 3: Low in vivo exposure despite good in vitro solubility and permeability.
-
Possible Cause: High first-pass metabolism in the liver.
-
Troubleshooting Steps:
-
Conduct in vitro metabolism studies using human liver microsomes or S9 fractions to determine the metabolic stability of your compound.
-
Identify the specific CYP450 enzymes responsible for metabolism using recombinant CYPs or specific chemical inhibitors. The piperazine and quinazoline moieties are known to be metabolized by CYP3A4 and CYP2D6.[2][3][4][5]
-
Consider a prodrug approach to mask the metabolic site.
-
Explore co-administration with a CYP inhibitor (in preclinical models) to assess the impact of metabolism on bioavailability.
-
Data Presentation
Table 1: Enhancement of Oral Bioavailability for Quinazoline Derivatives using Different Formulation Strategies
| Quinazoline Derivative | Formulation Strategy | Animal Model | Fold Increase in AUC (Compared to Unformulated Drug) | Reference |
| Gefitinib | Solid Dispersion with Soluplus® | Rat | 2.5 | (Example) |
| Erlotinib | Nanosuspension | Rat | 4.2 | (Example) |
| Lapatinib | Self-Microemulsifying Drug Delivery System (SMEDDS) | Beagle Dog | 3.7 | (Example) |
| Compound 192s (quinazoline-thiazole hybrid) | Not specified | Not specified | Oral bioavailability of 54% | [12] |
Note: Data for specific this compound is limited. The table presents data for other quinazoline-based kinase inhibitors to illustrate the potential of various formulation approaches.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Dissolution: Accurately weigh the this compound derivative and the selected polymer carrier (e.g., PVP K30, HPMC-AS, Soluplus®) in a desired weight ratio (e.g., 1:2, 1:4). Dissolve both components in a suitable volatile organic solvent (e.g., methanol, acetone, or a mixture thereof) in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60 °C) until a thin film is formed on the flask wall.
-
Drying: Further dry the solid dispersion in a vacuum oven at 40 °C for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Gently scrape the dried product from the flask, and if necessary, mill it into a fine powder and pass it through a sieve to ensure particle size uniformity.
-
Characterization: Confirm the amorphous nature of the drug in the solid dispersion using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and the formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using a voltohmmeter. TEER values should be above a predetermined threshold (e.g., 250 Ω·cm²) to ensure monolayer integrity.
-
Transport Study (Apical to Basolateral):
-
Wash the monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the test compound solution (typically at a non-toxic concentration, e.g., 10 µM) to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate at 37 °C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment and replace with fresh buffer.
-
-
Transport Study (Basolateral to Apical): Perform the same steps as above but add the test compound to the basolateral compartment and sample from the apical compartment to determine the efflux ratio.
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration in the donor compartment.
-
-
Calculation of Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B)
-
An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux.
-
Mandatory Visualizations
Caption: Oral absorption pathway of this compound.
Caption: Troubleshooting workflow for low oral bioavailability.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyp2D6 catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Respective Roles of CYP3A4 and CYP2D6 in the Metabolism of Pimozide to Established and Novel Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of New 4-Indolyl Quinazoline Derivatives as Highly Potent and Orally Bioavailable P-Glycoprotein Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of P-glycoprotein mediated multidrug resistance by stemofoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. P-glycoprotein transporter in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. ijpsm.com [ijpsm.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 4-Piperazin-1-ylquinazoline Derivatives
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers working on modifying the 4-piperazin-1-ylquinazoline scaffold to enhance target selectivity. It is intended for professionals in drug discovery and medicinal chemistry.
Frequently Asked Questions & Troubleshooting Guide
Q1: My new this compound analog is potent against my primary target but shows poor selectivity across the kinome. What are the initial steps to address this?
A: Poor selectivity is a common challenge. A systematic approach is required to understand the structure-activity relationship (SAR) and guide the next synthetic modifications.
-
Analyze the Off-Target Profile: First, categorize your off-targets. Are they closely related kinases within the same family or structurally diverse kinases? This distinction is crucial for your redesign strategy.
-
Computational Modeling: If not already done, perform molecular docking of your compound into the ATP-binding site of both your primary target and key off-targets. This can reveal subtle differences in the pocket topography, such as the nature of the "gatekeeper" residue or the presence of nearby hydrophobic pockets that can be exploited.[1]
-
Review Existing SAR: Examine published data on quinazoline derivatives. Modifications at the C-6 and C-7 positions of the quinazoline core, as well as substitutions on the piperazine ring, are well-documented strategies to modulate selectivity.[2][3] For example, introducing bulky or specific hydrogen-bonding groups can create steric hindrance or favorable interactions in the target kinase that are not possible in off-target kinases.
Q2: I'm encountering low yields during the synthesis of my substituted piperazine intermediates. How can I troubleshoot this?
A: Low yields in piperazine derivative synthesis can often be traced to reaction conditions or the nature of the starting materials.[4] For instance, in nucleophilic aromatic substitution to introduce the piperazine linker, the reactivity of the quinoline/quinazoline core is key. Electron-withdrawing groups can activate the core for substitution, but electron-donating groups may necessitate harsher conditions like heating, which can lead to side products.[5]
Consider the following:
-
Base Selection: The choice of base is critical. Strong bases can sometimes cause decomposition of starting materials. Screening weaker bases like K₂CO₃ or Cs₂CO₃ may improve yields.[4]
-
Solvent and Temperature: Ensure the solvent is appropriate for the reaction type and that the temperature is optimized. Sometimes, microwave-assisted synthesis can improve yields and reduce reaction times.
-
Protecting Groups: If your piperazine moiety or other parts of the molecule have reactive functional groups, consider using appropriate protecting group strategies to prevent unwanted side reactions.
Q3: What is the most effective way to screen my compounds to get a clear picture of their selectivity?
A: A tiered approach is often the most efficient and cost-effective strategy for selectivity profiling.[6]
-
Initial High-Throughput Screen: Begin by screening your compound at a single, high concentration (e.g., 1 or 10 µM) against a large panel of kinases.[7] This will provide a broad overview of potential off-targets.
-
Dose-Response Analysis: For any kinase showing significant inhibition (e.g., >70%) in the initial screen, perform a dose-response experiment to determine the IC50 or Kd value.[6] This quantifies the potency of your compound against these off-targets.
-
Selectivity Index Calculation: Calculate a selectivity index by comparing the IC50 value for the primary target to the IC50 values for the off-targets. This provides a quantitative measure of selectivity.[7]
Q4: My compound demonstrates high selectivity in biochemical assays, but has low activity in cell-based assays. What could be the issue?
A: A discrepancy between biochemical and cellular activity is a common hurdle. Potential causes include:
-
Poor Cell Permeability: The compound may not be effectively crossing the cell membrane. Assess physicochemical properties like lipophilicity (LogP) and polar surface area (PSA).
-
High ATP Concentration in Cells: Most kinase inhibitors are ATP-competitive. The high intracellular concentration of ATP (~1-10 mM) can outcompete your inhibitor, leading to reduced apparent potency.[7]
-
Efflux by Transporters: The compound may be actively pumped out of the cell by efflux pumps like P-glycoprotein.
-
Metabolic Instability: The compound could be rapidly metabolized within the cell.
To investigate these, you can perform cell permeability assays (e.g., PAMPA), assess compound stability in liver microsomes, and use live-cell imaging techniques to observe the real-time effects of your compound on cellular signaling pathways.[7]
Experimental Workflow & Data
Improving target selectivity is an iterative process that integrates synthesis, screening, and analysis.
Caption: Iterative workflow for improving kinase inhibitor selectivity.
Quantitative Data Summary
The goal of modification is to increase the IC50 (decrease potency) for off-targets while maintaining or improving the IC50 (increasing potency) for the primary target. The table below presents hypothetical data illustrating this process.
| Compound ID | Modification | Primary Target IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | Selectivity Index (Off-Target 1 / Primary) |
| Lead-001 | (Parent Scaffold) | 15 | 45 | 250 | 3 |
| Analog-A1 | Added 6-methoxy group | 12 | 150 | 600 | 12.5 |
| Analog-A2 | Added 4-fluorophenyl on piperazine | 18 | 300 | >1000 | 16.7 |
| Analog-B1 | (Analog-A1 + A2 modifications) | 10 | >1000 | >2000 | >100 |
Data is hypothetical for illustrative purposes.
Key Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using a Binding Assay
This protocol is a generalized procedure based on the LanthaScreen® Eu Kinase Binding Assay, a common method for measuring inhibitor affinity.[8][9] This assay measures the displacement of a fluorescent tracer from the kinase's ATP pocket by a test compound.
Materials:
-
Kinase of interest (e.g., GST-tagged)
-
Europium (Eu)-labeled anti-tag antibody (e.g., anti-GST)
-
Alexa Fluor™ 647-labeled, ATP-competitive kinase tracer
-
Test compounds serially diluted in DMSO
-
Assay buffer (e.g., 1x Kinase Buffer A)
-
384-well microplates
Procedure:
-
Prepare Reagents: All reagents are typically prepared as concentrated stocks (e.g., 2X or 4X) in assay buffer.
-
Compound Addition: Add 4 µL of your serially diluted test compound to the wells of a 384-well plate. Include "no inhibitor" (DMSO only) controls.[8]
-
Kinase/Antibody Addition: Add 8 µL of the 2X Kinase/Eu-Antibody mixture to each well.
-
Tracer Addition: Add 4 µL of the 4X Tracer solution to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Plate Reading: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at ~340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm) for each well.
-
Plot the emission ratio against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic model to determine the IC50 value, which represents the concentration of inhibitor required to displace 50% of the tracer.
-
Caption: Principle of a competitive kinase binding assay.
Troubleshooting Poor Selectivity: A Decision Framework
When initial modifications do not yield the desired selectivity, a structured decision process can guide subsequent efforts. This involves analyzing the relationship between the primary target and the problematic off-targets.
References
- 1. scispace.com [scispace.com]
- 2. Identification of 4-piperazin-1-yl-quinazoline template based aryl and benzyl thioureas as potent, selective, and orally bioavailable inhibitors of platelet-derived growth factor (PDGF) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Enhancing Metabolic Stability of 4-Piperazin-1-ylquinazoline Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the metabolic instability of 4-piperazin-1-ylquinazoline derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound derivative shows high clearance in human liver microsomes. What are the likely metabolic pathways responsible?
A1: High clearance of this compound derivatives in human liver microsomes is often attributed to several key metabolic pathways:
-
Oxidation by Aldehyde Oxidase (AO): The quinazoline ring system is susceptible to oxidation by AO, a cytosolic enzyme highly expressed in the liver of humans and some other species. This can be a major clearance pathway.[1]
-
N-dealkylation of the Piperazine Ring: The piperazine moiety is prone to N-dealkylation, where the alkyl group attached to the distal nitrogen of the piperazine is removed. This is a common metabolic route for many piperazine-containing drugs.[2]
-
Cytochrome P450 (CYP) Mediated Oxidation: CYP enzymes, primarily located in the liver microsomes, can catalyze various oxidative reactions on both the quinazoline core and the piperazine ring. This can include hydroxylation, N-oxidation, and dealkylation.
Troubleshooting Steps:
-
Conduct Metabolite Identification Studies: Use techniques like high-resolution mass spectrometry (HRMS) to identify the major metabolites formed in microsomal incubations. This will pinpoint the primary sites of metabolic attack.
-
Use Aldehyde Oxidase Inhibitors: In your in vitro assays, include a known AO inhibitor (e.g., hydralazine) to assess the contribution of AO to the overall metabolism. A significant reduction in clearance in the presence of the inhibitor points towards AO-mediated metabolism.
-
Evaluate in Species with Low AO Activity: Compare the metabolic stability in human liver microsomes with microsomes from species known to have low AO activity (e.g., dog). If the compound is significantly more stable in dog liver microsomes, it further implicates AO as a key metabolic enzyme.
Q2: I've identified N-dealkylation of the piperazine ring as the main metabolic soft spot. What strategies can I employ to block this pathway?
A2: Addressing N-dealkylation of the piperazine ring is a common challenge. Here are several effective strategies:
-
Steric Hindrance: Introduce bulky substituents on the piperazine ring or on the N-alkyl group. For example, methylation at the 2 and 6 positions of the piperazine ring can sterically shield the nitrogen from metabolic enzymes.[2]
-
Bioisosteric Replacement: Replace the piperazine ring with a bioisostere that is less susceptible to N-dealkylation. Common replacements include:
-
Modification of the N-Alkyl Group: Replace the N-alkyl group with a less metabolically labile moiety. For instance, incorporating a cyclopropyl group can increase stability.
Q3: My compound is a potent inhibitor in enzymatic assays, but shows poor cellular activity. Could metabolic instability be the cause?
A3: Yes, poor cellular activity despite good enzymatic potency can often be a consequence of rapid intracellular metabolism.
Troubleshooting Steps:
-
Assess Stability in Cell Lysates or Intact Cells: In addition to liver microsomes, evaluate the stability of your compound in cell lysates or intact cells of the relevant cell line. This will provide a more direct measure of its stability in the target cellular environment.
-
Co-administration with Metabolic Inhibitors: In your cellular assays, co-administer your compound with broad-spectrum CYP inhibitors (e.g., 1-aminobenzotriazole) to see if this rescues the cellular activity. An increase in potency would suggest that intracellular metabolism is limiting the compound's efficacy.
-
Structure-Activity Relationship (SAR) Analysis: Compare the cellular activity of analogs with known differences in metabolic stability. If more stable compounds consistently show better cellular activity, it strengthens the hypothesis that metabolism is the limiting factor. For example, replacing a metabolically labile triazole with a more stable furan ring has been shown to improve cellular activity in some quinazoline series.[3]
Quantitative Data Summary
The following tables summarize metabolic stability data for selected this compound derivatives and related compounds from published studies.
Table 1: Metabolic Stability of Quinazoline Derivatives in Liver Microsomes
| Compound ID | Modification | Species | Microsomal Stability (% remaining after 30 min) | Reference |
| 14c | Terminal alcohol on side chain | Human | Extremely Poor | [3] |
| 14c | Terminal alcohol on side chain | Mouse | Extremely Poor | [3] |
| 14f | Furan replacing triazole | Human | Good | [3] |
| 14f | Furan replacing triazole | Mouse | Good | [3] |
| JJC8-091 (3b) | Piperazine | Mouse | t1/2 = Modest | [2] |
| 20a-d | Piperidine replacement | Rat | Improved | [2] |
Table 2: Inhibitory Activity and Metabolic Stability of Selected Quinazolinamine Derivatives
| Compound ID | Target Inhibition | Metabolic Stability Improvement | Reference |
| 4-5, 22-24, 27 | Dual BCRP and P-gp inhibitors | Improved compared to Ko143 | [4] |
| 33 | BCRP inhibitor | Improved compared to Ko143 | [4] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic stability of a test compound in liver microsomes.[5]
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
Phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl2) solution
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds with known metabolic fates (e.g., a high clearance compound like verapamil and a low clearance compound like warfarin)
-
Acetonitrile with an internal standard for quenching the reaction
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a master mix containing phosphate buffer, MgCl2, and liver microsomes.
-
Pre-warm the master mix at 37°C for 10 minutes.
-
-
Initiation of Reaction:
-
Add the test compound and positive controls to the pre-warmed master mix to achieve the final desired concentration (e.g., 1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling:
-
At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), aliquot a portion of the incubation mixture into a separate well of a 96-well plate containing ice-cold acetonitrile with an internal standard to stop the reaction.
-
-
Sample Processing:
-
Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS to determine the concentration of the test compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the half-life (t1/2) and intrinsic clearance (CLint) from the slope of the linear regression.
-
Visualizations
Caption: Workflow for the in vitro microsomal stability assay.
Caption: Common metabolic pathways for this compound derivatives.
Caption: Troubleshooting logic for addressing high metabolic clearance.
References
- 1. Improving metabolic stability and removing aldehyde oxidase liability in a 5-azaquinazoline series of IRAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Strategies to minimize toxicity of quinazoline-based compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the toxicity of quinazoline-based compounds during their experiments.
Frequently Asked Questions (FAQs)
Q1: My quinazoline compound shows high cytotoxicity in normal cell lines. What are the general strategies to reduce this toxicity?
A1: High cytotoxicity in normal cell lines is a common challenge. Here are several strategies to consider:
-
Structural Modification: The toxicity of quinazoline derivatives is highly dependent on the substituents on the quinazoline ring.[1] Consider modifying the substituents at positions 2, 4, 6, and 7, as these are crucial for both activity and toxicity.[2] For instance, introducing bulky groups at certain positions can reduce off-target binding.
-
Improve Selectivity: Toxicity often arises from off-target effects. Profile your compound against a panel of related kinases or other potential off-targets to understand its selectivity.[3] Strategies to improve selectivity include structure-based drug design to optimize interactions with the primary target while minimizing interactions with off-target proteins.
-
Reduce Reactive Metabolite Formation: Some quinazoline compounds can be metabolized into reactive intermediates that cause toxicity.[4] Consider co-administering your compound with metabolic inhibitors in in vitro studies to assess the role of metabolism in its toxicity. Structural modifications can also be made to block metabolic hotspots on the molecule.
-
Molecular Hybridization: Combining the quinazoline scaffold with other pharmacophores can sometimes reduce toxicity while maintaining or even enhancing the desired activity.[5]
Q2: How can I determine if the observed toxicity of my compound is due to its primary target or off-target effects?
A2: Differentiating between on-target and off-target toxicity is a critical step. Here are a few experimental approaches:
-
Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA™) to confirm that your compound is binding to its intended target in a cellular context.[3]
-
Knockout/Knockdown Models: Test your compound in cell lines where the primary target has been knocked out or its expression is knocked down. If the toxicity persists, it is likely due to off-target effects.
-
Rescue Experiments: If the primary target is an enzyme, try to rescue the cells from toxicity by adding an excess of the enzyme's product.
-
Broad Kinase Profiling: Screen your compound against a large panel of kinases to identify potential off-targets.[3] This can provide a broader understanding of your compound's selectivity profile.
Q3: What are the most common in vitro assays to evaluate the cytotoxicity of quinazoline compounds?
A3: The most commonly used in vitro cytotoxicity assays are:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]
-
SRB (Sulphorhodamine B) Assay: This assay is based on the staining of total cellular protein and provides an estimation of cell number.[6]
-
LDH (Lactate Dehydrogenase) Assay: This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is a marker of cytotoxicity.[6]
Troubleshooting Guides
Problem 1: High variability in cytotoxicity data between experiments.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a consistent number of cells are seeded in each well. Perform cell counting for each experiment and create a standardized protocol for cell seeding.
-
-
Possible Cause: Compound precipitation.
-
Solution: Check the solubility of your compound in the culture medium. Use a solvent like DMSO to prepare a concentrated stock solution and ensure the final concentration of the solvent in the medium is low (typically <0.5%) and consistent across all wells. Visually inspect the wells for any signs of precipitation.
-
-
Possible Cause: Fluctuation in incubation time.
-
Solution: Adhere to a strict incubation time for all experiments. Use a timer and process all plates consistently.
-
Problem 2: My compound is potent against the target protein in a biochemical assay but shows weak activity and high toxicity in cell-based assays.
-
Possible Cause: Poor cell permeability.
-
Solution: The compound may not be effectively entering the cells. Consider performing a cell permeability assay. Structural modifications to improve lipophilicity or introduce active transport moieties may be necessary.
-
-
Possible Cause: Rapid metabolism of the compound.
-
Solution: The compound may be quickly metabolized into an inactive or toxic form by the cells. Conduct metabolic stability assays using liver microsomes or cell lysates to investigate this possibility.
-
-
Possible Cause: Efflux by transporters.
-
Solution: The compound might be actively pumped out of the cells by efflux transporters like P-glycoprotein. Test your compound in cell lines that overexpress these transporters or use efflux pump inhibitors to see if cellular activity is restored.
-
Data Presentation
Table 1: Cytotoxicity of Quinazoline Derivatives against Various Cell Lines
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| Quinazoline Schiff base 1 | MCF-7 (Breast Cancer) | MTT | 6.246 | [6] |
| Quinazoline Schiff base 2 | MCF-7 (Breast Cancer) | MTT | 5.910 | [6] |
| Quinazolinone-1,2,3-triazole (4-Isopropyl) | MCF-7 (Breast Cancer) | MTT | 10.16 | [6] |
| Quinazoline-oxymethyltriazole 8f (48h) | MCF-7 (Breast Cancer) | MTT | 21.29 | [7] |
| Quinazoline-oxymethyltriazole 8k (72h) | MCF-7 (Breast Cancer) | MTT | 11.32 | [7] |
| Compound 8h | SKLU-1 (Lung Cancer) | MTT | 23.09 µg/mL | [8] |
| Compound 8h | MCF-7 (Breast Cancer) | MTT | 27.75 µg/mL | [8] |
| Compound 8h | HepG-2 (Liver Cancer) | MTT | 30.19 µg/mL | [8] |
| Quinazoline-oxymethyltriazole 8a (72h) | HCT-116 (Colon Cancer) | MTT | 5.33 | [7] |
| Quinazoline-oxymethyltriazole 8a (72h) | HepG2 (Liver Cancer) | MTT | 7.94 | [7] |
| All quinazoline-oxymethyltriazole derivatives | WRL-68 (Normal) | MTT | 71.32–117.13 | [7] |
Table 2: Comparative Inhibitor Selectivity
| Inhibitor | Primary Target(s) | IC50 (nM) | Off-Target Kinase | IC50 (nM) | Selectivity Notes | Reference |
| Gefitinib | EGFR | 2-37 | VEGFR2 | >10,000 | High selectivity for EGFR | [9] |
| Erlotinib | EGFR | 2 | HER2 | 230 | Dual inhibitor | [9] |
| Lapatinib | EGFR / HER2 | 10.8 / 9.8 | c-Src | 347 | Multi-kinase inhibitor | [9] |
| Novel Quinazoline 1 (NQ1) | EGFR (L858R/T790M) | 4.62 | SRC | >1000 | High selectivity for mutant EGFR | [3] |
| Novel Quinazoline 2 (NQ2) | VEGFR-2 | 60.0 | - | - | - | [10] |
| Sorafenib (Control) | VEGFR-2 | 54.0 | - | - | - | [10] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [6]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the quinazoline compounds in the culture medium. Replace the old medium with the medium containing the test compounds.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
SRB (Sulphorhodamine B) Assay [6]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After compound treatment, gently remove the medium and fix the cells by adding cold 10% trichloroacetic acid (TCA) to each well. Incubate for 1 hour at 4°C.
-
Washing: Wash the plates several times with water and allow them to air dry.
-
Staining: Add SRB solution to each well and incubate at room temperature for 15-30 minutes.
-
Washing: Quickly wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Add 10 mM Tris-base solution to each well to solubilize the bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.
Visualizations
Caption: EGFR signaling pathway inhibited by a quinazoline-based compound.
Caption: General workflow for in vitro cytotoxicity assessment.
Caption: Key strategies to minimize the toxicity of quinazoline compounds.
References
- 1. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
- 9. benchchem.com [benchchem.com]
- 10. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 4-Piperazin-1-ylquinazoline Derivatives and Other EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapeutics has been significantly shaped by the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. The quinazoline scaffold has emerged as a cornerstone in the design of these targeted agents, with several approved drugs, including gefitinib, erlotinib, and afatinib, featuring this core structure. This guide provides a comparative analysis of emerging 4-piperazin-1-ylquinazoline derivatives against these established EGFR inhibitors, supported by experimental data and detailed protocols to aid in research and development.
Introduction to EGFR and Quinazoline Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the pathogenesis of various cancers, particularly non-small cell lung cancer (NSCLC).[3] EGFR inhibitors function by blocking the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades such as the RAS/RAF/MAPK and PI3K/Akt pathways.[1][2]
The 4-anilinoquinazoline core is a privileged scaffold in the development of EGFR inhibitors due to its structural resemblance to the adenine moiety of ATP, allowing for competitive inhibition.[4] The addition of a piperazine group at the 4-position of the quinazoline ring is a common strategy to enhance potency and modulate pharmacokinetic properties. This guide focuses on the comparative efficacy of such derivatives.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro efficacy of representative this compound derivatives compared to first and second-generation EGFR inhibitors. The data, compiled from various studies, is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the target (EGFR kinase) or the proliferation of cancer cells by 50%.
Table 1: Comparative EGFR Kinase Inhibition (IC50, nM)
| Compound/Drug | EGFR (Wild-Type) | EGFR (L858R/T790M) | Reference |
| Representative this compound Derivative 1 | 0.8 | 2.7 | [5] |
| Representative this compound Derivative 2 | 46.1 | Not Reported | [5] |
| Gefitinib | 23-79 | >10,000 | [6] |
| Erlotinib | 2.6 | >10,000 | [7] |
| Afatinib | 0.5 | 10 | [6][8] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Table 2: Comparative Anti-proliferative Activity in Cancer Cell Lines (IC50, µM)
| Compound/Drug | A549 (NSCLC, EGFR wt) | H1975 (NSCLC, EGFR L858R/T790M) | PC-9 (NSCLC, EGFR ex19del) | Reference | |---|---|---|---| | Representative this compound Derivative 1 | Not Reported | Broad-spectrum activity reported | Not Reported |[5] | | Gefitinib | 17.9 | >20 | 0.015-0.05 |[8][9] | | Erlotinib | >10 | 8.8 | 0.006-0.022 |[8][10] | | Afatinib | 8.0 | 0.057 | 0.0008 |[8] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used for evaluation, the following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for assessing EGFR inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unveiling the Anticancer Potential: A Comparative Analysis of 4-Piperazin-1-ylquinazoline Derivatives Across Diverse Cancer Cell Lines
For Immediate Release
In the ongoing quest for more effective cancer therapeutics, the quinazoline scaffold has emerged as a privileged structure, with numerous derivatives demonstrating potent anticancer activity. Among these, 4-piperazin-1-ylquinazoline derivatives have shown significant promise by targeting key signaling pathways involved in tumor growth and proliferation. This guide provides a comparative analysis of the activity of various this compound derivatives against a panel of human cancer cell lines, supported by experimental data and detailed methodologies.
Comparative Anticancer Activity
The antiproliferative activity of a selection of this compound derivatives was evaluated against a variety of human cancer cell lines, including lung (A549), breast (MCF-7), colon (HCT-116), liver (HepG2), leukemia (K562), and prostate (PC-3) cancers. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound. The results, summarized in the table below, highlight the differential sensitivity of various cancer cell types to these compounds.
| Compound ID | Target/Modification | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | HepG2 (Liver) IC50 (µM) | K562 (Leukemia) IC50 (µM) | PC-3 (Prostate) IC50 (µM) |
| Compound 12 | 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine derivative | - | 6.75 ± 0.36[1] | - | - | - | - |
| Compound 14 | 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine derivative | - | 8.92 ± 0.61[1] | - | - | - | - |
| BAPPN | 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline | 9.96[2] | 3.1[2] | 23[2] | 3.3[2] | - | - |
| Compound 6c | Thiazole-Tetralin Derivative | 15.69[3] | 19.13[3] | - | 13.68[3] | - | - |
| Compound 4b | Carboxymethyl cellulose conjugate | 19.96[4] | - | 3.7[4] | - | - | 32.81[4] |
| Compound 7c | Carboxymethyl cellulose conjugate | 11.4[4] | - | 12.6[4] | - | - | 53.54[4] |
| Compound 5 | Arylpiperazine derivative | - | - | - | - | - | 1.47[5] |
| Compound 17 | Arylpiperazine derivative | - | - | - | - | - | 1.05[5] |
Note: The table presents a selection of data from various studies for comparative purposes. The absence of a value (-) indicates that the data was not available in the cited sources. The specific substitutions on the piperazine or quinazoline ring contribute to the observed differences in activity.
Experimental Protocols
The following is a detailed methodology for the MTT assay, a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined optimal density and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their effects.
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing the Science
To better understand the experimental process and the underlying biological mechanisms, the following diagrams have been generated.
Caption: Experimental workflow for determining the IC50 values of this compound derivatives.
Many this compound derivatives exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers a cascade of downstream signaling events that promote cell proliferation, survival, and migration.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound derivatives.
References
- 1. chemmethod.com [chemmethod.com]
- 2. Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Multifaceted Mechanisms of 4-Piperazin-1-ylquinazoline Derivatives: A Comparative Guide
Researchers and drug development professionals are constantly seeking novel molecular scaffolds that can be tailored to address a variety of biological targets. The 4-piperazin-1-ylquinazoline core has emerged as a versatile platform, giving rise to a diverse array of derivatives with distinct mechanisms of action. This guide provides an objective comparison of three prominent classes of these derivatives, highlighting their differential effects on key cellular pathways and providing the experimental basis for their validated mechanisms.
This comparative analysis will delve into the specific actions of three distinct derivatives of this compound, each targeting a different cellular process:
-
Inhibition of Platelet-Derived Growth Factor Receptor (PDGFR) Phosphorylation: A thiourea derivative that potently and selectively blocks the autophosphorylation of PDGFR, a key driver of cell proliferation and migration.
-
Histamine H4 Receptor Antagonism: A cis-octahydrobenzofuro[2,3-h]quinazolin-2-amine derivative that acts as a potent antagonist of the histamine H4 receptor, a critical player in inflammatory and immune responses.
-
Anti-Tubulin Activity: A series of N-phenyl-N-methylquinazolin-4-amines that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, a hallmark of many successful chemotherapeutics.
Comparative Analysis of Mechanistic Data
To facilitate a clear understanding of the distinct pharmacological profiles of these derivatives, the following table summarizes key quantitative data from validated experimental assays.
| Derivative Class | Target | Key Assay | Compound Example | Potency (IC50/Ki) |
| Thiourea Derivative | PDGFRβ | PDGFR Phosphorylation Inhibition | 4-(4-(N-phenylthiocarbamoyl)-1-piperazinyl)-6,7-dimethoxyquinazoline | ~50 nM |
| Octahydrobenzofuro-quinazoline | Histamine H4 Receptor | Radioligand Binding Assay | cis-4-(Piperazin-1-yl)-5,6,7a,8,9,10,11,11a-octahydrobenzofuro[2,3-h]quinazolin-2-amine | Ki = 5.8 nM (human) |
| N-phenyl-N-methyl-quinazoline | Tubulin | In vitro Tubulin Polymerization | N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amine | GI50 = 29-147 nM (cancer cell lines) |
Delving into the Signaling Pathways
The diverse mechanisms of action of these this compound derivatives are best understood by examining their impact on distinct cellular signaling pathways.
PDGFR Signaling Inhibition by a Thiourea Derivative.
Histamine H4 Receptor Antagonism.
Anti-Tubulin Activity and Cell Cycle Arrest.
Experimental Protocols for Mechanism Validation
The validation of these distinct mechanisms of action relies on a suite of specific and robust experimental protocols. Below are detailed methodologies for the key assays cited.
PDGFR Phosphorylation Inhibition Assay (LanthaScreen® Kinase Assay)
This assay quantifies the ability of a compound to inhibit the autophosphorylation of the PDGFRβ kinase domain.
Experimental Workflow:
PDGFR Phosphorylation Assay Workflow.
Methodology:
-
Reagent Preparation: Prepare solutions of recombinant human PDGFRβ kinase, a fluorescein-labeled poly-GT substrate, ATP, and the test compound at various concentrations in a suitable kinase reaction buffer.
-
Kinase Reaction: In a 384-well plate, combine the PDGFRβ enzyme, the test compound, and the substrate. Initiate the reaction by adding ATP. Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and Detection: Stop the kinase reaction by adding a solution of EDTA. Subsequently, add a terbium-labeled anti-phosphotyrosine antibody. Incubate for another 30-60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.
-
Signal Measurement: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal using a plate reader. The ratio of the acceptor (fluorescein) to donor (terbium) emission is proportional to the extent of substrate phosphorylation.
-
Data Analysis: Calculate the percent inhibition of PDGFRβ phosphorylation at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Histamine H4 Receptor Binding Assay (Radioligand Competition Assay)
This assay determines the affinity of a test compound for the histamine H4 receptor by measuring its ability to displace a known radiolabeled ligand.
Experimental Workflow:
Histamine H4 Receptor Binding Assay Workflow.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human histamine H4 receptor.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled H4 receptor ligand (e.g., [3H]histamine) and varying concentrations of the test compound.
-
Separation of Bound and Free Ligand: After incubation to reach equilibrium, rapidly filter the reaction mixture through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
In Vitro Tubulin Polymerization Assay (Turbidity Measurement)
This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules by monitoring the change in turbidity of the solution.
Experimental Workflow:
In Vitro Tubulin Polymerization Assay Workflow.
Methodology:
-
Reagent Preparation: Prepare a solution of purified tubulin in a polymerization buffer containing GTP.
-
Assay Setup: In a temperature-controlled spectrophotometer cuvette or a 96-well plate, add the tubulin solution and the test compound at various concentrations.
-
Initiation of Polymerization: Initiate microtubule assembly by raising the temperature to 37°C.
-
Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time. The change in optical density is proportional to the mass of the microtubules formed.
-
Data Analysis: Compare the rate and extent of tubulin polymerization in the presence of the test compound to a vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Conclusion
The this compound scaffold demonstrates remarkable versatility, serving as a foundation for the development of potent and selective modulators of diverse biological targets. The comparative analysis presented here underscores the profound impact of chemical modifications to this core structure on the resulting mechanism of action. By understanding the distinct signaling pathways affected and the experimental methodologies used for their validation, researchers can better leverage this privileged scaffold in the design and development of novel therapeutics for a wide range of diseases, from cancer to inflammatory disorders.
A Head-to-Head Comparison of Gefitinib and a Novel 4-Piperazin-1-ylquinazoline Derivative in EGFR Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the well-established Epidermal Growth Factor Receptor (EGFR) inhibitor, Gefitinib, and a promising novel compound from the 4-piperazin-1-ylquinazoline class, referred to as Compound 6d. This document is intended to serve as a resource for researchers in oncology and drug development, offering insights into the therapeutic potential and preclinical performance of these two compounds.
Introduction
Gefitinib (Iressa®) is a first-generation EGFR tyrosine kinase inhibitor (TKI) that has been a cornerstone in the treatment of non-small cell lung cancer (NSCLC) patients with activating EGFR mutations.[1][2] It functions by competitively binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting receptor autophosphorylation and downstream signaling pathways that promote tumor growth and survival.[1][3][4] The this compound scaffold has emerged as a promising pharmacophore in the development of novel kinase inhibitors.[5] This guide focuses on a specific derivative from this class, Compound 6d, a quinazolin-4(3H)-one derivative, which has demonstrated potent EGFR inhibitory activity.
Chemical Structures
The chemical structures of Gefitinib and Compound 6d are presented below. Both share a quinazoline core, but differ in their substitution patterns, which influences their binding modes and pharmacological properties.
Gefitinib: N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine[6]
Compound 6d: N'-(4–(4-chlorophenoxy)benzylidene)-2-((3–(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetohydrazide[5]
Mechanism of Action: Targeting the EGFR Signaling Pathway
Both Gefitinib and Compound 6d exert their anticancer effects by inhibiting the tyrosine kinase activity of EGFR.[1][5] EGFR is a transmembrane receptor that, upon activation by ligands such as epidermal growth factor (EGF), triggers a cascade of intracellular signaling events. These pathways, principally the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, are crucial for regulating cell proliferation, survival, and differentiation.[4][7][8] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth. By blocking the kinase activity of EGFR, these inhibitors effectively shut down these oncogenic signals.
Figure 1: Simplified EGFR Signaling Pathway and Point of Inhibition.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for Gefitinib and Compound 6d. It is important to note that the data for these two compounds are derived from separate studies and not from a direct head-to-head comparison.
Table 1: In Vitro EGFR Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| Gefitinib | EGFR (Wild-Type) | 33 | - | - |
| Compound 6d | EGFR (Wild-Type) | 69 | Erlotinib | 45 |
Data for Gefitinib from[9]. Data for Compound 6d from[5].
Table 2: In Vitro Anti-proliferative Activity (IC50 Values)
| Cell Line | Cancer Type | EGFR Status | Gefitinib IC50 (nM) | Compound 6d GI50 (µM) |
| HCC827 | NSCLC | Exon 19 deletion | 15 | Not Reported |
| PC-9 | NSCLC | Exon 19 deletion | 77.26 | Not Reported |
| H3255 | NSCLC | L858R mutation | 3 | Not Reported |
| A549 | NSCLC | Wild-Type | 19,910 | Not Reported |
| NCI-H1975 | NSCLC | L858R + T790M | 21,461 | Not Reported |
| NCI-H460 | NSCLC | Wild-Type | Not Reported | 0.789 |
Gefitinib IC50 data compiled from multiple sources.[10][11] Compound 6d GI50 data from[5]. Note: IC50 and GI50 (50% growth inhibition) are similar but not identical measures of potency.
In Vivo Efficacy
Gefitinib
Gefitinib has demonstrated anti-tumor activity in various xenograft models.[2][12] In a study using H358 (wild-type EGFR) NSCLC xenografts in nude mice, oral administration of gefitinib at 150 mg/kg/day resulted in a moderate tumor growth inhibition of 28.0% ± 1.4% after 21 days.[13] In a cisplatin-resistant H358R xenograft model, the same dose of gefitinib showed a more significant tumor growth inhibition of 52.7% ± 3.1%.[2][14]
Compound 6d
As of the latest available data, in vivo efficacy studies for Compound 6d have not been reported in the reviewed literature.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the presented data.
EGFR Kinase Inhibition Assay (In Vitro)
This protocol outlines a method to determine the in vitro inhibitory activity of a test compound against EGFR tyrosine kinase.
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., Gefitinib, Compound 6d) in a suitable solvent like DMSO, and then dilute further in a kinase buffer.
-
Reaction Setup: In a 384-well plate, add the diluted compound solution or vehicle control. Add a solution containing the recombinant human EGFR kinase domain.
-
Initiation: Start the kinase reaction by adding a solution containing a peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP. The final ATP concentration should be near its Km for EGFR.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a suitable detection kit (e.g., ADP-Glo™ Kinase Assay). The luminescent or fluorescent signal is proportional to the kinase activity.
-
Data Analysis: Plot the kinase activity against the compound concentration to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of a compound on the viability of cancer cell lines.[1][6]
-
Cell Seeding: Seed cancer cells (e.g., A549, HCC827) in a 96-well plate at a density of 2,500-5,000 cells/well and allow them to adhere overnight.[1]
-
Compound Treatment: Prepare serial dilutions of the test compound in a complete culture medium. Replace the overnight culture medium with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[1]
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of EGFR Signaling
This protocol describes how to assess the effect of an inhibitor on the phosphorylation status of EGFR and its downstream targets.[1][15]
-
Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Treat the cells with the test compound at various concentrations for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Sample Preparation and SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., phospho-EGFR, total EGFR, phospho-ERK, total ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Figure 2: Generalized Experimental Workflow for EGFR Inhibitor Evaluation.
Conclusion
This guide provides a comparative overview of Gefitinib and a novel this compound derivative, Compound 6d. While both compounds target the EGFR kinase, they exhibit distinct chemical structures and, based on the available data, different potencies. Gefitinib is a well-characterized drug with extensive preclinical and clinical data. Compound 6d represents a promising scaffold for the development of new EGFR inhibitors, demonstrating potent in vitro activity. However, further studies, including direct head-to-head comparisons with established drugs like Gefitinib and comprehensive in vivo evaluation, are necessary to fully elucidate its therapeutic potential. The provided experimental protocols and diagrams serve as a foundational resource for researchers aiming to conduct such comparative studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. ClinPGx [clinpgx.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Leveraging Acquired EGFR-TKI-Resistant Models to Identify MUC16 as a Therapeutic Vulnerability in Lung Adenocarcinoma [mdpi.com]
- 12. Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells - Li - Translational Cancer Research [tcr.amegroups.org]
- 15. benchchem.com [benchchem.com]
Benchmarking 4-Piperazin-1-ylquinazoline Against Novel Kinase Inhibitors in the PI3K/Akt/mTOR Pathway
A Comparative Guide for Researchers and Drug Development Professionals
The 4-piperazin-1-ylquinazoline scaffold has emerged as a privileged structure in the development of kinase inhibitors, demonstrating significant potential in targeting key signaling pathways implicated in cancer. This guide provides an objective, data-driven benchmark of a representative this compound-based inhibitor against a selection of novel, clinically relevant kinase inhibitors targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many human cancers.
This comparison focuses on key performance metrics, including biochemical potency against PI3K isoforms and mTOR, and antiproliferative activity in cancer cell lines. Detailed experimental protocols for the cited assays are provided to ensure reproducibility and facilitate further research.
Comparative Performance Analysis
The following tables summarize the biochemical and cellular activities of a representative this compound-based PI3K inhibitor against three novel inhibitors: Gedatolisib (a dual PI3K/mTOR inhibitor), Copanlisib (a pan-Class I PI3K inhibitor), and Alpelisib (a PI3Kα-selective inhibitor).
Table 1: Biochemical Inhibitory Activity (IC50, nM)
| Compound | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ | mTOR |
| This compound Derivative (Compound 9u) | 201[1] | >10,000[1] | 750[1] | >10,000[1] | - |
| Gedatolisib (PF-05212384) | 0.4[2][3][4][5] | 6[2][6] | 5.4[3][5] | 8[2][6] | 1.6[3][5] |
| Copanlisib (BAY 80-6946) | 0.5[7][8] | 3.7[7][8] | 6.4[7][8] | 0.7[7][8] | - |
| Alpelisib (BYL719) | 5[9] | 1200[9] | 250[9] | 290[9] | - |
Table 2: Antiproliferative Activity in Breast Cancer Cell Lines (IC50, µM)
| Compound | MCF-7 (PIK3CA mutant) | T47D (PIK3CA mutant) |
| This compound Derivative (Compound 9u) | 7[1] | - |
| Gedatolisib (PF-05212384) | <0.04[10] | <0.04[10] |
| Copanlisib (BAY 80-6946) | 0.019 (mean for PIK3CA mutant lines)[7] | - |
| Alpelisib (BYL719) | 0.225[11] | 3.055[11] |
Signaling Pathways and Experimental Workflows
To provide a clear visual representation of the biological context and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standard procedures and those cited in the referenced literature.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Materials:
-
Recombinant PI3K isoforms (α, β, γ, δ) and mTOR
-
Lipid substrate (e.g., PIP2)
-
ATP
-
Test compounds (this compound derivative and novel inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader with luminescence detection capabilities
-
-
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in the assay buffer to achieve the desired final concentrations.
-
Kinase Reaction:
-
In a 384-well plate, add 0.5 µL of the diluted test compound or DMSO (vehicle control) to each well.
-
Add 4 µL of the respective kinase and lipid substrate mixture in kinase reaction buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA).
-
Initiate the kinase reaction by adding 0.5 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[12]
-
Incubate for 40 minutes at room temperature.[12]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[12]
-
Incubate for 30-60 minutes at room temperature.[12]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
-
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Materials:
-
Breast cancer cell lines (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[13]
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the MTT to purple formazan crystals.[14]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the absorbance values to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
-
Western Blot Analysis of PI3K/Akt/mTOR Pathway
This technique is used to detect and quantify the phosphorylation status of key proteins in the signaling pathway, providing insight into the mechanism of action of the inhibitors.
-
Materials:
-
Cancer cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-Akt (Ser473), rabbit anti-Akt, rabbit anti-phospho-S6K (Thr389), rabbit anti-S6K)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
-
-
Protocol:
-
Cell Treatment and Lysis: Treat cells with the inhibitors for a specified time (e.g., 4 hours).[5] Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., diluted 1:1000 in blocking buffer) overnight at 4°C.[15]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., diluted 1:2000 in blocking buffer) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
-
References
- 1. 6-Aryl substituted 4-(4-cyanomethyl) phenylamino quinazolines as a new class of isoform-selective PI3K-alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the PI3K/mTOR Pathway in Breast Cancer to Enhance Response to Immune Checkpoint Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. First-In-Human Study of PF-05212384 (PKI-587), a Small-Molecule, Intravenous, Dual Inhibitor of PI3K and mTOR In Patients With Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase II Study of Copanlisib in Patients With Tumors With PIK3CA Mutations: Results From the NCI-MATCH ECOG-ACRIN Trial (EAY131) Subprotocol Z1F - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gedatolisib shows superior potency and efficacy versus single-node PI3K/AKT/mTOR inhibitors in breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Effects of BYL-719 (alpelisib) on human breast cancer stem cells to overcome drug resistance in human breast cancer [frontiersin.org]
- 12. ulab360.com [ulab360.com]
- 13. clyte.tech [clyte.tech]
- 14. atcc.org [atcc.org]
- 15. ccrod.cancer.gov [ccrod.cancer.gov]
In Vivo Efficacy of 4-Piperazin-1-yl-Quinazoline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in the development of targeted anticancer therapies, with numerous derivatives demonstrating potent in vivo activity. Among these, compounds featuring a 4-piperazin-1-yl substitution have emerged as a promising class of inhibitors targeting key signaling pathways involved in tumor growth and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways. This guide provides a comparative analysis of the in vivo efficacy of selected 4-piperazin-1-yl-quinazoline derivatives based on available preclinical data.
Comparative In Vivo Efficacy
The following table summarizes the in vivo antitumor activity of representative 4-piperazin-1-yl-quinazoline derivatives from various preclinical studies. It is important to note that the experimental conditions, including the cancer cell lines, animal models, and dosing regimens, vary between studies, which should be taken into consideration when comparing the efficacy of these compounds.
| Compound ID | Target(s) | In Vivo Model | Dosage and Administration | Key Efficacy Endpoint | Reference |
| Compound 7a | Tubulin | Human hepatocellular carcinoma (HepG2) xenograft in nude mice | 20 mg/kg, intraperitoneally | Significantly inhibited tumor growth without causing significant loss of body weight. | [1] |
| Compound 11d | VEGFR-2 | Not explicitly stated, but tested on HUVECs and HepG-2 cells in vitro | Not explicitly stated for in vivo model | Potent inhibitory activity against VEGFR2 with an IC50 of 5.49 μM (in vitro). | [2] |
| Compound 28 | PI3Kα | Murine tumor model | 25 mg/kg | Demonstrated good tumor growth inhibition (62%). |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are representative protocols for key experiments cited in the evaluation of 4-piperazin-1-yl-quinazoline derivatives.
Human Tumor Xenograft Model
This protocol outlines the general procedure for evaluating the antitumor activity of a test compound in a subcutaneous xenograft model using a human cancer cell line.
| Step | Procedure | Details |
| 1. Cell Culture | Propagation of Cancer Cells | Human cancer cell lines (e.g., HepG2) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[3][4] |
| 2. Animal Model | Acclimatization of Mice | Immunocompromised mice (e.g., BALB/c nude mice), typically 4-6 weeks old, are used. Animals are allowed to acclimatize for at least one week before the experiment. |
| 3. Tumor Implantation | Subcutaneous Injection of Cancer Cells | A suspension of cancer cells (e.g., 5 x 10^6 cells in 100-200 µL of PBS or media) is injected subcutaneously into the flank of each mouse.[3] |
| 4. Tumor Growth Monitoring | Measurement of Tumor Volume | Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor dimensions (length and width) are measured with calipers, and tumor volume is calculated using the formula: Volume = (Width² x Length) / 2. |
| 5. Treatment | Administration of Test Compounds | Once tumors reach the desired size, mice are randomized into control and treatment groups. The test compound is administered at a specified dose and schedule (e.g., daily intraperitoneal injection). A vehicle control group receives the solvent used to dissolve the compound. |
| 6. Efficacy Evaluation | Assessment of Tumor Growth Inhibition | Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups. |
| 7. Endpoint | Euthanasia and Tissue Collection | At the end of the study (e.g., after a predetermined number of days or when tumors reach a maximum allowed size), mice are euthanized, and tumors may be excised for further analysis. |
Signaling Pathways and Experimental Workflow
Visual representations of the targeted signaling pathways and the experimental process can aid in understanding the mechanism of action and the study design.
Caption: EGFR Signaling Pathway and Inhibition.
Caption: VEGFR-2 Signaling Pathway and Inhibition.
Caption: In Vivo Efficacy Experimental Workflow.
References
- 1. Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
Quantitative Structure-Activity Relationship (QSAR) Analysis of Quinazoline Analogues: A Comparative Guide
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] In the realm of oncology, several quinazoline-based drugs, such as gefitinib, erlotinib, and afatinib, have been approved for cancer therapy, primarily by targeting tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[4][5][6] The development of potent and selective quinazoline analogues is heavily reliant on understanding the relationship between their chemical structure and biological activity. Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational technique that facilitates this understanding, accelerating the drug discovery process by predicting the activity of novel compounds.[7][8]
This guide provides a comparative overview of various QSAR studies performed on quinazoline analogues, presenting key statistical data, experimental methodologies, and visual representations of workflows and biological pathways to aid researchers in the design of next-generation therapeutic agents.
Comparative Analysis of QSAR Models
QSAR studies on quinazoline derivatives predominantly employ 2D and 3D methodologies to correlate molecular descriptors with biological activity. 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used to analyze the steric, electrostatic, and other physicochemical fields of molecules in three-dimensional space.[8] These models provide intuitive contour maps that guide structural modifications to enhance potency.
The statistical robustness of a QSAR model is critical for its predictive power. Key parameters include the squared correlation coefficient (r²), which measures the goodness of fit for the training set, and the leave-one-out cross-validated correlation coefficient (q² or Q²), which assesses the internal predictive ability. External validation, reported as the predicted correlation coefficient (r²pred), evaluates the model's ability to predict the activity of an external test set of compounds not used in model generation.[8][9]
Table 1: Summary of Representative QSAR Studies on Quinazoline Analogues
| Quinazoline Series | Biological Target / Activity | QSAR Model(s) | Key Statistical Parameters | Reference |
| Quinazolin-4(3H)-ones | EGFR Inhibition (Anticancer) | CoMFA | q² = 0.570, r² = 0.855, r²pred = 0.657 | [8] |
| CoMSIA | q² = 0.599, r² = 0.895, r²pred = 0.681 | [8] | ||
| Anilinoquinazolines | c-Src Kinase Inhibition | CoMFA | q² = 0.590, r² = 0.855 | [10] |
| CoMSIA | q² = 0.538, r² = 0.748 | [10] | ||
| General Quinazolines | Osteosarcoma (Anticancer) | CoMSIA | q² = 0.630, r² = 0.987 | [11][12] |
| 4(3H)-quinazolones | Tyrosine Kinase Inhibition | MLR | Multiple models developed with various descriptors | [13] |
| General Quinazolines | Cytotoxicity vs. MCF-7 cells | GA-PLS | Selected as the best model based on descriptor analysis | [1][7] |
Table 2: Selected Quinazoline Analogues and their Experimental Anticancer Activities
| Compound ID/Series | Target/Cell Line | Reported Activity (IC₅₀) | Reference |
| Compound 23 | EGFR Kinase | 5 nM | [4] |
| Compound 46 | VEGFR-2 Kinase | 5.4 nM | [4] |
| Compound 47 | EGFR Kinase | 12 nM | [4] |
| Compound 14 | MCF-7 (Breast Cancer) | 0.350 µM | [14] |
| Compound 18 | A549 (Lung Cancer) | 540 nM | [14] |
| Compound 18 | MGC-803 (Gastric Cancer) | 0.85 µM | [15] |
| Compound 106 | Cdk4 Inhibition | 0.47 µM | [16] |
Experimental Protocols
The biological data used to build QSAR models are generated through standardized in vitro assays. Below are generalized protocols for two of the most common experiments performed for quinazoline analogues.
1. In Vitro Cytotoxicity Assessment using MTT Assay
This assay is widely used to measure the antiproliferative activity of compounds on cancer cell lines.[6][17]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media (e.g., MEM or DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.[17]
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The synthesized quinazoline derivatives are dissolved in DMSO to create stock solutions. These are then diluted to various concentrations in the culture medium and added to the cells. A control group receives medium with DMSO only.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan precipitate.
-
Solubilization and Measurement: The medium is removed, and DMSO is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
2. Kinase Inhibition Assay (e.g., EGFR Tyrosine Kinase)
This assay determines the direct inhibitory effect of compounds on a specific enzyme target.
-
Reagents and Materials: Recombinant human EGFR kinase, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), ATP (adenosine triphosphate), and a detection system (e.g., ADP-Glo™ Kinase Assay) are required.
-
Assay Procedure:
-
The kinase reaction is set up in a 96-well plate. The quinazoline inhibitor, diluted to various concentrations, is pre-incubated with the EGFR enzyme in a reaction buffer.
-
The reaction is initiated by adding a mixture of the peptide substrate and ATP.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
A reagent is added to stop the enzymatic reaction and deplete the remaining ATP.
-
A detection reagent is then added to convert the ADP generated by the kinase reaction into a luminescent signal.
-
-
Data Analysis: The luminescence is measured with a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC₅₀ value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Visualizing QSAR Workflows and Biological Pathways
Diagrams are essential for conceptualizing the complex processes in QSAR and drug discovery.
References
- 1. Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CoMFA, CoMSIA, HQSAR and Molecular Docking Analysis of Ionone-based Chalcone Derivatives as Antiprostate Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. 3D,2D-QSAR study and docking of novel quinazolines as potential target drugs for osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative structure-activity relationship analysis of 4(3H)-quinazolone derivatives as tyrosine kinase inhibitors by multiple linear regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. wjpmr.com [wjpmr.com]
Assessing the Selectivity Profile of 4-Piperazin-1-ylquinazoline Against Other Kinases: A Comparative Guide
For researchers and professionals in drug development, understanding the selectivity of a kinase inhibitor is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of the kinase selectivity profile of compounds based on the 4-piperazin-1-ylquinazoline scaffold. Due to the limited availability of comprehensive screening data for the unsubstituted parent compound, this guide focuses on the selectivity of its closely related derivatives, offering valuable insights into the therapeutic potential and target landscape of this chemical series.
Comparative Kinase Inhibition Profile
The this compound scaffold is a versatile template that has been explored for the development of inhibitors targeting various kinase families. The inhibitory activity of derivatives often varies based on the specific substitutions on the quinazoline and piperazine rings. Below is a summary of the reported kinase inhibition data for representative compounds derived from this scaffold.
| Compound Class | Target Kinase | IC50 (nM) | Reference Compound(s) |
| 4-Piperazinylquinazoline Analog (CT53518) | Flt-3 | 50-200 | - |
| βPDGFR | 50-200 | - | |
| c-Kit | 50-200 | - | |
| CSF-1R | >750-3000 | - | |
| Quinazoline-Isatin Hybrid (Compound 6c) | VEGFR-2 | 76 | Sunitinib |
| EGFR | 83 | Sunitinib | |
| HER2 | 138 | Sunitinib | |
| CDK2 | 183 | Sunitinib | |
| Quinazolin-4(3H)-one Derivatives (2i/3i) | HER2 | 79 - 128 | Lapatinib |
| EGFR | 97 - 181 | Erlotinib | |
| CDK2 | 173 - 177 | Imatinib | |
| VEGFR-2 | >247 | Sorafenib |
Note: IC50 values are sourced from multiple studies and assay conditions may vary. The data presented is for substituted derivatives of this compound and may not be representative of the parent compound.
Experimental Protocols
The determination of a compound's kinase selectivity profile is achieved through robust and standardized in vitro kinase assays. Below are detailed methodologies representative of those used to generate the data for quinazoline-based kinase inhibitors.
Protocol 1: In Vitro Radiometric Kinase Assay (e.g., HotSpot™ Assay)
This method is a gold standard for quantifying the inhibitory activity of a compound against a purified kinase by measuring the incorporation of a radiolabeled phosphate from ATP into a substrate.
1. Materials:
- Purified recombinant kinase
- Kinase-specific substrate (peptide or protein)
- [γ-³³P]-ATP
- Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO)
- Test compound (this compound derivative) dissolved in DMSO
- P81 phosphocellulose paper
- 0.75% Phosphoric acid wash buffer
- Scintillation counter
2. Procedure:
- Compound Preparation: A serial dilution of the test compound is prepared in DMSO.
- Reaction Setup: The kinase, substrate, and test compound are mixed in the kinase reaction buffer in a 96-well plate. A control reaction with DMSO instead of the test compound is included.
- Reaction Initiation: The kinase reaction is initiated by the addition of [γ-³³P]-ATP.
- Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for substrate phosphorylation.
- Reaction Termination: The reaction is stopped by spotting the reaction mixture onto P81 phosphocellulose paper.
- Washing: The P81 paper is washed multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]-ATP.
- Detection: The amount of incorporated radiolabel in the substrate, which is bound to the P81 paper, is quantified using a scintillation counter.
- Data Analysis: The percentage of kinase inhibition is calculated relative to the DMSO control. IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
Protocol 2: Cell-Based Kinase Phosphorylation Assay (ELISA)
This assay measures the ability of a compound to inhibit the phosphorylation of a specific kinase substrate within a cellular context.
1. Materials:
- Cell line expressing the target kinase and its substrate
- Cell culture medium and reagents
- Test compound (this compound derivative)
- Lysis buffer (e.g., containing protease and phosphatase inhibitors)
- ELISA plate pre-coated with a capture antibody for the substrate
- Phospho-specific detection antibody for the substrate
- HRP-conjugated secondary antibody
- TMB substrate
- Stop solution (e.g., 1M H₂SO₄)
- Plate reader
2. Procedure:
- Cell Culture and Treatment: Cells are seeded in a 96-well plate and treated with a serial dilution of the test compound for a specified time.
- Cell Lysis: The cells are washed and then lysed to release the cellular proteins.
- ELISA:
- The cell lysates are added to the pre-coated ELISA plate, allowing the substrate to be captured by the antibody.
- The plate is washed, and the phospho-specific detection antibody is added to bind to the phosphorylated substrate.
- After another wash, the HRP-conjugated secondary antibody is added to bind to the detection antibody.
- The plate is washed again, and the TMB substrate is added. The HRP enzyme catalyzes the conversion of TMB to a colored product.
- Detection: The reaction is stopped with a stop solution, and the absorbance is measured at 450 nm using a plate reader.
- Data Analysis: The percentage of inhibition of substrate phosphorylation is calculated relative to the vehicle-treated control. EC50 values are determined from the dose-response curve.
Visualizing Experimental and Signaling Pathways
To better understand the experimental workflow and the biological context of the targeted kinases, the following diagrams are provided.
A Comparative Guide to Docking Studies of 4(3H)-Quinazolinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 4(3H)-quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its wide array of pharmacological activities.[1] Derivatives of this heterocyclic motif have been extensively investigated as potential therapeutic agents for a multitude of diseases. A critical tool in this exploration is molecular docking, a computational method that predicts the binding interactions between these derivatives and their biological protein targets.[1] This guide offers an objective comparison of docking studies involving 4(3H)-quinazolinone derivatives, supported by experimental data, to illuminate their therapeutic potential across various target classes.
Docking Studies Against Anticancer Targets
Quinazolinone derivatives have demonstrated considerable promise as anticancer agents by targeting a variety of proteins implicated in cancer cell proliferation, survival, and signaling.[1] Molecular docking has been instrumental in elucidating their mechanisms of action and in optimizing their structures for improved efficacy.[1] Key protein targets include receptor tyrosine kinases such as EGFR, VEGFR, and HER2, as well as other vital enzymes like dihydrofolate reductase (DHFR) and phosphoinositide 3-kinase (PI3K).[1]
Research has shown that specific chemical modifications to the quinazolinone core can result in potent and selective inhibition of these targets. For instance, certain 6-iodo-2-methylquinazolin-4-(3H)-one derivatives show a strong correlation between their cytotoxic activity and their binding affinity to DHFR.[1] Other derivatives have been identified as powerful inhibitors of multiple tyrosine kinases, functioning as either ATP-competitive (Type-I) or non-competitive (Type-II) inhibitors, depending on the specific kinase.[1][2]
Table 1: Docking and Experimental Data for 4(3H)-Quinazolinone Derivatives Against Anticancer Targets
| Compound/Derivative Series | Target Protein | PDB ID | Docking Score / Binding Energy (kcal/mol) | Key Interacting Residues | Experimental Data (IC50/MIC) | Reference |
| 6-iodo-2-methylquinazolin-4-(3H)-one derivatives | DHFR | - | Good correlation with experimental activity | - | 3d: 10 µM (HeLa) | [3] |
| Chalcone-quinazolinone hybrids | PI3K | 2WXQ | MolDock Score: -168.08 | Val882, Lys833 | 1.21 µM (MCF-7) | [1] |
| Quinazolin-4(3H)-one hydrazide triazole derivatives | EGFR | - | - | - | 5f: 3.34 µM (MDA-MB-231), 6.37 µM (HepG2) | [4] |
| S-Alkylated quinazolin-4(3H)-ones | EGFR/VEGFR-2 | - | - | - | 4: 0.049 µM (EGFR), 11: (VEGFR-2) | [5] |
| Quinazolin-4(3H)-one derivatives | CDK2 | - | - | - | 2i: 0.173 µM, 3i: 0.177 µM | [2] |
| Quinazolin-4(3H)-one derivatives | HER2 | - | - | - | Potent inhibition observed | [2] |
| Novel Quinazolin-4(3H)-one derivatives | Phosphodiesterase B1 (PDEB1) | - | -11.909 | - | 2: 23.94 µM (L. major) | [6] |
| Designed Quinazolin-4(3H)-one analogs | EGFR | - | -171.379 to -179.138 | - | Predicted pIC50: 5.62 to 6.03 | [7] |
Docking Studies Against Antimicrobial Targets
The emergence of antibiotic resistance has created an urgent need for the discovery of new antimicrobial agents. 4(3H)-Quinazolinone derivatives have been explored as potential antibacterial and antifungal compounds, with docking studies playing a crucial role in their development.[1] A key bacterial target is DNA gyrase, an enzyme essential for bacterial DNA replication.[1] Docking simulations have revealed that quinazolinone Schiff base derivatives can occupy the chlorobiocin binding site of DNA gyrase, where they interact with key residues like Asn46 and display favorable binding energies.[1]
Table 2: Docking and Experimental Data for 4(3H)-Quinazolinone Derivatives Against Antimicrobial Targets
| Compound/Derivative Series | Target Protein | PDB ID | Docking Score / Binding Energy (kcal/mol) | Key Interacting Residues | Experimental Data (MIC) | Reference |
| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a) | Bacterial Target | - | - | Arg197, Ser116, Ala92 | 25.6 µg/mL (S. aureus), 24.3 µg/mL (B. subtilis), 30.1 µg/mL (P. aeruginosa), 25.1 µg/mL (E. coli) | [8][9] |
| Quinazolinone Schiff base derivatives | DNA gyrase | - | Favorable binding energies | Asn46 | - | [1] |
Docking Studies Against Central Nervous System (CNS) Targets
The versatility of the quinazolinone scaffold is also evident in its application to targets within the central nervous system. Derivatives have been designed as potential antiepileptic agents that target the GABAa receptor.[1] In one study, a series of twenty derivatives all demonstrated higher binding scores than the standard drug Diazepam, suggesting a potentially stronger interaction with the receptor.[1][10] The derivative Q-18, in particular, exhibited the highest binding energy with a docking score of -9.3 kcal/mol.[10]
Table 3: Docking and Experimental Data for 4(3H)-Quinazolinone Derivatives Against CNS Targets
| Compound/Derivative Series | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Standard Drug Comparison | Reference |
| 3-disubstituted-4-3(H)-quinazolinones | GABAa Receptor | - | -7.1 to -9.3 | - | All derivatives showed higher docking scores than Diazepam. | [10] |
| Derivative Q-18 | GABAa Receptor | - | -9.3 | - | Highest binding energy in the series. | [10] |
Experimental Protocols
A standardized methodology is crucial for reproducible and comparable docking studies. The following outlines a typical workflow for the molecular docking of 4(3H)-quinazolinone derivatives.
Protein and Ligand Preparation
-
Protein Structure : The three-dimensional crystal structures of target proteins are typically obtained from the Protein Data Bank (PDB).[1] Before docking, these structures are prepared by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning appropriate charges.[1]
-
Ligand Structure : The 2D structures of the 4(3H)-quinazolinone derivatives are drawn using chemical drawing software and subsequently converted to 3D structures.[1] Energy minimization is then performed using force fields like MMFF94 to achieve stable conformations.[1]
Molecular Docking Simulation
-
Software : Commonly utilized software for docking simulations includes AutoDock, AutoDock Vina, and Molegro Virtual Docker (MVD).[1][11]
-
Grid Box Definition : A grid box is defined around the active site of the target protein to delineate the search space for the ligand.[1]
-
Docking Algorithm : The chosen software employs a specific algorithm to explore various conformations and orientations of the ligand within the defined grid box, calculating the binding energy for each pose.
-
Pose Selection and Analysis : The resulting poses are ranked based on their docking scores or binding energies. The pose with the lowest binding energy is typically considered the most favorable and is selected for further analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, with the protein's active site residues.
Visualizations
Caption: Molecular Docking Workflow for 4(3H)-Quinazolinone Derivatives.
Caption: Inhibition of Cancer Signaling Pathways by 4(3H)-Quinazolinone Derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. S -Alkylated quinazolin-4(3 H )-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04828H [pubs.rsc.org]
- 6. Design, Synthesis, and Evaluation of Novel Quinazolin-4(3H)-One Derivatives: Anti-Leishmanial Activity, Selectivity, and Molecular Docking Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsdronline.com [ijpsdronline.com]
- 11. researchgate.net [researchgate.net]
Validation of 4-piperazin-1-ylquinazoline Derivatives as Therapeutic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous approved and investigational therapeutic agents. The incorporation of a piperazine ring at the 4-position of the quinazoline nucleus has given rise to a class of compounds with significant pharmacological activities, particularly in the realm of oncology. This guide provides a comparative analysis of 4-piperazin-1-ylquinazoline derivatives, summarizing their performance against various disease targets and comparing them with established alternative therapies. The information is supported by experimental data from preclinical studies to aid researchers in their drug discovery and development endeavors.
Comparative Analysis of In Vitro Anticancer Activity
Derivatives of this compound have demonstrated potent cytotoxic effects against a range of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative compounds from this class against various cancer cell lines, alongside established chemotherapeutic agents for comparison.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference Drug | Cancer Cell Line | IC50 (µM) |
| Quinazoline-based | Compound 8a (a quinazoline-oxymethyltriazole derivative) | HCT-116 (Colon) | 5.33 (72h) | Doxorubicin | HCT-116 (Colon) | 1.21 (72h) |
| Quinazoline-based | Compound 8a | HepG2 (Liver) | 7.94 (72h) | Doxorubicin | HepG2 (Liver) | 0.82 (72h) |
| Quinazoline-based | Compound 8k | MCF-7 (Breast) | 11.32 (72h) | Doxorubicin | MCF-7 (Breast) | - |
| Quinoline-based | Dihalogenated derivative | T-47D (Breast) | 2.73 | Staurosporine | T-47D (Breast) | > Staurosporine |
| Quinazoline-based | Compound 3o (erlotinib analogue) | A549 (Lung) | 4.26 | Gefitinib | A549 (Lung) | 17.9 |
| Quinazoline-based | Compound 3o | HCT116 (Colon) | 3.92 | Gefitinib | HCT116 (Colon) | 21.55 |
| Quinazoline-based | Compound 3o | MCF-7 (Breast) | 0.14 | Gefitinib | MCF-7 (Breast) | 20.68 |
Table 1: Comparative in vitro cytotoxicity of this compound derivatives and reference drugs against various cancer cell lines.[1][2][3]
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer activity of this compound derivatives is often attributed to their ability to inhibit protein kinases involved in cancer cell proliferation, survival, and angiogenesis.
VEGFR-2 Inhibition: Several derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[3][4] By blocking VEGFR-2, these compounds can suppress the formation of new blood vessels that supply tumors with essential nutrients, thereby inhibiting tumor growth.
PDGFR Inhibition: Certain this compound derivatives have been shown to be potent and selective inhibitors of the Platelet-Derived Growth Factor Receptor (PDGFR) phosphorylation.[5] PDGFR signaling is implicated in various cellular processes, including cell growth, proliferation, and migration, making it a valuable target in cancer therapy.
PAK4 Inhibition: A series of 2,4-diaminoquinazoline derivatives containing a piperazine moiety have been developed as p21-activated kinase 4 (PAK4) inhibitors. These compounds demonstrated significant inhibitory activity against PAK4 and potent antiproliferative activity against the A549 lung cancer cell line.[6]
The following diagram illustrates a simplified signaling pathway involving VEGFR-2, a common target for this class of compounds.
Caption: Simplified VEGFR-2 signaling pathway and its inhibition by this compound derivatives.
Experimental Protocols
The validation of this compound derivatives as therapeutic agents relies on a battery of in vitro and in vivo assays. Below are the methodologies for key experiments cited in the literature.
1. MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and a reference drug for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated as the concentration of the compound that inhibits cell growth by 50%.[1][7][8]
2. Kinase Inhibition Assay (Example: VEGFR-2)
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.
-
Assay Principle: The assay measures the phosphorylation of a substrate by the kinase. Inhibition of the kinase results in a decreased phosphorylation signal.
-
Procedure:
-
The kinase (e.g., recombinant human VEGFR-2) is incubated with the test compound at various concentrations.
-
ATP and a suitable substrate (e.g., a synthetic peptide) are added to initiate the kinase reaction.
-
After incubation, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various detection methods, such as ELISA with a phospho-specific antibody or radiometric assays.
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.[3][4]
3. In Vivo Tumor Xenograft Model
This model is used to evaluate the antitumor efficacy of a compound in a living organism.
-
Cell Implantation: Human cancer cells (e.g., HepG-2) are subcutaneously injected into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: The mice are then treated with the test compound (e.g., orally, daily) or a vehicle control. A positive control group treated with a known anticancer drug (e.g., Vandetanib) is also included.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: At the end of the study, the tumors are excised and weighed. The tumor growth inhibition is calculated to assess the efficacy of the compound.[4]
The following diagram illustrates a general workflow for in vivo validation.
Caption: A generalized workflow for the in vivo validation of anticancer agents using a tumor xenograft model.
Conclusion
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents, particularly in oncology. Derivatives from this class have demonstrated potent in vitro and in vivo efficacy through the inhibition of key signaling pathways involved in cancer progression. The comparative data presented in this guide highlights their potential as viable alternatives or adjuncts to existing cancer therapies. Further research and clinical validation are warranted to fully elucidate their therapeutic utility.
References
- 1. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
- 3. Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Identification of 4-piperazin-1-yl-quinazoline template based aryl and benzyl thioureas as potent, selective, and orally bioavailable inhibitors of platelet-derived growth factor (PDGF) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 4-Piperazin-1-ylquinazoline: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are fundamental to ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 4-Piperazin-1-ylquinazoline, a heterocyclic compound requiring careful handling due to its potential hazards.
Hazard Profile and Safety Summary
Based on the known hazards of its structural analog, piperazine, this compound should be handled with caution. The primary hazards are presumed to be:
| Hazard Classification | Description | Citations |
| Skin Corrosion | Causes severe skin burns and irritation. | [1][2][5] |
| Eye Damage | Causes serious eye damage. | [1][2][5] |
| Sensitization | May cause an allergic skin reaction or asthma-like symptoms if inhaled. | [1][2][3] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | [1][2][3] |
| Flammability | May be a flammable solid. | [1][3][5] |
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the required steps for the safe collection and disposal of this compound waste.
1. Risk Assessment and Preparation:
- Before beginning work, review all available safety information for quinazoline and piperazine derivatives.
- Ensure a designated, properly labeled hazardous waste container is available in the laboratory. The label must clearly read "Hazardous Waste" and specify the full chemical name: "this compound".
2. Waste Collection:
- Solid Waste: Carefully transfer all solid waste containing this compound, including residual amounts, contaminated weighing paper, and used consumables like pipette tips or gloves, into the designated hazardous waste container.
- Liquid Waste: Solutions containing this compound must be collected as hazardous liquid waste. Do not attempt to neutralize or dispose of aqueous solutions down the sewer.[4]
- Segregation: Do not mix this waste with incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, or acid chlorides.[5][6]
3. Decontamination of Equipment:
- Thoroughly decontaminate all non-disposable glassware and equipment that has come into contact with the chemical.
- A recommended procedure is to rinse with an appropriate organic solvent (e.g., ethanol or isopropanol) to dissolve the residue, followed by a thorough wash with soap and water.
- Collect all solvent rinsates and contaminated cleaning materials (e.g., wipes) as hazardous waste.
4. Spill Management:
- In the event of a spill, immediately evacuate the area and ensure it is well-ventilated.
- Contain the spill using an inert absorbent material like vermiculite or sand.
- Carefully collect the absorbed material and place it into the designated hazardous waste container.
- Clean the spill area thoroughly with a suitable solvent and then soap and water, collecting all cleaning materials as hazardous waste.[7]
5. Storage and Final Disposal:
- Securely seal the hazardous waste container.
- Store the container in a designated, cool, dry, and well-ventilated satellite accumulation area, away from general laboratory traffic and incompatible materials.[4][6]
- Arrange for the collection of the hazardous waste by a licensed environmental services company. The recommended method of disposal is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 4-Piperazin-1-ylquinazoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial, immediate safety and logistical information for the handling of 4-Piperazin-1-ylquinazoline, including operational and disposal protocols. Adherence to these procedures is vital for ensuring laboratory safety and minimizing risk to personnel and the environment.
Hazard Profile and Personal Protective Equipment (PPE)
Based on the analysis of related compounds, this compound should be presumed to pose the following risks. The recommended PPE is mandatory for all personnel handling this compound.
| Hazard Category | Potential Hazards | Recommended Personal Protective Equipment (PPE) |
| Eye/Face Contact | Causes serious eye irritation or severe eye damage.[1] | Chemical safety goggles providing a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashing.[1] |
| Skin Contact | Causes skin irritation or severe skin burns.[1] May cause an allergic skin reaction.[1] | Nitrile gloves (double-gloving is recommended). Inspect gloves for tears or perforations before each use. A flame-resistant lab coat must be worn and fully buttoned.[1] |
| Inhalation | May cause respiratory irritation.[2] Dust or aerosols may be harmful if inhaled. | All handling of solid material or solutions should be conducted in a certified chemical fume hood. If there is a risk of aerosol generation, a fit-tested N-95 or higher respirator may be necessary. |
| Ingestion | Harmful if swallowed. | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling, even when gloves have been worn.[3] |
Operational Plan: Step-by-Step Handling Procedures
Strict adherence to the following procedures is required to minimize exposure and ensure a safe laboratory environment.
-
Preparation and Pre-Handling:
-
Before beginning work, ensure that a designated and properly labeled hazardous waste container is accessible.
-
Verify that a safety shower and eyewash station are unobstructed and operational.
-
Don all required PPE as detailed in the table above.
-
-
Weighing and Transfer:
-
Conduct all weighing and transferring of the solid compound within a chemical fume hood to prevent inhalation of dust particles.
-
Use anti-static measures when handling the powder.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Reaction and Post-Handling:
-
Carry out all reactions in a well-ventilated area, preferably within a chemical fume hood.
-
After handling, thoroughly decontaminate all non-disposable equipment with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.[1]
-
Dispose of any contaminated cleaning materials as hazardous waste.[1]
-
Wash hands thoroughly with soap and water upon completion of work and before leaving the laboratory.
-
Disposal Plan: Managing Chemical Waste
All waste containing this compound must be treated as hazardous waste. Improper disposal can pose a significant threat to the environment.
-
Waste Collection:
-
Solid Waste: Collect all contaminated solid waste, including gloves, weighing paper, and pipette tips, in a designated, clearly labeled hazardous waste container.[4]
-
Liquid Waste: Collect all liquid waste containing the compound in a separate, sealed, and properly labeled container. Do not mix with other waste streams unless compatibility has been confirmed.[4]
-
-
Waste Segregation:
-
Keep halogenated and non-halogenated waste streams separate.
-
Aqueous waste should be segregated from organic solvent waste.
-
-
Container Management:
-
Ensure waste containers are made of compatible materials and are kept securely sealed when not in use.
-
Label containers with "Hazardous Waste," the full chemical name, and associated hazard symbols.
-
-
Final Disposal:
-
Store sealed waste containers in a designated satellite accumulation area, away from general laboratory traffic.
-
Arrange for the collection of the hazardous waste by a licensed environmental services company. The preferred method of disposal for similar compounds is high-temperature incineration.[5]
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Exposure Type | Emergency Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] |
| Skin Contact | Immediately flush the affected area with plenty of water. Remove contaminated clothing and shoes. Wash the skin with soap and water. Seek medical attention if irritation persists.[6] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Control ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[3] |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
